molecular formula C30H51NO12 B607322 endo-BCN-PEG8-acid CAS No. 2126805-02-3

endo-BCN-PEG8-acid

Cat. No.: B607322
CAS No.: 2126805-02-3
M. Wt: 617.73
InChI Key: RTKJPUANVDIPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

endo-BCN-PEG8-acid is a PEG derivative containing a BCN group witha terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The BCN group can react with azide -tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)/t26-,27+,28?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKJPUANVDIPPF-FITHBNAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-PEG8-acid, a heterobifunctional linker integral to the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile chemical tool featuring two distinct reactive functionalities connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The molecule's design incorporates an endo-bicyclononyne (BCN) group and a terminal carboxylic acid.[1][2] This architecture allows for a controlled, sequential conjugation of two different molecules. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond, while the BCN group participates in highly efficient and bioorthogonal copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-functionalized molecules.[1][3] The eight-unit PEG spacer enhances aqueous solubility, improves the pharmacokinetic properties of the resulting conjugate, and provides spatial separation between the linked moieties.[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.

PropertyValueReference(s)
Chemical Formula C₃₀H₅₁NO₁₂[1][4][5][6]
Molecular Weight 617.7 g/mol [1][5]
CAS Number 2126805-02-3[1][5]
Purity Typically >95% or >98%[1][5][7]
Storage Conditions -20°C for long-term storage[1][4]
Solubility Soluble in water, DCM, and DMF[8]

Reaction Kinetics and Stability

The performance of this compound in bioconjugation is dictated by the kinetics and stability of its reactive groups.

ParameterValue/CharacteristicNotesReference(s)
SPAAC Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) ~0.3 - 1.0 M⁻¹s⁻¹The reaction rate is dependent on the specific azide and solvent conditions.[9]
BCN Stability in the presence of Glutathione (GSH) More stable than DBCO (t½ ≈ 6 hours)This stability is advantageous for in vivo applications where endogenous thiols are present.[9]
BCN Stability in Acidic Conditions (e.g., 90% TFA) UnstableConsideration should be given to the pH of the reaction and purification conditions.[9]

Experimental Protocols

The following are detailed methodologies for the two key reactions involving this compound: amide coupling of the carboxylic acid and the strain-promoted azide-alkyne cycloaddition (SPAAC) of the BCN group.

Protocol 1: Amide Coupling of this compound with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid moiety and its subsequent reaction with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Amine-Containing Molecule: Ensure the amine-containing molecule is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The concentration should typically be between 1-10 mg/mL for proteins.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM immediately before use.

    • In a separate tube, add a 1.5 to 5-fold molar excess of EDC and HATU to the dissolved this compound.

    • Add a 2 to 3-fold molar excess of DIPEA to the mixture.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the amine-containing molecule. A 5-20 fold molar excess of the linker relative to the amine-containing molecule is recommended as a starting point.

    • Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to prevent denaturation of proteins.

    • Incubate the reaction for 2-16 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the BCN-functionalized molecule and an azide-containing molecule.

Materials:

  • BCN-functionalized molecule (from Protocol 1)

  • Azide-containing molecule (e.g., drug, imaging agent, or another biomolecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in a compatible solvent.

    • Add a 1.5 to 5-fold molar excess of the azide-containing molecule to the BCN-functionalized molecule in the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture for 2-24 hours at 4°C or room temperature. The reaction time will depend on the specific reactants and their concentrations.

    • Monitor the reaction progress using appropriate analytical techniques such as LC-MS or SDS-PAGE.

  • Purification: Once the reaction is complete, purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), reverse-phase HPLC, or affinity chromatography to remove unreacted components.

Applications and Workflows

This compound is a key component in the synthesis of complex biomolecular constructs.

Antibody-Drug Conjugate (ADC) Synthesis

In the development of ADCs, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody. The carboxylic acid is first reacted with lysine (B10760008) residues on the antibody, followed by the SPAAC reaction with an azide-modified drug.

ADC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: SPAAC Antibody Antibody (with -NH2 groups) BCN_Ab BCN-Modified Antibody Antibody->BCN_Ab BCN_Linker This compound Activation Activation (EDC, HATU) BCN_Linker->Activation Activation->BCN_Ab ADC Antibody-Drug Conjugate (ADC) BCN_Ab->ADC Azide_Drug Azide-Modified Drug Azide_Drug->ADC

ADC Synthesis Workflow.
Proteolysis Targeting Chimera (PROTAC) Assembly

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5] this compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.

PROTAC_Assembly POI_Ligand Protein of Interest (POI) Ligand (with -NH2) BCN_POI_Ligand BCN-functionalized POI Ligand POI_Ligand->BCN_POI_Ligand Amide Coupling BCN_Linker This compound + Activation BCN_Linker->BCN_POI_Ligand PROTAC PROTAC Molecule BCN_POI_Ligand->PROTAC SPAAC E3_Ligase_Ligand E3 Ligase Ligand (with Azide) E3_Ligase_Ligand->PROTAC

PROTAC Assembly Workflow.
General Bioconjugation Workflow

The dual reactivity of this compound allows for a modular and controlled approach to linking two distinct molecules.

Bioconjugation_Workflow cluster_step1 Step 1: First Conjugation (Amide Coupling) cluster_step2 Step 2: Second Conjugation (SPAAC) Molecule_A Molecule A (contains -NH2) Intermediate Intermediate Conjugate (Molecule A-BCN) Molecule_A->Intermediate Linker This compound (activated) Linker->Intermediate Final_Conjugate Final Bioconjugate (Molecule A-Linker-Molecule B) Intermediate->Final_Conjugate Molecule_B Molecule B (contains -N3) Molecule_B->Final_Conjugate

General Two-Step Bioconjugation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of endo-BCN-PEG8-acid

The field of bioconjugation has been significantly advanced by the development of heterobifunctional linkers that enable the precise and stable connection of distinct molecular entities. Among these, This compound has emerged as a versatile and powerful tool. This molecule incorporates three key functional components: a reactive bioorthogonal handle (endo-BCN), a hydrophilic spacer (PEG8), and a terminal functional group for secondary conjugation (carboxylic acid).

This technical guide provides a comprehensive examination of the mechanism of action of this compound, detailing the individual contributions of each component. It includes quantitative data, detailed experimental protocols, and workflow visualizations to support its application in advanced research and therapeutic development, such as in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The endo-BCN Moiety: Bioorthogonal Ligation via SPAAC

The core reactive component of the linker is endo-Bicyclo[6.1.0]nonyne (endo-BCN), a strained cyclooctyne (B158145). Its mechanism of action is centered on its ability to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

Mechanism: The high ring strain of the BCN molecule significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide-containing molecule. This allows the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[1] The reaction results in the formation of a stable triazole linkage.[2]

Data Presentation: Reaction Kinetics

The choice of cyclooctyne is critical and depends on the specific experimental requirements, including the nature of the azide (B81097) partner. While Dibenzocyclooctyne (DBCO) is known for its fast reaction kinetics with aliphatic azides, endo-BCN offers a unique profile, including superior stability and potentially faster kinetics with aromatic azides.[1]

Reagent 1Reagent 2Reaction TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
endo-BCN Benzyl AzideSPAAC~0.29[3]Good reactivity, high stability, commercially available.[3]
exo-BCN Benzyl AzideSPAAC~0.19[3]Slightly less reactive than the endo isomer.[3]
DBCO Benzyl AzideSPAAC~0.6 - 1.0[3]Generally exhibits higher reaction rates than BCN.[3]
TCO TetrazineIEDDA>1000[4]Exceptionally fast kinetics.[4]

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Mandatory Visualization: SPAAC Reaction

SPAAC_Mechanism cluster_product Product BCN endo-BCN-R₁ Triazole Triazole Linkage (R₁-Triazole-R₂) BCN->Triazole Strain-Promoted Cycloaddition Azide N₃-R₂ Azide->Triazole

Caption: SPAAC reaction of endo-BCN with an azide.
Experimental Protocols: Kinetic Analysis of SPAAC by ¹H NMR

This protocol outlines a method for determining the second-order rate constant of a SPAAC reaction.

Materials:

  • Cyclooctyne (e.g., endo-BCN)

  • Azide (e.g., Benzyl Azide)

  • Anhydrous deuterated solvent (e.g., CD₃CN/D₂O mixture)

  • Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • Preparation: Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent at known concentrations.

  • Reaction Setup: In an NMR tube, combine a known volume of the cyclooctyne stock solution and the internal standard.

  • Initiation: Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube. It is crucial to use a stoichiometric excess (e.g., 10-fold) of the azide to ensure pseudo-first-order kinetics.[3]

  • Data Acquisition: Immediately place the tube in the NMR spectrometer pre-equilibrated to the desired temperature (e.g., 25°C). Acquire a series of ¹H NMR spectra at regular time intervals.[3]

  • Data Analysis:

    • Identify non-overlapping peaks corresponding to a reactant (e.g., a proton on the BCN ring) and the internal standard.

    • Calculate the concentration of the cyclooctyne at each time point by integrating its characteristic peak and normalizing it against the integral of the internal standard.[3]

    • Plot the natural logarithm of the cyclooctyne concentration versus time.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k').[3]

    • Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the azide in excess.[3]

The PEG8 Linker: Modulating Physicochemical Properties

The this compound molecule includes an eight-unit polyethylene (B3416737) glycol (PEG8) spacer. This discrete PEG linker is not merely a spacer but plays a pivotal role in defining the overall performance of the final bioconjugate.[5][6]

Mechanism: The PEG8 chain is highly hydrophilic and flexible. When incorporated into a bioconjugate, it confers several key advantages:

  • Enhanced Solubility: The hydrophilic nature of PEG8 increases the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic payloads.[7]

  • Reduced Aggregation: By preventing intermolecular interactions of hydrophobic components, the PEG8 spacer minimizes aggregation, improving stability and ease of handling.[6]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic size of a molecule, which can reduce renal clearance and prolong its circulation half-life.[6][7] The PEG chain can also form a hydration shell, creating a "stealth" effect that shields the bioconjugate from proteolytic enzymes and reduces immunogenicity.[7]

  • Mitigation of Steric Hindrance: The defined length of the PEG8 spacer provides optimal distance between the conjugated molecules, ensuring that the biological activity of each component is preserved.[5]

Data Presentation: Physicochemical Properties of PEG8
PropertyValueImpact on Bioconjugate
Composition 8 repeating ethylene (B1197577) oxide unitsMonodisperse, ensuring homogenous final product[6]
Molecular Weight ~370.4 g/mol (for OH-PEG8-OH)[8]Increases hydrodynamic radius, reduces renal clearance[7]
Contour Length ~3.0 nmProvides spatial separation, overcomes steric hindrance[5]
Solubility High in aqueous mediaEnhances solubility of hydrophobic payloads[7]

Mandatory Visualization: ADC Workflow with a PEG Linker

ADC_Workflow cluster_step1 Step 1: Linker-Drug Conjugation cluster_step2 Step 2: ADC Formation Antibody Antibody (e.g., with Lysine) ADC Final ADC Antibody->ADC Amidation Reaction Linker Activated Linker (e.g., BCN-PEG8-NHS) LinkerDrug Linker-Payload Intermediate Linker->LinkerDrug SPAAC Reaction Drug Payload (e.g., with Azide) Drug->LinkerDrug SPAAC Reaction LinkerDrug->ADC Amidation Reaction

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

The Terminal Carboxylic Acid: A Handle for Secondary Conjugation

The terminal carboxylic acid (-COOH) on the PEG8 chain provides a versatile functional handle for a second, distinct conjugation reaction.

Mechanism: The carboxylic acid group is most commonly used to form a stable amide bond with a primary amine, such as the ε-amine of a lysine (B10760008) residue on a protein or antibody.[2] This reaction does not proceed spontaneously and requires the carboxylic acid to be "activated." A common method involves using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate. This activated ester then reacts efficiently with the primary amine to form the amide linkage.[9]

The charge of the terminal group is pH-dependent. At physiological pH (~7.4), the carboxylic acid is typically deprotonated (-COO⁻), contributing a negative charge to the molecule, which can influence solubility and non-specific binding.[10]

Data Presentation: pKa Values of Terminal Groups
GroupTypical pKa Range in PeptidesState at pH 7.4
α-Carboxyl Group (C-terminus) ~3.5 - 4.5[10]Deprotonated (-COO⁻)
α-Amino Group (N-terminus) ~7.5 - 8.5[10]Protonated (-NH₃⁺)

Mandatory Visualization: Carboxylic Acid Activation and Amidation

Amidation_Workflow COOH R₁-PEG8-COOH Activated R₁-PEG8-CO-NHS (NHS Ester) COOH->Activated Activation EDC_NHS EDC / NHS EDC_NHS->Activated Amide R₁-PEG8-CO-NH-R₂ (Amide Bond) Activated->Amide Conjugation Amine R₂-NH₂ Amine->Amide

Caption: Activation of carboxylic acid and subsequent amidation.
Experimental Protocols: Amine Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of a carboxylic acid-containing molecule to a protein's primary amines.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • Activation Buffer: MES or PBS, pH 6.0-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Preparation: Dissolve the amine-containing biomolecule in the activation buffer. Dissolve the this compound, EDC, and NHS in a suitable anhydrous solvent (e.g., DMSO or DMF) to prepare concentrated stock solutions.

  • Activation of Carboxylic Acid: In a separate reaction, or in situ, add a molar excess of EDC and NHS to the this compound solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated linker solution to the biomolecule solution. The molar ratio of linker to biomolecule will depend on the desired degree of labeling and should be optimized. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching buffer to cap any unreacted NHS-esters.

  • Purification: Purify the final bioconjugate from excess reagents and byproducts using SEC, dialysis, or another suitable chromatography method.

Integrated Mechanism and Applications

The tripartite structure of this compound provides a robust and logical workflow for creating complex bioconjugates. The molecule acts as a bridge, first reacting with an azide-modified molecule via its BCN group, and then connecting to an amine-containing molecule via its activated carboxylic acid. The PEG8 spacer ensures that these interactions occur with minimal steric hindrance and that the final product retains favorable physicochemical properties.

Mandatory Visualization: Overall Bioconjugation Workflow

Full_Workflow MoleculeA Molecule A (with Azide group) Intermediate Intermediate Conjugate (Molecule A-Linker) MoleculeA->Intermediate 1. SPAAC Reaction Linker This compound Linker->Intermediate MoleculeB Molecule B (with Amine group) FinalProduct Final Bioconjugate (A - Linker - B) MoleculeB->FinalProduct Intermediate->FinalProduct 2. Amide Bond Formation (via EDC/NHS activation)

Caption: Integrated workflow using this compound.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug (modified with an azide) to a tumor-targeting antibody (via lysine amines).[9][11]

  • PROTACs: It can link a protein-of-interest (POI) binding ligand to an E3 ligase binding ligand, facilitating targeted protein degradation.

  • Diagnostics and Imaging: The linker can conjugate imaging agents (e.g., fluorescent dyes with an azide) to targeting moieties for in vivo or in vitro visualization.[11]

  • Surface Functionalization: It can be used to immobilize biomolecules onto surfaces for applications in biosensors and microarrays.

References

A Technical Guide to endo-BCN-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG8-acid, a critical tool in modern bioconjugation strategies. Its unique structure, combining a strained alkyne (bicyclo[6.1.0]nonyne, BCN) and a carboxylic acid, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

The this compound linker is characterized by its well-defined chemical and physical properties, which are crucial for reproducible and efficient conjugation chemistries. The CAS number for this compound is 2126805-02-3.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 2126805-02-3
Molecular Formula C30H51NO12
Molecular Weight 617.73 g/mol
Exact Mass 617.3411
Purity >95% - 98%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.

Mechanism of Action and Applications

The utility of this compound stems from its two distinct reactive handles, allowing for a sequential and controlled conjugation process.

  • Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).

  • endo-BCN Group: The bicyclononyne moiety is a strained alkyne that readily participates in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules. This bioorthogonal reaction is highly efficient and can be performed in aqueous buffers under physiological conditions, making it ideal for conjugating molecules in complex biological samples.

The hydrophilic PEG8 spacer enhances the aqueous solubility of the linker and resulting conjugates, reduces steric hindrance, and provides a flexible connection between the conjugated molecules. These properties are highly beneficial in drug development, particularly in improving the pharmacokinetic profiles of ADCs and enabling the proper orientation of the two ligands in a PROTAC.

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation strategy using this compound. Optimization may be required for specific molecules.

Protocol 1: Amide Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of this compound to a molecule containing a primary amine (Molecule A, e.g., a protein, peptide, or amine-modified payload).

Materials:

  • This compound

  • Molecule A (containing a primary amine)

  • Anhydrous DMSO or DMF

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M MES buffer, pH 6.0 for activation; 0.1 M Phosphate buffer, pH 7.2-8.0 for conjugation.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine.

  • Purification System: Desalting column (e.g., PD-10) or tangential flow filtration (TFF).

Procedure:

  • Preparation of Reagents:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

    • Prepare fresh solutions of EDC and NHS in the activation buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the dissolved this compound with a 1.5 to 2-fold molar excess of both EDC and NHS in the activation buffer.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to Amine-containing Molecule A:

    • Ensure Molecule A is in the conjugation buffer at a concentration of 1-10 mg/mL.

An In-depth Technical Guide to the Applications of endo-BCN-PEG8-acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-PEG8-acid, a heterobifunctional linker instrumental in the advancement of bioconjugation for research and therapeutic development. We will delve into its core applications, chemical properties, and detailed experimental protocols for its use in key research areas such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile crosslinking reagent featuring three key components:

  • An endo-Bicyclononyne (BCN) group: A strained alkyne that facilitates a highly selective and bioorthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[1]

  • A Carboxylic Acid (-COOH) group: This functional group allows for the covalent linkage to primary amines (-NH₂) present on proteins, antibodies, and other biomolecules through the formation of a stable amide bond.[2] This reaction requires activation with coupling reagents such as EDC or HATU.[3]

  • A Polyethylene (B3416737) Glycol (PEG8) spacer: An eight-unit polyethylene glycol chain that enhances the aqueous solubility and flexibility of the linker.[3] The PEG spacer can also reduce steric hindrance and improve the pharmacokinetic properties of the resulting conjugate.[1][4]

This molecular architecture enables a controlled, two-step bioconjugation strategy, making it a valuable tool for the precise assembly of complex biomolecular constructs.

Core Applications in Research

The unique properties of this compound make it suitable for a wide range of research applications, from fundamental cell biology to advanced drug development.

  • Antibody-Drug Conjugates (ADCs): In ADC development, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen.[2] The carboxylic acid end of the linker can be coupled to the amine groups on lysine (B10760008) residues of the antibody. Subsequently, an azide-modified cytotoxic payload can be attached via the BCN group.

  • PROTAC Development: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[5] this compound serves as a linker to connect the protein-of-interest (POI) ligand and the E3 ligase ligand.[3][6]

  • Cell Labeling and Imaging: By conjugating fluorescent dyes or imaging agents, this linker can be used for cell surface labeling and tracking.[7] The process involves first modifying cell surface proteins with the linker and then introducing an azide-tagged imaging molecule.

  • Bioconjugation and Probe Development: The linker is broadly used to connect various azide- and amine-containing biomolecules, facilitating the creation of novel probes for imaging and diagnostic applications.[8]

Data Presentation: Physicochemical and Reactivity Data

A comprehensive understanding of the physicochemical and reactivity properties of this compound and its reactive moieties is crucial for its effective application.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₃₀H₅₁NO₁₂[2]
Molecular Weight 617.73 g/mol [2]
Solubility Soluble in water, DCM, DMF[9]
Storage Conditions -20°C for long-term storage[2]
Table 2: Comparative Reactivity and Stability of BCN Moiety
Reaction / ConditionChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Stability (Half-life)NotesSource(s)
endo-BCN + Azide (B81097) SPAAC~0.3 - 1.0-Rate is dependent on the specific azide and solvent conditions.[4]
DBCO + Azide SPAAC~1.0 - 2.0-Generally faster than BCN.[4]
endo-BCN in presence of Glutathione (GSH) --More stable than DBCO (t½ ≈ 6 hours)BCN offers an advantage over DBCO when stability in the presence of thiols is a primary concern.[4]
DBCO in presence of Glutathione (GSH) --Less stable than BCN (t½ ≈ 71 minutes)[4]
endo-BCN in Acidic Conditions (e.g., 90% TFA) --Unstable[4]

Note: While extensive quantitative data on the conjugation efficiency and yields for the endo-BCN-PEG8-NHS ester variant are available, specific data for the carboxylic acid form is less prevalent in the literature. The efficiency of the amide coupling step is highly dependent on the chosen coupling reagent and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the two key reactions involving this compound: amide bond formation and the subsequent SPAAC reaction.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine on a target molecule (e.g., a protein or a small molecule ligand) using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine-containing molecule (Molecule A)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.0 (for proteins)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing Molecule A in the appropriate solvent (anhydrous DMF for small molecules, Reaction Buffer for proteins).

    • In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add HATU (1.1 equivalents) and DIPEA (2.0 - 3.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-active ester.

  • Coupling Reaction:

    • Slowly add the solution of the amine-containing Molecule A to the activated linker mixture.

    • Allow the reaction to stir at room temperature. Reaction times can vary from 4 to 12 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

    • Upon completion, purify the BCN-functionalized molecule to remove excess reagents and byproducts using a suitable method. For proteins, size-exclusion chromatography or dialysis is recommended. For small molecules, preparative HPLC is often used.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of the BCN-functionalized molecule from Protocol 1 with a molecule containing an azide group.

Materials:

  • BCN-functionalized molecule (from Protocol 1)

  • Azide-containing molecule (Molecule B)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Reaction Setup:

    • Dissolve the BCN-functionalized molecule and the azide-containing Molecule B in the Reaction Buffer.

    • Combine the two solutions in a reaction tube. A 1.5 to 5-fold molar excess of the azide-containing molecule is often used to drive the reaction to completion.[4]

  • Incubation:

    • Incubate the reaction mixture for 2-24 hours at room temperature or 4°C.[4] The optimal time depends on the specific reactants and their concentrations.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

    • Purify the final conjugate to remove any unreacted molecules using a suitable method such as size-exclusion chromatography or affinity chromatography.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz to illustrate key processes and relationships.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A This compound C HATU / DIPEA Activation A->C B Amine-containing Molecule (e.g., Protein, Ligand) D BCN-PEG8-Molecule (Intermediate) B->D C->D Amide Bond Formation D_clone BCN-PEG8-Molecule (Intermediate) E Azide-containing Molecule (e.g., Drug, Fluorophore) F Final Bioconjugate E->F Triazole Linkage Formation D_clone->F

A two-step bioconjugation workflow using this compound.

G cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (BCN-Linker based) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ternary->protac Release & Recycle poly_ub Poly-ubiquitinated POI ternary->poly_ub Ubiquitination ub Ubiquitin (from E2) ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation

Catalytic cycle of PROTAC-mediated protein degradation.

G cluster_uptake Cellular Uptake of BCN-Conjugated Nanoparticles cluster_cell Cell Membrane azide Azide Groups on Cell Surface Glycans conjugated_np Bioorthogonally Conjugated NP bcn_np BCN-Conjugated Nanoparticle bcn_np->conjugated_np SPAAC internalization Internalization via Membrane Turnover conjugated_np->internalization endosome Endosome / Lysosome internalization->endosome cytoplasm Cytoplasmic Escape endosome->cytoplasm

Cellular uptake pathway of BCN-conjugated nanoparticles.

References

endo-BCN-PEG8-acid solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of endo-BCN-PEG8-acid

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of crosslinking reagents is paramount for the successful design and execution of bioconjugation strategies. This guide provides a comprehensive overview of the solubility and stability of this compound, a popular heterobifunctional linker used in copper-free click chemistry.

Introduction to this compound

This compound is a versatile molecule that features three key components:

  • An endo-Bicyclononyne (BCN) group: A strained alkyne that enables rapid and specific covalent bond formation with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3][4][5]

  • An eight-unit Polyethylene Glycol (PEG8) spacer: This hydrophilic chain enhances the solubility of the molecule in aqueous solutions and provides flexibility, which can be advantageous in biological systems.[1][2][3][5][6]

  • A terminal Carboxylic Acid : This functional group can be activated (e.g., using EDC or DCC) to form a stable amide bond with primary amines, such as those found on the surface of proteins.[2][3][7]

Solubility

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[2]Recommended for preparing stock solutions.
Dimethylformamide (DMF)Likely SolubleOften used interchangeably with DMSO for NHS ester derivatives.
Aqueous Buffers (e.g., PBS)Enhanced Solubility[1][2][3][5][6]The hydrophilic PEG8 spacer significantly increases solubility in aqueous media. However, for direct dissolution of the acid form, the pH of the buffer may be a factor.

Note: For practical applications, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before adding it to an aqueous buffer.

Stability

The stability of this compound and its derivatives is crucial for ensuring the efficiency and reproducibility of conjugation reactions.

Solid-State Stability and Storage

Proper storage is essential to maintain the integrity of the reagent.

ConditionRecommendationRationale
Long-Term Storage -20°C in a dry, dark environment[2]Minimizes degradation over extended periods.
Short-Term Storage 0 - 4°C in a dry, dark environment[2]Suitable for days to weeks.
Shipping Ambient temperature[2]The compound is stable enough for several weeks during standard shipping.[2]
Shelf Life > 2 years[2]When stored under the recommended long-term conditions.
In-Solution Stability

The stability of the functional groups of this compound in solution is dependent on the specific chemical environment.

Functional GroupConditionStability Profile
BCN Moiety Presence of Thiols (e.g., Glutathione)More stable than DBCO, with a half-life of approximately 6 hours.[8][9]
Acidic Conditions (e.g., 90% TFA)Unstable.[8]
Carboxylic Acid GeneralThe carboxylic acid itself is a stable functional group.

It is important to note that the stability of the commonly used derivative, endo-BCN-PEG8-NHS ester , is significantly influenced by pH due to the susceptibility of the NHS ester to hydrolysis.

DerivativeConditionStability Profile
endo-BCN-PEG8-NHS ester Aqueous solution (pH dependent)The NHS ester is sensitive to moisture and hydrolyzes to the inactive carboxylic acid form.[10][11][12] This hydrolysis is significantly faster at neutral to basic pH.[10][11]

Experimental Protocols

The following are generalized protocols for the use of this compound and its NHS ester derivative in bioconjugation.

Protein Modification with endo-BCN-PEG8-NHS Ester

This protocol describes the introduction of the BCN moiety onto a protein using its primary amines.

  • Protein Preparation : Ensure the protein of interest is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[8]

  • Linker Preparation : Immediately before use, dissolve the endo-BCN-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

  • Reaction : Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.[8]

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

  • Quenching (Optional) : The reaction can be stopped by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM.[8]

  • Purification : Remove excess linker and byproducts using size exclusion chromatography, dialysis, or tangential flow filtration.

SPAAC Reaction with an Azide-Modified Molecule

This protocol outlines the conjugation of the BCN-modified protein with a molecule containing an azide (B81097) group.

  • Molecule Preparation : Dissolve the azide-containing molecule in a compatible solvent.

  • Reaction Setup : Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the BCN-modified protein in a reaction buffer such as PBS at pH 7.4.[8]

  • Incubation : Incubate the reaction mixture for 2-24 hours at 4°C or room temperature. The required time will depend on the specific reactants and their concentrations.[1][8]

  • Purification : Purify the final bioconjugate using an appropriate chromatography method (e.g., size exclusion, ion exchange, or affinity chromatography) to remove unreacted components.

Visualizations

Two-Step Bioconjugation Workflow

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: SPAAC Reaction Protein Protein BCN_Protein BCN-Modified Protein Protein->BCN_Protein Reaction with NHS ester endo-BCN-PEG8-NHS_ester endo-BCN-PEG8-NHS ester endo-BCN-PEG8-NHS_ester->BCN_Protein BCN_Protein_2 BCN-Modified Protein Azide_Molecule Azide-Modified Molecule Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate BCN_Protein_2->Final_Conjugate Copper-Free Click Chemistry G Stability endo-BCN-PEG8-NHS ester Stability Hydrolysis NHS Ester Hydrolysis Stability->Hydrolysis Moisture Moisture Moisture->Hydrolysis pH pH pH->Hydrolysis Inactive_Acid Inactive this compound Hydrolysis->Inactive_Acid Reduced_Efficiency Reduced Conjugation Efficiency Inactive_Acid->Reduced_Efficiency

References

An In-depth Technical Guide to endo-BCN-PEG8-acid for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the endo-BCN-PEG8-acid linker, a heterobifunctional chemical entity instrumental in the development of advanced antibody-drug conjugates (ADCs). This document outlines its core properties, mechanism of action, and provides representative data and experimental protocols to support the research and development of next-generation targeted therapeutics.

Core Concepts: The Role of this compound in ADCs

The this compound linker is a sophisticated molecule designed to connect a monoclonal antibody to a cytotoxic payload. Its structure is comprised of three key components:

  • endo-Bicyclononyne (BCN): A strained alkyne that participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. This enables the specific conjugation of an azide-modified payload.

  • Polyethylene Glycol (PEG8) Spacer: An eight-unit PEG spacer that enhances the hydrophilicity and solubility of the ADC. This can improve the pharmacokinetic properties of the conjugate, reduce aggregation, and potentially lead to a longer circulation half-life.

  • Carboxylic Acid (-acid): A terminal carboxylic acid group that can be activated (e.g., to an NHS ester) to react with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, forming a stable amide bond.

The use of this linker allows for a two-step conjugation strategy, providing greater control over the synthesis of the final ADC product. This approach can lead to the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).

Data Presentation: Representative Quantitative Analysis

The following tables present representative quantitative data for the conjugation of an endo-BCN-PEG linker to a model monoclonal antibody (mAb) and a comparison with other linker technologies. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

ParameterValueMethod of Analysis
Molar Ratio (Linker:mAb) 20:1-
Reaction Time 2 hoursHPLC-MS
Reaction Temperature 4°C-
Conjugation Efficiency ~75%UV-Vis Spectroscopy, HPLC
Average Linker-to-Antibody Ratio (LAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Yield of Purified Conjugate >85%Size Exclusion Chromatography (SEC)
Analytical MethodPurity of Final ConjugateKey Observations
Size Exclusion Chromatography (SEC) >98%No significant aggregation or fragmentation observed.
SDS-PAGE (non-reducing) Conforms to expected molecular weightSingle main band indicating intact conjugate.
Mass Spectrometry (deconvoluted) Confirms mass of conjugateObserved mass corresponds to the theoretical mass of the antibody with an average of ~4 linkers attached.
Linker TypeLinker ExampleCell LineIC50 (pM)
Protease-CleavableVal-Cit-PABC-MMAESK-BR-315.6
Protease-CleavableVal-Cit-PABC-MMAENCI-N8739.1
Non-CleavableSMCC-DM1SK-BR-325.0
Non-CleavableSMCC-DM1NCI-N87100.0

Experimental Protocols

I. Two-Step Antibody-Drug Conjugation using this compound

This protocol outlines the general procedure for conjugating a cytotoxic payload to an antibody using an endo-BCN-PEG8 linker system. This involves the initial activation of the carboxylic acid on the linker to an NHS ester, followed by conjugation to the antibody and subsequent SPAAC reaction with an azide-modified payload.

A. Antibody Modification with endo-BCN-PEG8-NHS Ester

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) using dialysis or a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.

  • Linker Preparation:

    • Immediately before use, dissolve the endo-BCN-PEG8-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

    • Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification of the BCN-Modified Antibody:

    • Remove excess linker and byproducts using a pre-equilibrated size-exclusion chromatography (SEC) column with PBS, pH 7.4 as the mobile phase.

    • Monitor the elution profile at 280 nm and collect the fractions containing the antibody.

    • Determine the protein concentration of the pooled fractions.

B. Conjugation of Azide-Payload to BCN-Modified Antibody (SPAAC)

  • Payload Preparation:

    • Prepare a stock solution of the azide-functionalized payload in anhydrous DMSO.

  • SPAAC Reaction:

    • To the purified BCN-modified antibody, add a 1.5- to 5-fold molar excess of the azide-payload stock solution.

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction time may require optimization.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and byproducts using an appropriate chromatography method, such as SEC or HIC.

II. Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • HPLC Gradient:

    • A linear gradient from 0% to 100% Mobile Phase B over 20 minutes is a typical starting point.

  • Procedure:

    • Inject the purified ADC onto the HIC column.

    • Monitor the elution at 280 nm.

    • The different DAR species will separate based on hydrophobicity, with higher DAR species having longer retention times.

    • Calculate the average DAR by the weighted average of the peak areas of the different DAR species.

B. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete cell culture medium.

    • Add the treatments to the cells and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each treatment.

C. Plasma Stability Assay

  • Incubation:

    • Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C for a specified time course (e.g., up to 7 days).

  • Sample Collection:

    • At designated time points, collect aliquots of the plasma/ADC mixture.

  • Analysis:

    • Analyze the samples to determine the average DAR over time using HIC-HPLC or LC-MS. A decrease in the average DAR indicates payload deconjugation.

    • Analyze the samples by SEC to monitor for aggregation or fragmentation of the ADC.

Mandatory Visualizations

ADC_Conjugation_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_purification Purification & Characterization Antibody Antibody (mAb) BCN_mAb BCN-modified mAb Antibody->BCN_mAb NHS Ester Reaction (Lysine Amidation) BCN_Linker endo-BCN-PEG8-NHS Ester BCN_Linker->BCN_mAb Final_ADC Antibody-Drug Conjugate (ADC) BCN_mAb->Final_ADC SPAAC Reaction (Click Chemistry) Azide_Payload Azide-modified Payload Azide_Payload->Final_ADC Purification Purification (SEC/HIC) Final_ADC->Purification Characterization Characterization (DAR, Stability, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Tumor_Cell Tumor Cell (Antigen Overexpression) ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for Antibody-Drug Conjugates.

HIC_Workflow start Purified ADC Sample injection Inject onto HIC Column start->injection separation Separation by Hydrophobicity (High to Low Salt Gradient) injection->separation detection UV Detection (280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration and DAR Calculation chromatogram->analysis end Average DAR Value analysis->end

Caption: Experimental workflow for DAR determination by HIC-HPLC.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful bioorthogonal chemistry tool, enabling the covalent ligation of molecules in complex biological systems without the need for toxic catalysts.[1][2][3] This in-depth guide explores the core principles of SPAAC, provides detailed experimental protocols, and presents quantitative data to facilitate its application in research and drug development.

Core Principles of SPAAC

SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[4] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH.[4][5] A key advantage of SPAAC is its bioorthogonality; the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules, ensuring that the ligation occurs specifically between the intended partners.[4] This selectivity makes SPAAC an invaluable tool for precise molecular labeling and engineering in living cells, tissues, and whole organisms.[4]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole.[2] Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is a catalyst-free reaction, which is a significant advantage for in vivo and live-cell applications due to the cytotoxicity of copper.[1][2]

Quantitative Data on SPAAC Kinetics

The efficiency of SPAAC reactions is paramount, especially in biological systems where reactant concentrations are often low. The reactivity of different cyclooctynes is typically compared using their second-order rate constants (k) for the reaction with a reference azide, most commonly benzyl (B1604629) azide. The choice of cyclooctyne is a critical factor in experimental design, balancing the need for rapid kinetics with reagent stability.[5]

Factors such as the solvent, temperature, and pH can also influence reaction rates. For instance, reactions in HEPES buffer have been shown to exhibit higher rate constants compared to PBS.[1]

Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide

CyclooctyneAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO~0.1 - 0.9High reactivity and stability, widely used.[4]
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.07Small, hydrophilic, and relatively stable with good reactivity.[4]
DibenzoazacyclooctyneDIBACNot specifiedCommonly used ring-strained alkyne.[6]
BiarylazacyclooctynoneBARACNot specifiedExtremely reactive, used in in vivo imaging and sensitive biological environments.[7]
DifluorooctyneDIFONot specifiedBiocompatible, perfect for drug discovery and live cell imaging.[7]
trans-CyclooctyneTCONot specifiedWith built-in ring strain, it's frequently used in polymer chemistry and surface modifications.[7]

Table 2: Comparison of SPAAC and CuAAC

FeatureStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Principle Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1]Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1]
Catalyst NoneCopper(I)
Biocompatibility High, suitable for in vivo applications.[3]Lower, due to copper cytotoxicity.[3]
Reaction Rate Generally slower than CuAAC, but can be tuned with cyclooctyne structure.[8]Very fast.[8]
Regioselectivity Forms a mixture of 1,4- and 1,5-disubstituted triazole isomers.Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC.

Protocol 1: General Protein Labeling with a DBCO-Functionalized Dye

This protocol describes a general method for labeling a protein containing an azide group with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous DMSO

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Reagents:

    • Dissolve the DBCO-functionalized dye in anhydrous DMSO to a stock concentration of 10 mM.

    • Ensure the azide-modified protein is at a known concentration in an amine-free buffer if using an NHS ester.

  • Reaction Setup:

    • Add a 5- to 20-fold molar excess of the DBCO stock solution to the azide-modified protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.

    • Gently mix the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quenching (if using NHS ester):

    • Add a quenching reagent (e.g., Tris to a final concentration of 50 mM) to stop the reaction. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess unreacted reagents using SEC or dialysis.

  • Characterization:

    • Confirm conjugation using SDS-PAGE (observing a shift in molecular weight) and mass spectrometry.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conjugation of a DBCO-drug linker to an azide-conjugated antibody.[5]

Materials:

  • Azide-conjugated antibody

  • DBCO-conjugated drug-linker

  • Phosphate buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

  • Protein concentrator (50 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Take the purified azide-conjugated antibody and perform a buffer exchange using a desalting column equilibrated with PBS (pH 7.4).

  • Drug-Linker Preparation:

    • Prepare a stock solution (e.g., 26.7 mM) of the DBCO-drug linker in DMSO.

  • Conjugation Reaction:

    • Add the DBCO-drug linker stock solution to the azide-conjugated antibody in PBS (pH 7.4) to achieve a final DMSO concentration of 5%. A typical molar ratio is a 20-fold excess of the drug linker to the antibody.

    • Incubate the reaction for 2 hours at room temperature.

  • Purification:

    • Remove excess DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).

    • Concentrate the obtained ADC using a protein concentrator.

Protocol 3: Live-Cell Imaging

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a DBCO-functionalized dye.[1]

Materials:

  • Cells seeded in a suitable culture vessel (e.g., glass-bottom dishes)

  • Azido (B1232118) sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • DBCO-functionalized fluorophore

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM.

    • Incubate the cells for 1 to 3 days to allow for incorporation of the azido sugar into cell surface glycans.

  • SPAAC Reaction:

    • After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.

    • Dilute the DBCO-functionalized fluorophore in pre-warmed live-cell imaging buffer to the desired final concentration (e.g., 5-20 µM).

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed PBS to remove unbound dye.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Applications in Signaling Pathway Research

SPAAC has become an indispensable tool for studying signaling pathways by enabling the specific labeling and tracking of biomolecules involved in these processes.

Studying G Protein-Coupled Receptor (GPCR) Dynamics

SPAAC can be used to label GPCRs to study their conformational dynamics.[9] By incorporating an unnatural amino acid with an azide moiety into the GPCR, a fluorescent dye can be attached via SPAAC.[9] This allows for single-molecule fluorescence studies to investigate the structural changes that occur upon ligand binding and G-protein activation.[9]

GPCR_Signaling_Labeling cluster_membrane Cell Membrane GPCR GPCR with Azide-UAA G_protein G-Protein GPCR->G_protein Activation Signaling Downstream Signaling G_protein->Signaling Initiation Ligand Ligand Ligand->GPCR Binding DBCO_Dye DBCO-Fluorophore DBCO_Dye->GPCR SPAAC Labeling SPAAC_Workflow start Start: Hypothesis design Experimental Design (Choose Biomolecule, Azide/Cyclooctyne Pair) start->design synthesis Synthesize/Obtain Azide & Cyclooctyne Reagents design->synthesis reaction Perform SPAAC Reaction (in vitro, in cellulo, or in vivo) synthesis->reaction purification Purification of Conjugate reaction->purification characterization Characterization (e.g., MS, SDS-PAGE, Microscopy) purification->characterization analysis Data Analysis characterization->analysis conclusion Conclusion analysis->conclusion Choose_Cyclooctyne start Start: Choose Cyclooctyne application Application Type? start->application in_vitro In Vitro / In Cellulo application->in_vitro In Vitro/ In Cellulo in_vivo In Vivo application->in_vivo In Vivo kinetics_vitro Fast Kinetics Needed? in_vitro->kinetics_vitro kinetics_vivo Fast Kinetics Critical? in_vivo->kinetics_vivo hydrophilicity Consider Hydrophilicity (e.g., PEGylated cyclooctynes) in_vivo->hydrophilicity dbco_barac Use DBCO or BARAC kinetics_vitro->dbco_barac Yes bcn_difo Use BCN or DIFO kinetics_vitro->bcn_difo No high_reactivity_vivo Use High Reactivity (e.g., BARAC, DIBAC) kinetics_vivo->high_reactivity_vivo Yes stability_vivo Prioritize Stability (e.g., BCN) kinetics_vivo->stability_vivo No

References

An In-depth Technical Guide to the Reactivity of endo-BCN with Azides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Introduction to endo-BCN and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Bicyclo[6.1.0]nonyne (BCN) is a prominent cyclooctyne (B158145) utilized in bioorthogonal chemistry, particularly in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This reaction's efficiency and biocompatibility have made it an indispensable tool for bioconjugation, chemical biology, and drug development, enabling the formation of stable triazole linkages without the need for cytotoxic copper catalysts. The reactivity of BCN is driven by the significant ring strain of the cyclooctyne, which lowers the activation energy for the [3+2] cycloaddition with azides. BCN is synthesized as a mixture of two diastereomers: endo-BCN and exo-BCN, with the endo isomer generally exhibiting slightly higher reactivity. This guide provides a comprehensive technical overview of the reactivity of the endo-BCN group with azides, focusing on quantitative kinetic data, detailed experimental protocols, and factors influencing the reaction for advanced applications in research and drug development.

Quantitative Analysis of Reaction Kinetics

The efficacy of a bioorthogonal reaction is largely determined by its kinetics, quantified by the second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, which is critical for applications requiring rapid labeling, especially at low reactant concentrations. The reactivity of endo-BCN in SPAAC is influenced by several factors, including the structure of the azide (B81097) partner and the solvent system used.

Comparative Reaction Rates of endo-BCN and Other Cyclooctynes

The selection of a cyclooctyne for a specific application often involves a trade-off between reactivity, stability, and hydrophilicity. The following table summarizes the second-order rate constants for the SPAAC reaction of endo-BCN in comparison to other commonly used cyclooctynes.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System/ConditionsKey Characteristics
** endo-BCN Benzyl (B1604629) Azide0.07 - 0.29CH₃CN:H₂O (3:1), CD₃CN/D₂O (1:2)Good balance of reactivity and stability; smaller and less lipophilic than DBCO.
endo-BCN **Phenyl Azide0.20CH₃CN:H₂O (3:1)Exhibits faster kinetics with aromatic azides compared to DBCO.
exo-BCNBenzyl Azide0.19CD₃CN/D₂O (1:2)Slightly less reactive than the endo isomer.
DBCOBenzyl Azide0.24 - 1.0CH₃CN:H₂O (3:1)Generally higher reaction rates than BCN due to greater ring strain.
DBCOPhenyl Azide0.033CH₃CN:H₂O (3:1)Slower reaction with aromatic azides compared to endo-BCN.
DIBOBenzyl Azide~0.3 - 0.7Not specifiedRobust reactivity, often used in bioconjugation.

Factors Influencing endo-BCN Reactivity

The rate of the SPAAC reaction between endo-BCN and an azide is not constant but is influenced by several key factors:

  • Nature of the Azide : A significant finding is that while dibenzocyclooctyne (DBCO) reacts more rapidly with aliphatic azides (like benzyl azide), endo-BCN can exhibit significantly faster kinetics with aromatic azides (like phenyl azide). This is attributed to differences in the electronic demands of the cycloaddition mechanism. DFT calculations have indicated that the reaction between phenyl azide and BCN proceeds via an inverse-electron demand mechanism.

  • Steric Hindrance : Bulky substituents near the azide or the BCN moiety can impede the approach of the reactants, leading to slower reaction rates and lower yields. Introducing a flexible spacer, such as polyethylene (B3416737) glycol (PEG), between the reactive group and the molecule of interest can mitigate steric hindrance.

  • Solvent : The reaction rate of SPAAC is known to be influenced by the solvent system. Generally, more aqueous solvent systems tend

Activation of Carboxylic Acids for Amide Bond Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, proteins, and a vast array of small-molecule therapeutics.[1] Despite the thermodynamic favorability of amide bonds, the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt.[2][3] Consequently, the activation of the carboxylic acid is a critical step to facilitate this transformation. This guide provides an in-depth overview of the core principles, common reagents, and experimental protocols for the activation of carboxylic acids for amide bond formation, with a focus on applications in drug development and peptide synthesis.

The Core Principle: Carboxylic Acid Activation

The fundamental strategy for amide bond formation involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3] This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. The general process can be visualized as a two-step sequence:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an activated ester, O-acylisourea, or acylphosphonium salt.[4][5]

  • Coupling: The amine attacks the activated carbonyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the stable amide bond and release the leaving group.

G RCOOH Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (R-CO-LG) RCOOH->Intermediate + Activator Amine Amine (R'-NH2) Activator Activating Agent Amide Amide (R-CO-NHR') Intermediate->Amide + R'-NH2 Byproduct Byproduct (H-LG)

Major Classes of Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the substrate's steric hindrance, the presence of other functional groups, the desired reaction conditions (solution-phase vs. solid-phase), and the need to preserve stereochemical integrity.

Carbodiimides are among the most widely used coupling reagents for amide bond formation.[6] Common examples include N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4]

Mechanism of Action: Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][7] This intermediate is then attacked by the amine to yield the amide and a urea (B33335) byproduct.[7]

A significant drawback of using carbodiimides alone is the risk of racemization for chiral carboxylic acids and the potential for the O-acylisourea intermediate to rearrange into an unreactive N-acylurea.[8] To mitigate these side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently used.[4] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and side reactions.[4]

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_additive With Additive (e.g., HOBt) RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC R'-N=C=N-R' (e.g., DCC, EDC) DCC->O_acylisourea Amide Amide O_acylisourea->Amide Urea Urea Byproduct O_acylisourea->Urea Active_Ester Active Ester Intermediate O_acylisourea->Active_Ester Amine R''-NH2 Amine->Amide HOBt HOBt HOBt->Active_Ester Active_Ester->Amide + R''-NH2

Phosphonium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly effective, particularly for sterically hindered substrates and for minimizing racemization.[5][9]

Mechanism of Action: These reagents react with the carboxylate to form an acylphosphonium species, which then reacts with HOBt or HOAt (present in the reagent's structure or added separately) to generate the active ester. This active ester subsequently reacts with the amine to form the amide bond.

Aminium and uronium salts are another class of highly efficient coupling reagents.[5] Prominent examples include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[9][10]

Mechanism of Action: Similar to phosphonium (B103445) salts, these reagents react with the deprotonated carboxylic acid to form an active ester intermediate, which is then readily attacked by the amine.[11] HATU, for instance, is known for its rapid coupling times and low rates of epimerization.[9] The reaction requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the carboxylic acid.[6]

G RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester O-Acyl(azabenzotriazolyl)isouronium Intermediate Carboxylate->Active_Ester HATU HATU HATU->Active_Ester Amide Amide (R-CO-NHR') Active_Ester->Amide + Amine Amine Amine (R'-NH2)

Data Summary: Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is a critical parameter in the success of an amide bond formation reaction. The following table summarizes the characteristics of several widely used reagents.

Reagent ClassExampleAcronymKey AdvantagesKey DisadvantagesByproduct Solubility
Carbodiimide (B86325) N,N'-DicyclohexylcarbodiimideDCCInexpensive, effective for active ester formation.[6]Forms insoluble dicyclohexylurea (DCU) byproduct, high racemization risk without additives.[6]Low (in most organic solvents)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble byproduct, suitable for aqueous reactions.[6]Less stable in aqueous solutions, requires additives to suppress racemization.[12]High (water-soluble)
Phosphonium Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHigh coupling efficiency, low racemization, suitable for solid-phase synthesis.[13]Stoichiometric formation of carcinogenic HMPA byproduct.[14]Moderate
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPHighly effective for coupling N-methyl amino acids and cyclization.[9]Higher cost.Moderate
Aminium/Uronium O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUVery fast reaction rates, low epimerization, very effective.[9][11]Higher cost, can react with free amine if not used correctly.[5]High
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUExcellent performance, often superior to HATU, byproduct is water-soluble.[8][10]Higher cost.High

Experimental Protocols

The following protocols provide generalized procedures for common amide bond formation reactions. Researchers should optimize conditions based on their specific substrates.

This protocol describes a standard method for coupling a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic acid (1.0 eq.)

  • Amine (1.0-1.2 eq.)

  • EDC·HCl (1.2-1.5 eq.)

  • HOBt (1.2-1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 2-3 eq., if amine is a salt)

  • 1N HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF (or DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the amine (1.1 eq.). If the amine is provided as a hydrochloride salt, add DIPEA (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1N HCl, water, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

This protocol outlines a standard coupling cycle for Fmoc-based solid-phase peptide synthesis.[14]

G Start Start: Resin with free amine Swell Swell resin in DMF Start->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Swell->Deprotection Wash1 Wash resin (DMF) Deprotection->Wash1 Coupling Coupling: - Fmoc-Amino Acid - HATU - DIPEA in DMF Wash1->Coupling Wash2 Wash resin (DMF) Coupling->Wash2 End End of Cycle: Repeat for next amino acid Wash2->End End->Deprotection Next Cycle

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3-5 eq.)

  • HATU (2.9 eq.)

  • DIPEA (6 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine in DMF solution, and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.

  • Coupling: a. In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with HATU in DMF. Add DIPEA and allow the mixture to stand for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test to check for the presence of free primary amines.[14]

  • Washing: Once the reaction is complete (Kaiser test is negative), drain the coupling solution and thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Conclusion

The activation of carboxylic acids is a pivotal step in the synthesis of amide bonds, a reaction of immense importance in pharmaceutical and materials science. While classic carbodiimide reagents remain valuable, the development of phosphonium and uronium salt-based reagents has provided chemists with highly efficient and robust tools that minimize side reactions and preserve stereochemical integrity. The choice of the optimal activation strategy depends on a careful evaluation of the substrates, desired scale, and economic factors. As research continues, the focus is shifting towards developing more atom-economic and environmentally benign catalytic methods for direct amide formation, further expanding the synthetic chemist's toolkit.[15][16]

References

Methodological & Application

Application Notes and Protocols: Step-by-Step endo-BCN-PEG8-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of endo-BCN-PEG8-acid, a heterobifunctional linker, for the sequential and controlled conjugation of biomolecules. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data to assist researchers in developing robust and reproducible bioconjugation strategies for applications ranging from drug delivery and proteomics to the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[1]

Introduction to this compound

The this compound linker is a versatile tool in bioconjugation, featuring three key components:

  • Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins), forming a stable amide bond.

  • endo-Bicyclononyne (endo-BCN): A strained alkyne that enables highly selective and bioorthogonal copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2][3]

  • Polyethylene Glycol (PEG8): An eight-unit PEG spacer that enhances the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers. It also provides a flexible bridge, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[2][4][5]

This structure allows for a controlled, two-step conjugation process, which is highly advantageous for assembling complex biomolecular constructs.[2][5]

Mechanism of Action

The conjugation strategy using this compound involves two primary stages:

Step 1: Amine Coupling via Carboxylic Acid Activation The terminal carboxylic acid is first activated, typically using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS). This forms a highly reactive NHS ester in situ. This activated linker then readily reacts with primary amines on the first target molecule (Molecule A, e.g., a protein or antibody) to form a stable amide bond, effectively labeling it with the BCN moiety.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Following the initial conjugation and purification to remove excess linker, the BCN-functionalized molecule is then reacted with a second molecule bearing an azide (B81097) (-N₃) group (Molecule B). This bioorthogonal reaction is driven by the high ring strain of the BCN group and proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[2][3] The product of this reaction is a stable triazole linkage.[2]

Data Presentation: Reaction Parameters

The following tables summarize recommended starting conditions and quantitative data for the two main reaction steps. These values may require optimization for specific applications.

Table 1: Recommended Conditions for Amine Coupling (Step 1)

ParameterRecommended ValueNotesCitation
Molar Ratio (Linker:Molecule A) 5:1 to 20:1The optimal ratio should be determined empirically.[2][6]
pH 7.2 - 8.5Reaction buffer should be free of primary amines (e.g., Tris).[2][5]
Temperature Room Temperature or 4°CLower temperatures can be used for sensitive biomolecules.[6]
Reaction Time 30 - 120 minutesProgress can be monitored to determine the optimal time.[6]

Table 2: Recommended Conditions for SPAAC Reaction (Step 2)

ParameterRecommended ValueNotesCitation
Molar Ratio (Azide Molecule:BCN Molecule) 1.5:1 to 5:1A modest excess of the azide molecule is often used.[4]
pH 7.4Typically performed in a buffer like PBS.[2][5]
Temperature Room Temperature or 4°CReaction is generally faster at room temperature.[4][6]
Reaction Time 4 - 24 hoursReaction progress can be monitored by SDS-PAGE or mass spectrometry.[4][5][6]

Experimental Workflow and Signaling Pathways

The logical flow of a typical bioconjugation experiment using this compound is depicted below.

G cluster_0 Step 1: BCN Labeling cluster_1 Step 2: SPAAC Reaction Molecule_A Molecule A (with -NH2) Conjugation1 Conjugation Reaction (Amide Bond Formation) Molecule_A->Conjugation1 Activate_Acid Activate this compound (EDC/NHS) Activate_Acid->Conjugation1 Purification1 Purification (e.g., Desalting Column) Conjugation1->Purification1 BCN_Molecule BCN-Labeled Molecule A Purification1->BCN_Molecule Conjugation2 SPAAC Reaction (Triazole Linkage) BCN_Molecule->Conjugation2 Molecule_B Molecule B (with -N3) Molecule_B->Conjugation2 Purification2 Purification (e.g., SEC) Conjugation2->Purification2 Final_Conjugate Final Conjugate (A-Linker-B) Purification2->Final_Conjugate

Caption: Two-step bioconjugation workflow using this compound.

The chemical pathway for this two-step conjugation is illustrated below.

G cluster_step1 cluster_step2 A1 Molecule A-NH₂ + A2 Molecule A-NH-CO-PEG₈-BCN A1->A2 Linker_Acid HOOC-PEG₈-BCN EDC_NHS EDC, NHS Linker_Acid->EDC_NHS B1 + Molecule B-N₃ B2 Molecule A-Linker-Molecule B B1->B2

Caption: Chemical reaction pathway for the two-step conjugation.

Experimental Protocols

Protocol 1: Labeling of Amine-Containing Molecule (Molecule A) with this compound

This protocol describes the initial step of introducing the BCN moiety onto a molecule containing primary amines.

Materials and Reagents:

  • Molecule A (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0 for activation; followed by 0.1 M phosphate (B84403) buffer, pH 7.2-8.5 for conjugation.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[2]

  • Desalting columns (e.g., Sephadex G-25) or dialysis equipment for purification.[2][4]

Procedure:

  • Preparation of Molecule A:

    • Ensure the solution of Molecule A is at a concentration of 1-10 mg/mL in an amine-free buffer.[2][4]

    • If the stock buffer contains primary amines (like Tris), exchange it with a suitable reaction buffer (e.g., PBS) using a desalting column or dialysis.[5]

  • Activation of this compound:

    • Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to prepare concentrated stock solutions (e.g., 100 mM).

    • In a separate tube, add the desired molar excess of this compound.

    • Add a 1.5-fold molar excess of EDC and NHS over the linker.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the solution of Molecule A. A 5- to 20-fold molar excess of the linker over Molecule A is recommended as a starting point.[2][6]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% to avoid denaturation of proteins.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice, with gentle mixing.[2]

  • Quenching (Optional but Recommended):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[4]

    • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.[2][4]

  • Purification of the BCN-Labeled Molecule:

    • Remove the excess, unreacted linker and byproducts using a desalting column or through dialysis.[2][5]

    • The buffer should be exchanged to one suitable for the subsequent SPAAC reaction and for the stability of the labeled molecule (e.g., PBS, pH 7.4).[2]

Protocol 2: SPAAC Reaction with an Azide-Containing Molecule (Molecule B)

This protocol describes the conjugation of the BCN-labeled Molecule A with an azide-containing Molecule B.

Materials and Reagents:

  • BCN-labeled Molecule A (from Protocol 1)

  • Azide-containing Molecule B

  • Reaction Buffer (e.g., PBS, pH 7.4)[5]

  • Purification system (e.g., SEC, HPLC, FPLC)

Procedure:

  • Preparation of Azide-Containing Molecule B:

    • Dissolve Molecule B in a buffer compatible with both molecules, typically the same buffer as the purified BCN-labeled Molecule A (e.g., PBS, pH 7.4).[2]

  • SPAAC Reaction:

    • In a reaction tube, combine the BCN-labeled Molecule A with the azide-containing Molecule B. A 1.5- to 5-fold molar excess of Molecule B is recommended.[4]

    • Incubate the reaction for 4-12 hours at room temperature or at 4°C for 12-24 hours. The optimal reaction time may require optimization.[2][3][5]

    • The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).[2][5]

  • Purification of the Final Conjugate:

    • Purify the final bioconjugate to remove any unreacted Molecule B.

    • The purification method will depend on the properties of the conjugate and reactants. Suitable methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).[4][]

Conclusion

The this compound linker provides a robust and versatile platform for the creation of complex bioconjugates. Its heterobifunctional nature allows for a controlled, sequential conjugation strategy, first targeting primary amines after activation, and then azides via a bioorthogonal SPAAC reaction.[2] The inclusion of a PEG spacer enhances the physicochemical properties of the resulting conjugates.[2] A thorough understanding of the reaction mechanisms and optimal experimental conditions outlined in this guide will enable researchers to effectively utilize this linker in a wide range of applications.

References

Application Notes and Protocols for endo-BCN-PEG8-acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-BCN-PEG8-acid is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems, including the construction of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2] This linker is characterized by three key components:

  • An endo-Bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that participates in highly efficient and specific copper-free click chemistry, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-functionalized molecules.[3][4][5]

  • A terminal carboxylic acid (-COOH) group, which can be activated to react with primary amine groups (e.g., lysine (B10760008) residues on proteins or antibodies) to form a stable amide bond.[1][6]

  • An eight-unit polyethylene glycol (PEG8) spacer, which enhances the solubility and bioavailability of the conjugate, reduces steric hindrance, and provides flexibility between the conjugated molecules.[7][8][9]

The dual reactivity of this compound allows for a controlled, two-step conjugation process. This is particularly advantageous for creating complex bioconjugates where precise control over the stoichiometry and site of conjugation is crucial.[10][11]

Data Presentation

The following tables summarize key quantitative data relevant to the experimental design and optimization of conjugation reactions involving BCN-containing linkers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C30H51NO12[1]
Molecular Weight 617.73 g/mol [1][12]
CAS Number 2126805-02-3[1]

Table 2: Representative Reaction Parameters for BCN-based Bioconjugation

ParameterValueReactantsMethod of AnalysisSource(s)
Second-Order Rate Constant (k₂) of SPAAC 0.29 M⁻¹s⁻¹endo-BCN and benzyl (B1604629) azide (B81097) in CD₃CN/D₂O (1:2)-[3][13]
Typical Molar Excess (Amine Modification) 5 to 30-fold excess of activated BCN-linkerBCN-linker and antibody-[3][7]
Typical Molar Excess (SPAAC) 1.5 to 5-fold excess of azide-payloadBCN-modified antibody and azide-payload-[3][7]
Reaction Temperature (Amine Modification) Room temperature or 4°C--[7][8]
Reaction Temperature (SPAAC) Room temperature to 37°C--[3]
Reaction Time (Amine Modification) 30 minutes to 2 hours-HPLC-MS[7][8]
Reaction Time (SPAAC) 4 to 24 hours-LC-MS or HPLC[3][14]
Average Linker-to-Antibody Ratio (LAR) 3.8BCN-PEG-NHS ester and a model mAbHydrophobic Interaction Chromatography (HIC)[8]
Conjugation Efficiency ~75%BCN-PEG-NHS ester and a model mAbUV-Vis Spectroscopy, HPLC[8]
Yield of Purified Conjugate >85%BCN-PEG-NHS ester and a model mAbSize Exclusion Chromatography (SEC)[8]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule (e.g., Antibody)

This protocol describes the initial step of introducing the BCN moiety onto a biomolecule via its primary amines. This involves the activation of the carboxylic acid group to form a reactive intermediate.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Biomolecule Preparation:

    • Ensure the biomolecule solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[7][11] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer like PBS.[10][14]

  • Activation of this compound:

    • Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to a concentration of 10 mM each in separate vials.

    • In a dry reaction vial, mix equal molar amounts of the this compound and NHS solutions.

    • Add a 1.1 molar equivalent of the EDC solution to the BCN-acid/NHS mixture.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. This creates an in-situ NHS ester.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the freshly activated endo-BCN-PEG8-NHS ester solution to the biomolecule solution.[7][14]

    • The final concentration of the organic solvent (DMSO) should not exceed 10% to maintain protein integrity.[7]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[7][8]

  • Quenching (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.[7][11]

    • Incubate for 15-30 minutes at room temperature.[11]

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[7][11]

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of BCN molecules per biomolecule, using analytical techniques such as mass spectrometry.[7]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of the BCN-modified biomolecule with an azide-containing molecule (e.g., a cytotoxic drug, imaging agent, or nanoparticle).

Materials:

  • BCN-modified biomolecule (from Protocol 1)

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, water, or buffer).[3]

    • Add a 1.5-5 fold molar excess of the azide-containing molecule to the BCN-modified biomolecule in the reaction buffer.[7]

  • Incubation:

    • Incubate the reaction mixture for 4-24 hours at 4°C or room temperature.[11][14] The optimal reaction time will depend on the specific reactants and their concentrations.

    • The reaction progress can be monitored by suitable analytical methods such as LC-MS or HPLC.[3]

  • Purification of the Final Conjugate:

    • Once the reaction is complete, purify the desired conjugate from unreacted azide-containing molecules and other byproducts.

    • Purification methods may include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis, depending on the properties of the final conjugate.

Visualizations

G cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Payload Conjugation (SPAAC) Biomolecule Amine-containing Biomolecule (e.g., Antibody) Modified_Biomolecule BCN-modified Biomolecule Biomolecule->Modified_Biomolecule BCN_Acid This compound Activated_BCN Activated BCN-NHS Ester BCN_Acid->Activated_BCN Activation EDC_NHS EDC, NHS in DMSO EDC_NHS->Activated_BCN Activated_BCN->Modified_Biomolecule Amine Coupling Final_Conjugate Drug Delivery System (e.g., ADC) Modified_Biomolecule->Final_Conjugate SPAAC 'Click' Reaction Azide_Payload Azide-functionalized Payload (Drug, etc.) Azide_Payload->Final_Conjugate G start Start: Design Drug Delivery System select_biomolecule Select Amine-containing Biomolecule start->select_biomolecule select_payload Select/Synthesize Azide-Payload start->select_payload activate_linker Activate this compound (Protocol 1) select_biomolecule->activate_linker spaac Perform SPAAC Reaction with Azide-Payload (Protocol 2) select_payload->spaac conjugate_biomolecule Conjugate to Biomolecule (Protocol 1) activate_linker->conjugate_biomolecule purify_intermediate Purify BCN-modified Biomolecule conjugate_biomolecule->purify_intermediate purify_intermediate->spaac purify_final Purify Final Conjugate spaac->purify_final characterize Characterize Final Conjugate (SEC, HIC, MS) purify_final->characterize end End: Purified & Characterized Drug Delivery System characterize->end G BCN This compound endo-BCN Group PEG8 Spacer Carboxylic Acid Function_BCN Reacts with azides via copper-free SPAAC BCN:f0->Function_BCN Function_PEG Enhances solubility, reduces steric hindrance BCN:f1->Function_PEG Function_Acid Activated to react with primary amines BCN:f2->Function_Acid

References

Application Notes and Protocols for Labeling Primary Amines with endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The heterobifunctional linker, endo-BCN-PEG8-NHS ester, is a versatile reagent designed for the efficient and specific labeling of primary amines on biomolecules such as proteins, antibodies, and peptides.[1][2][3] This linker features three key components:

  • An N-Hydroxysuccinimide (NHS) ester group that readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1][2][3][4][]

  • A bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for subsequent conjugation to azide-modified molecules.[1][2]

  • An eight-unit polyethylene glycol (PEG8) spacer that enhances the solubility and hydrophilicity of the resulting conjugate and provides spatial separation between the conjugated molecules.[1][3]

This two-step labeling strategy allows for the precise introduction of a BCN handle onto a biomolecule, which can then be used for various downstream applications, including the construction of antibody-drug conjugates (ADCs), fluorescent imaging probes, and other targeted therapeutics and diagnostics.[1][2] These application notes provide a detailed protocol for the successful labeling of primary amines with endo-BCN-PEG8-NHS ester.

Data Presentation

Table 1: Recommended Reaction Conditions for Amine Labeling
ParameterRecommended RangeNotes
pH 7.2 - 8.5The optimal pH is typically 8.3-8.5 to ensure the primary amine is deprotonated and nucleophilic. Lower pH can be used for sensitive proteins, though reaction times may need to be extended.[4][6][7]
Temperature 4°C to Room Temperature (25°C)Incubation at room temperature is generally faster (30-60 minutes), while 4°C is preferred for sensitive biomolecules and may require longer incubation times (2 hours to overnight).[4][8][9]
Molar Excess of Linker 5- to 20-foldA 10- to 20-fold molar excess of endo-BCN-PEG8-NHS ester over the biomolecule is a common starting point. This should be optimized for each specific application to achieve the desired degree of labeling (DOL).[1][2][8]
Biomolecule Concentration 1 - 10 mg/mLHigher concentrations of the target biomolecule can improve labeling efficiency.[2][6][8]
Organic Solvent Concentration < 10% (v/v)The final concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the linker should be kept low to prevent denaturation of the biomolecule.[2][8]
Table 2: Recommended Buffers and Reagents
ReagentRecommended Concentration/SpecificationPurpose
Labeling Buffer 0.1 M Sodium Bicarbonate, 0.1 M Sodium Borate, or Phosphate-Buffered Saline (PBS)To maintain the optimal pH for the labeling reaction. Must be free of primary amines.[4][6][8][10]
Organic Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)To dissolve the endo-BCN-PEG8-NHS ester before adding it to the aqueous reaction mixture.[1][2][6][8]
Quenching Buffer 1 M Tris-HCl or 1 M Glycine, pH ~8.0To stop the labeling reaction by consuming any unreacted NHS ester.[2][4][8][11]
Purification System Size-Exclusion Chromatography (e.g., desalting column) or DialysisTo remove unreacted linker, byproducts, and quenching buffer from the labeled biomolecule.[2][4][8][12]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Biomolecule Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) conjugation Add Linker to Biomolecule (5- to 20-fold molar excess) protein_prep->conjugation linker_prep Prepare Linker Stock Solution (e.g., 10 mM in anhydrous DMSO/DMF) linker_prep->conjugation incubation Incubate (30-60 min at RT or 2-4 hrs at 4°C) conjugation->incubation quenching Quench Reaction (e.g., 50-100 mM Tris-HCl) incubation->quenching purification Purify Conjugate (Size-Exclusion Chromatography or Dialysis) quenching->purification analysis Characterize Labeled Biomolecule (e.g., Mass Spectrometry for DOL) purification->analysis signaling_pathway cluster_conjugation Bioconjugation cluster_cellular Cellular Interaction & Signaling antibody Antibody bcn_antibody BCN-Labeled Antibody antibody->bcn_antibody Amine Labeling linker endo-BCN-PEG8-NHS linker->bcn_antibody azide_drug Azide-Modified Drug adc Antibody-Drug Conjugate (ADC) azide_drug->adc bcn_antibody->adc SPAAC Click Chemistry receptor Cell Surface Receptor adc->receptor Binding endocytosis Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome drug_release Drug Release lysosome->drug_release apoptosis Apoptotic Signaling Cascade drug_release->apoptosis

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with endo-BCN-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing the bifunctional linker, endo-BCN-PEG8-acid. This linker is a valuable tool for the covalent conjugation of biomolecules.

The this compound linker contains three key components:

  • An endo-Bicyclononyne (BCN) group: A strained alkyne that readily participates in copper-free SPAAC reactions with azide-functionalized molecules.[1] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions.[1]

  • A Carboxylic Acid (-COOH) group: This functionality allows for the covalent attachment to amine-containing molecules through the formation of a stable amide bond, typically via activation or the use of coupling agents.

  • A Polyethylene Glycol (PEG8) spacer: An eight-unit PEG linker that enhances the solubility and hydrophilicity of the molecule and the resulting conjugate, provides flexibility, and reduces steric hindrance between the conjugated molecules.[1]

The use of this compound facilitates a controlled, two-step conjugation process, which is particularly advantageous for creating complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins.[1]

Experimental Protocols

The overall workflow involves two main stages:

  • Activation of the Carboxylic Acid and Amine Coupling: The carboxylic acid group of this compound is first activated to facilitate its reaction with a primary amine on the first biomolecule.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The BCN-modified biomolecule is then reacted with a second biomolecule containing an azide (B81097) group.[1]

Protocol 1: Amine Coupling via NHS Ester Formation

This protocol describes the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester followed by conjugation to an amine-containing biomolecule (e.g., a protein).

Materials and Reagents:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing biomolecule (Biomolecule 1)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[2]

  • Desalting column or dialysis cassette[2]

Procedure:

Part A: Activation of this compound to endo-BCN-PEG8-NHS ester

  • Dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF or DMSO. A typical molar ratio is 1:1.1:1.1 (acid:NHS:DCC/EDC).

  • Allow the reaction to proceed at room temperature for 4-12 hours or until the formation of the NHS ester is complete, which can be monitored by TLC or LC-MS.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

Part B: Conjugation to Amine-Containing Biomolecule

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (pH 7.2-8.5).[1] If the stock buffer contains primary amines, exchange it with a suitable reaction buffer using a desalting column or dialysis.[1]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the activated endo-BCN-PEG8-NHS ester in anhydrous DMSO or DMF.[2]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.[3] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[4]

  • Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1]

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1]

  • Purification: Remove the excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[1]

  • Characterization: Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry.[4]

Protocol 2: SPAAC Reaction of BCN-Modified Biomolecule with an Azide-Containing Molecule

This protocol outlines the procedure for conjugating the BCN-modified biomolecule (from Protocol 1) to a molecule containing an azide group (Biomolecule 2).

Materials and Reagents:

  • BCN-modified biomolecule (from Protocol 1)

  • Azide-containing molecule (Biomolecule 2)

  • Reaction buffer (e.g., PBS, pH 7.4)[1]

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Affinity Chromatography, or Dialysis)[4][5]

Procedure:

  • Reaction Setup: In a reaction tube, combine the BCN-modified biomolecule with the azide-containing molecule. A molar excess of 1.5 to 5-fold of the azide-containing molecule over the BCN-modified biomolecule is often used to drive the reaction to completion.[1]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.[1] The reaction progress can be monitored using appropriate analytical techniques such as SDS-PAGE or mass spectrometry.[1]

  • Purification: Purify the final conjugate to remove any unreacted azide-containing molecule. Suitable methods include size-exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate and reactants.[1]

  • Analysis: Characterize the final conjugate to confirm its identity and purity.[4]

Data Presentation

The following tables summarize recommended starting conditions for the two key reaction steps. Optimization may be required for specific applications.

Table 1: Recommended Reaction Conditions for NHS Ester Coupling

ParameterRecommended ValueNotes
pH 7.2 - 8.5Optimal pH is often between 8.3-8.5.[1][6]
Temperature 4°C - Room TemperatureLower temperatures can be used for sensitive biomolecules.[3]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Monitor reaction progress to determine the optimal time.[1][3]
Molar Excess of Linker 5 - 20 foldThe optimal ratio may need to be determined empirically.[3]
Solvent Aqueous buffer with <10% DMSO or DMFHigher concentrations of organic solvents can denature proteins.[4]

Table 2: Recommended Reaction Conditions for SPAAC Reaction

ParameterRecommended ValueNotes
pH 4.0 - 9.0The reaction is generally insensitive to pH in the physiological range.[1][3]
Temperature 4°C - 37°CReaction proceeds well at room temperature.[3]
Reaction Time 4 - 24 hoursLonger incubation times may be required for complete reaction.[3]
Molar Excess of Azide 1.5 - 5 foldA slight excess is often used to drive the reaction to completion.[1]
Second-Order Rate Constant (k₂) ~0.29 M⁻¹s⁻¹For endo-BCN with benzyl (B1604629) azide.[6]

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: SPAAC Reaction A This compound + NHS, EDC/DCC B Activated endo-BCN-PEG8-NHS ester A->B Activation D BCN-modified Biomolecule 1 B->D Amine Coupling C Biomolecule 1 (with -NH2) C->D E Purification 1 (Desalting/Dialysis) D->E G Final Conjugate E->G SPAAC F Azide-containing Biomolecule 2 F->G H Purification 2 (SEC/Dialysis) G->H I Characterization H->I

Caption: Two-step bioconjugation workflow using this compound.

reaction_pathway cluster_reaction1 Amine Coupling Reaction cluster_reaction2 SPAAC Reaction Biomolecule1-NH2 Biomolecule 1-NH₂ Biomolecule1-NH-CO-Linker-BCN Biomolecule 1-NH-CO-PEG8-BCN Biomolecule1-NH2->Biomolecule1-NH-CO-Linker-BCN BCN-Linker-NHS endo-BCN-PEG8-NHS plus1 + BCN-Linker-NHS->plus1 BCN-modified Biomolecule 1-NH-CO-PEG8-BCN plus1->Biomolecule1-NH2 Final-Conjugate Final Conjugate BCN-modified->Final-Conjugate Azide-Biomolecule2 N₃-Biomolecule 2 plus2 + Azide-Biomolecule2->plus2 plus2->BCN-modified

Caption: Chemical reaction pathway for the two-step conjugation.

References

Application Notes and Protocols for the Activation and Bioconjugation of endo-BCN-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endo-BCN-PEG8-acid is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is composed of three key functional units:

  • endo-Bicyclononyne (BCN): A strained alkyne that is highly reactive towards azide-functionalized molecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is exceptionally specific and can be performed under mild, aqueous conditions, making it ideal for use in complex biological systems.

  • Polyethylene (B3416737) Glycol (PEG8) Spacer: An eight-unit polyethylene glycol chain that imparts hydrophilicity and flexibility to the linker. This PEG spacer enhances the solubility of the entire conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final biomolecule.

  • Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines (e.g., the side chains of lysine (B10760008) residues on proteins) to form stable amide bonds.

The strategic combination of these components allows for a controlled, two-step conjugation process. First, the carboxylic acid is activated to couple with an amine-containing biomolecule. Subsequently, the BCN group is available for a highly specific click chemistry reaction with an azide-modified molecule of interest. This document provides detailed protocols for the activation of the carboxylic acid moiety of this compound and its subsequent conjugation to amine-containing molecules.

Data Presentation: Quantitative Parameters for Activation and Conjugation

The following tables summarize key quantitative data for the activation of this compound and the subsequent conjugation of the activated linker to a model protein, such as a monoclonal antibody (mAb). These values are intended as a starting point and may require optimization for specific applications.

Table 1: Typical Parameters for Carboxylic Acid Activation via EDC/NHS Chemistry

ParameterValueNotes
Activation Yield ~45-75%The yield of the NHS-ester formation can be variable. For example, EDC/NHS activation of poly(acrylic acid) has been reported to result in an NHS-ester yield of approximately 45%.[1]
Molar Ratio (EDC:NHS:Acid) 2:2:1 to 5:5:1A molar excess of EDC and NHS is generally recommended to drive the reaction to completion.
Activation pH 4.5 - 6.0This pH range is optimal for the activation of carboxyl groups with EDC.[2]
Solvent Anhydrous DMF, DCM, or Aqueous Buffer (e.g., MES)The choice of solvent depends on the solubility of the molecule to be conjugated.
Temperature Room TemperatureThe activation reaction is typically performed at room temperature.
Activation Time 15 - 60 minutesThe incubation time for the activation step is relatively short.[3]

Table 2: Representative Parameters for Conjugation of Activated BCN-Linker to a Monoclonal Antibody

ParameterValueMethod of Analysis
Molar Ratio (Linker:mAb) 5:1 to 20:1The optimal ratio should be determined empirically for each specific antibody.
Conjugation pH 7.2 - 8.5A neutral to slightly basic pH is optimal for the reaction of the NHS ester with primary amines.[]
Reaction Time 30 - 120 minutesReaction progress can be monitored to determine the optimal time.
Reaction Temperature 4°C - Room TemperatureLower temperatures can be used for sensitive biomolecules.
Conjugation Efficiency ~60-90%The coupling step with a pre-activated ester generally offers high yields.[1]
Linker-to-Antibody Ratio (LAR) 2 - 4Hydrophobic Interaction Chromatography (HIC)
Yield of Purified Conjugate >85%Size Exclusion Chromatography (SEC)

Experimental Protocols

Protocol 1: Activation of this compound in an Organic Solvent

This protocol is suitable for activating the carboxylic acid when the subsequent conjugation will be performed with a small molecule or under anhydrous conditions.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to exclude moisture.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Addition of Reagents: Add NHS (1.5 equivalents) followed by EDC (1.5 equivalents) to the solution while stirring.

  • Activation: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Use of Activated Linker: The resulting solution containing the activated endo-BCN-PEG8-NHS ester can be used directly in the next conjugation step.

Protocol 2: Aqueous Activation of this compound and Conjugation to a Protein

This two-step, one-pot protocol is ideal for conjugating the linker to proteins or other biomolecules in an aqueous environment.

Materials:

  • This compound

  • Protein or other amine-containing biomolecule

  • EDC

  • N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: If necessary, exchange the buffer of the protein solution to the Coupling Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • Dissolve the this compound in Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.[5]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in the Coupling Buffer.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purification: Remove unreacted linker and byproducts by dialysis or size-exclusion chromatography using an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (linker-to-protein ratio) using techniques such as mass spectrometry or UV-Vis spectroscopy if the linker possesses a chromophore.

Mandatory Visualizations

G Activation of this compound Carboxylic Acid cluster_reactants Reactants cluster_intermediates Intermediates This compound This compound (-COOH) O-acylisourea O-acylisourea Intermediate (unstable) This compound->O-acylisourea + EDC (pH 4.5-6.0) EDC EDC EDC->O-acylisourea NHS NHS NHS_ester endo-BCN-PEG8-NHS Ester (amine-reactive) NHS->NHS_ester O-acylisourea->this compound Hydrolysis O-acylisourea->NHS_ester + NHS G Experimental Workflow for Protein Bioconjugation Start Start Prepare_Reagents Prepare Protein and This compound Start->Prepare_Reagents Activation Activate Carboxylic Acid with EDC and NHS (pH 4.5-6.0, 15-30 min) Prepare_Reagents->Activation Conjugation Add Activated Linker to Protein Solution (pH 7.2-8.5, 1-2 hours) Activation->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purification Purify Conjugate (SEC or Dialysis) Quench->Purification Characterization Characterize Final Product (Mass Spec, HIC) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Purification of endo-BCN-PEG8-Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of biomolecules conjugated with endo-BCN-PEG8 linkers. The methodologies outlined are essential for achieving high purity of the final conjugate, which is critical for downstream applications in drug development, diagnostics, and proteomics.

The endo-BCN-PEG8 moiety is a key component in modern bioconjugation, enabling the precise assembly of complex structures like antibody-drug conjugates (ADCs) and PROTACs.[1][2] It comprises an endo-bicyclononyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and reduce steric hindrance, and a functional group for conjugation, such as a carboxylic acid or its activated NHS ester form.[1][2][3]

Proper purification of the resulting conjugates is paramount to remove unreacted starting materials and byproducts, ensuring the quality and reproducibility of subsequent experiments.[4][5]

Data Presentation: Purity and Yield of Conjugates

The following tables summarize representative quantitative data for the purification of a model monoclonal antibody (mAb) conjugated with an endo-BCN-PEG8 linker. Actual results may vary depending on the specific biomolecule, linker, and experimental conditions.

Table 1: Conjugation Efficiency and Yield [1]

ParameterValueMethod of Analysis
Molar Ratio (Linker:mAb)20:1-
Reaction Time2 hoursHPLC-MS
Reaction Temperature4°C-
Conjugation Efficiency~75%UV-Vis Spectroscopy, HPLC
Average Linker-to-Antibody Ratio (LAR)3.8Hydrophobic Interaction Chromatography (HIC)
Yield of Purified Conjugate>85%Size Exclusion Chromatography (SEC)

Table 2: Purity Analysis of Purified mAb-endo-BCN-PEG8 Conjugate [1]

Analytical MethodPurity of Final ConjugateKey Observations
Size Exclusion Chromatography (SEC)>98%No significant aggregation or fragmentation observed.
SDS-PAGE (non-reducing)>95%Single major band corresponding to the conjugated mAb.

Experimental Protocols

Protocol 1: Purification of a BCN-PEG8-Modified Antibody using Size Exclusion Chromatography (SEC)

This protocol describes the purification of an antibody modified with an endo-BCN-PEG8 linker from excess, unreacted linker and byproducts.

Materials:

  • BCN-PEG8-modified antibody reaction mixture

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[1]

  • Phosphate-Buffered Saline (PBS), pH 7.4[1]

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of PBS, pH 7.4 at the recommended flow rate.[1]

  • Sample Loading: Carefully load the crude reaction mixture onto the equilibrated SEC column.

  • Elution: Elute the column with PBS, pH 7.4 as the mobile phase.[1] The larger antibody conjugate will elute first, while the smaller, unreacted linker molecules will be retained longer.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis of Fractions: Pool the fractions corresponding to the protein peak. Analyze the purity of the pooled fractions by SDS-PAGE and/or HPLC to confirm the removal of the unreacted linker.

  • Concentration and Buffer Exchange: If necessary, concentrate the purified conjugate and exchange the buffer using centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO).[1]

Protocol 2: Purification using Centrifugal Filter Units (Diafiltration)

This method is suitable for smaller scale purifications and for buffer exchange.

Materials:

  • BCN-PEG8-modified antibody reaction mixture

  • Centrifugal filter units with a suitable molecular weight cutoff (MWCO), e.g., 10 kDa for antibodies.[1]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Sample Loading: Add the crude reaction mixture to the centrifugal filter unit.

  • First Centrifugation: Centrifuge the unit according to the manufacturer's instructions to remove the bulk of the unreacted linker in the filtrate.

  • Washing: Add a volume of fresh PBS, pH 7.4 to the filter unit to wash the retained conjugate.[1]

  • Repeat Centrifugation: Repeat the centrifugation step.

  • Iterative Washing: Repeat the washing and centrifugation steps 3-5 times to ensure complete removal of the unreacted linker.

  • Final Recovery: Recover the purified conjugate from the filter unit in a minimal volume of PBS.

Protocol 3: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol is for the analytical assessment of the purity of the endo-BCN-PEG8 conjugate.

Instrumentation and Columns:

  • HPLC or UHPLC system with a UV detector.

  • Reversed-phase column suitable for proteins (e.g., C4 or C18, 4.6 x 150 mm, 5 µm).[6]

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified conjugate in Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. An example gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: Re-equilibrate at 5% B

  • Data Analysis: Monitor the chromatogram at 280 nm. The purity of the conjugate can be determined by integrating the peak area of the main product relative to any impurity peaks.

Visualizations

Diagram 1: General Workflow for Purification of endo-BCN-PEG8-Conjugates

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Purification cluster_2 Step 3: Analysis cluster_3 Final Product conjugation Crude Reaction Mixture (Biomolecule + endo-BCN-PEG8) purification Purification Method conjugation->purification Load Crude Mixture sec Size Exclusion Chromatography purification->sec diafiltration Diafiltration (Centrifugal Filters) purification->diafiltration analysis Purity & Characterization sec->analysis diafiltration->analysis hplc HPLC / HPLC-MS analysis->hplc sds_page SDS-PAGE analysis->sds_page final_product Purified endo-BCN-PEG8-Conjugate analysis->final_product Confirm Purity

Caption: Workflow for the purification and analysis of endo-BCN-PEG8 conjugates.

Diagram 2: Logical Flow for SEC Purification

G start Start: Crude Reaction Mixture equilibrate Equilibrate SEC Column with Elution Buffer start->equilibrate load Load Sample onto Column equilibrate->load elute Elute with Buffer and Collect Fractions load->elute monitor Monitor Elution at 280 nm elute->monitor pool Pool Fractions of Interest (Protein Peak) monitor->pool analyze Analyze Purity (HPLC, SDS-PAGE) pool->analyze end End: Purified Conjugate analyze->end

Caption: Step-by-step logical workflow for SEC-based purification.

References

Revolutionizing Bioconjugation: Application Notes and Protocols for endo-BCN-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing endo-BCN-PEG8-acid, a versatile heterobifunctional linker, for advanced bioconjugation applications. These notes detail the chemical principles, experimental protocols, and quantitative parameters to empower researchers in the development of next-generation antibody-drug conjugates (ADCs), PROTACs, imaging agents, and other sophisticated biomolecular constructs.

Application Notes

Harnessing Dual Reactivity for Controlled Bioconjugation

The this compound linker is engineered with two distinct reactive moieties, enabling a controlled and sequential two-step conjugation strategy.[1][2] This approach allows for the precise assembly of complex bioconjugates.[2]

  • Carboxylic Acid (-COOH): This functional group facilitates the covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins or amine-modified oligonucleotides) through the formation of a stable amide bond.[3][4] This reaction is typically mediated by carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][5] The inclusion of NHS or sulfo-NHS is highly recommended as it converts the carboxylic acid into a more stable, amine-reactive NHS ester, which improves coupling efficiency and reproducibility.[2][5]

  • endo-Bicyclononyne (BCN): This strained alkyne is the cornerstone of the linker's bioorthogonal reactivity.[2] It readily participates in a copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-functionalized molecules.[6][7] This "click chemistry" reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for biological systems.[8]

  • Polyethylene (B3416737) Glycol (PEG8) Spacer: The eight-unit polyethylene glycol spacer enhances the hydrophilicity and solubility of both the linker and the final bioconjugate in aqueous buffers.[3][7] It also provides a flexible bridge between the conjugated molecules, which can reduce steric hindrance.[2]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The precise control over conjugation offered by this compound is critical in the development of ADCs, influencing the drug-to-antibody ratio (DAR), stability, and pharmacokinetic properties.[5][6]

  • PROTACs and Targeted Drug Delivery: This linker is valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.[6][9]

  • Probe Development and Imaging: Create BCN-modified probes for various imaging and diagnostic applications.[1]

  • Surface and Material Functionalization: Functionalize surfaces, polymers, and nanoparticles for a wide range of applications in material science and diagnostics.[1]

Quantitative Data Summary

For reproducible and optimized bioconjugation, careful consideration of quantitative parameters is essential. The following tables provide recommended starting conditions for the two key reaction steps.

Table 1: Recommended Reaction Conditions for EDC/NHS-Mediated Carboxylic Acid Activation and Amine Coupling

ParameterValueRationale
Activation Step (EDC/NHS)
pH4.5 - 6.0EDC-mediated activation of carboxylic acids is most efficient in a slightly acidic environment.[2]
Molar Excess of EDC (relative to this compound)2-10 foldA higher excess may be necessary for dilute solutions of the biomolecule to be modified.[2]
Molar Excess of NHS/sulfo-NHS (relative to this compound)2-5 foldA common starting point is a 2:1 or 5:2 molar ratio of EDC to NHS to efficiently form the stable NHS ester.[2]
Reaction Time15-30 minutesSufficient time for the formation of the amine-reactive NHS ester at room temperature.[5]
TemperatureRoom Temperature (20-25°C)Generally sufficient for the activation reaction.
Amine Coupling Step
pH7.0 - 8.5Primary amines must be in their unprotonated, nucleophilic state for an efficient reaction with the NHS ester.[2]
Reaction Time2 hours to overnightThe reaction time depends on the specific reactants and their concentrations.[5]
Temperature4°C to Room TemperatureLower temperatures can be used to maintain the stability of sensitive biomolecules.

Table 2: Recommended Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterValueRationale
Molar Excess of Azide-Containing Molecule (relative to BCN-modified molecule)1.5-5 foldA slight excess of the azide-containing molecule helps to drive the reaction to completion.[5]
Reaction Time4-24 hoursThe reaction progress can be monitored using appropriate analytical techniques such as SDS-PAGE or mass spectrometry.[8]
Temperature4°C to Room TemperatureThe reaction proceeds efficiently at both room temperature and 4°C.[8]
pH~7.4The SPAAC reaction is bioorthogonal and proceeds well in common biological buffers like PBS.[8]

Experimental Protocols

The following protocols provide a step-by-step guide for a typical two-step bioconjugation workflow using this compound.

Protocol 1: Modification of a Biomolecule with this compound via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine-containing biomolecule (e.g., a protein).

Materials:

  • Biomolecule of interest in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0 for activation; 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.4 for coupling)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Immediately before use, prepare stock solutions of EDC and sulfo-NHS in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation of this compound:

    • In a reaction tube, combine the this compound with EDC and sulfo-NHS in an activation buffer (pH 6.0). A typical molar ratio is 1:5:5 (acid:EDC:sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Biomolecule:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding a coupling buffer (e.g., PBS, pH 7.4).

    • Immediately add the activated linker solution to the biomolecule solution. The recommended molar excess of the linker to the biomolecule is typically between 5-20 fold.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis against a suitable buffer.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of BCN molecules per biomolecule, using analytical techniques such as mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of the BCN-modified biomolecule with an azide-containing molecule.

Materials:

  • BCN-modified biomolecule (from Protocol 1)

  • Azide-containing molecule (e.g., drug, imaging agent)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the BCN-modified biomolecule with the azide-containing molecule. A 1.5-5 fold molar excess of the azide-containing molecule is recommended.[5]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.[8] The reaction progress can be monitored using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

  • Purification:

    • Purify the resulting bioconjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove unreacted components.

  • Characterization:

    • Characterize the final conjugate to confirm its identity, purity, and, in the case of ADCs, the drug-to-antibody ratio (DAR).[5]

Visualizations

The following diagrams illustrate the chemical logic and experimental workflows described in these application notes.

G cluster_0 cluster_1 A This compound D Amide Bond Formation A->D Activation (pH 6.0) B Amine-Containing Biomolecule B->D Coupling (pH 7.2-7.5) C EDC / sulfo-NHS C->D E BCN-Modified Biomolecule D->E G SPAAC Reaction (Copper-Free) E->G F Azide-Containing Molecule F->G H Final Bioconjugate G->H

Caption: Two-step bioconjugation workflow using this compound.

G cluster_workflow Experimental Workflow prep Prepare Reagents (this compound, EDC, sulfo-NHS) activation Activate this compound (15-30 min, RT, pH 6.0) prep->activation conjugation Conjugate to Amine-Biomolecule (2h-O/N, 4°C-RT, pH 7.2-7.5) activation->conjugation quench Quench Reaction (Optional) conjugation->quench purify1 Purify BCN-Modified Biomolecule (SEC or Dialysis) quench->purify1 spaac SPAAC Reaction with Azide-Molecule (4-24h, 4°C-RT, pH 7.4) purify1->spaac purify2 Purify Final Bioconjugate (Chromatography) spaac->purify2 characterize Characterize Final Product (MS, SDS-PAGE, HPLC) purify2->characterize

Caption: Step-by-step experimental workflow for bioconjugation.

G cluster_activation Step 1: Carboxylic Acid Activation & Amine Coupling cluster_spaac Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) RCOOH R-COOH (this compound) EDC + EDC intermediate1 [R-CO-O-acylisourea] (unstable intermediate) RCOOH->intermediate1 NHS + sulfo-NHS intermediate2 R-CO-NHS (amine-reactive ester) intermediate1->intermediate2 amine + H₂N-Biomolecule product1 R-CO-NH-Biomolecule (BCN-Modified Biomolecule) intermediate2->product1 BCN_biomolecule BCN-Biomolecule azide + N₃-Molecule product2 Triazole-Linked Bioconjugate BCN_biomolecule->product2

Caption: Chemical mechanisms of the two-step bioconjugation process.

References

Application Notes and Protocols for endo-BCN-PEG8-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the efficient coupling of endo-BCN-PEG8-acid with primary amine-containing molecules. The conjugation is facilitated by the synergistic action of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). This compound is a heterobifunctional linker that features a bicyclo[6.1.0]nonyne (BCN) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal carboxylic acid for amide bond formation. The 8-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides flexibility. This protocol is particularly relevant for the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Principle of the Reaction

The EDC/HATU coupling method is a highly efficient approach for forming a stable amide bond between a carboxylic acid and a primary amine. The reaction proceeds through a two-step mechanism that ensures high yields and minimizes side reactions.

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate.

  • Formation of the Active Ester and Amide Bond: HATU intercepts this intermediate to generate a more stable and highly reactive OAt-active ester.[1] This active ester then readily reacts with a primary amine to form the desired amide bond.[1] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the amine and neutralize acids formed during the reaction.[1]

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for the EDC/HATU coupling of this compound. These values are derived from established protocols for similar PEGylated carboxylic acids and should serve as a robust starting point for optimization.[2]

ParameterRecommended Value/RangeNotes
Molar Ratios (relative to Amine)
This compound1.2 equivalentsA slight excess ensures complete consumption of the potentially more valuable amine substrate.
HATU1.2 equivalentsEnhances coupling efficiency and reduces racemization.[1]
EDC·HCl1.2 equivalentsActivates the carboxylic acid.
DIPEA2.4 equivalentsActs as a non-nucleophilic base to facilitate the reaction.[2]
Reaction Conditions
SolventAnhydrous DMF or DCMEnsure the use of dry solvents to prevent hydrolysis of the activated species.[2]
Concentration0.1 - 0.5 MAdjust based on the solubility of the starting materials.[1]
TemperatureRoom Temperature (20-25°C)Provides a balance between reaction rate and stability. Can be performed at 4°C for sensitive substrates.
Reaction Time2 - 4 hours (at RT) or Overnight (at 4°C)Monitor reaction progress by LC-MS or TLC for optimal results.[2]

Experimental Protocols

This protocol describes a general procedure for the coupling of this compound to a primary amine-containing molecule in an organic solvent. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents
  • This compound

  • Amine-containing substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vial and magnetic stirrer

  • Standard work-up and purification reagents (e.g., water, brine, ethyl acetate, sodium sulfate)

  • Purification system (RP-HPLC or Flash Chromatography)

Procedure
  • Reagent Preparation:

    • In a clean, dry reaction vial, dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.4 equivalents) in anhydrous DMF.[2]

  • Pre-activation:

    • Stir the mixture containing this compound, HATU, and DIPEA at room temperature for approximately 5 minutes to allow for pre-activation.[2]

  • Activation and Coupling:

    • To the pre-activated mixture, add EDC·HCl (1.2 equivalents).[2]

    • Immediately add the solution of the amine-containing substrate to the activated this compound mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 2-4 hours. Alternatively, the reaction can be carried out overnight at 4°C, which may be beneficial for sensitive substrates.[2]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or flash column chromatography on silica (B1680970) gel to yield the pure endo-BCN-PEG8-conjugate.

Visualizations

Reaction Mechanism

EDC_HATU_Coupling EDC/HATU Coupling Mechanism for this compound BCN_Acid endo-BCN-PEG8-COOH Acylisourea O-Acylisourea Intermediate (Highly Reactive) BCN_Acid->Acylisourea + EDC EDC EDC HATU HATU Amine R-NH2 Amide_Product endo-BCN-PEG8-CONH-R (Final Conjugate) DIPEA DIPEA (Base) DIPEA->Amine Deprotonates OAt_Ester OAt-Active Ester (More Stable) Acylisourea->OAt_Ester + HATU - Urea OAt_Ester->Amide_Product + R-NH2 (from DIPEA deprotonation) Byproducts Urea Byproduct + HOAt + DIPEA·H+ Experimental_Workflow Experimental Workflow for this compound Conjugation Prep 1. Reagent Preparation (Dissolve reactants in anhydrous DMF/DCM) Preactivate 2. Pre-activation (Mix BCN-PEG-Acid, HATU, DIPEA. Stir for 5 min at RT) Prep->Preactivate Activate_Couple 3. Activation & Coupling (Add EDC, then add amine solution) Preactivate->Activate_Couple React 4. Reaction (Stir 2-4h at RT or overnight at 4°C) Activate_Couple->React Monitor 5. Monitoring (TLC or LC-MS) React->Monitor Workup 6. Aqueous Work-up (Quench, Extract, Dry) Monitor->Workup Upon completion Purify 7. Purification (RP-HPLC or Flash Chromatography) Workup->Purify Characterize 8. Characterization (LC-MS, NMR) Purify->Characterize

References

Application Notes and Protocols for BCN-Modified Probes in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the creation and utilization of Bicyclononyne (BCN)-modified probes for advanced bioimaging applications. BCN is a strained cyclooctyne (B158145) that serves as a powerful tool for bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules in complex biological systems without interfering with native processes.[1] This technology is particularly valuable for live-cell imaging, super-resolution microscopy, and in vivo studies.[2]

BCN-modified probes are primarily employed in two highly efficient bioorthogonal reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines.[3][4] These reactions are characterized by their rapid kinetics and high specificity, allowing for the precise attachment of imaging agents like fluorophores to target biomolecules.[1]

Key Applications of BCN-Modified Probes:

  • Protein Labeling: Track the localization and dynamics of specific proteins within living cells by introducing BCN moieties through non-canonical amino acid incorporation or enzymatic tagging.[1][2]

  • Nucleic Acid Modification: Site-specifically label DNA and RNA to study gene expression, replication, and localization.[1][4][5]

  • Glycan Imaging: Visualize and study glycans on the cell surface to understand their roles in cellular communication and disease.

  • In Vivo Imaging: Due to their biocompatibility and rapid reaction kinetics, BCN probes are suitable for imaging biological processes in living organisms.[6]

Quantitative Data Summary

The performance of BCN-modified probes is critically dependent on the reaction kinetics and the photophysical properties of the resulting conjugate. The following tables summarize key quantitative data for common BCN-based bioorthogonal reactions.

Table 1: Second-Order Rate Constants for BCN Bioorthogonal Reactions

Reaction TypeReactant PairRate Constant (k₂) (M⁻¹s⁻¹)Biological ApplicationReference
IEDDABCN & 3,6-di-(2-pyridyl)-s-tetrazine1245 ± 45Live Cell Protein Labeling[7]
IEDDABCN & 3-methyl-6-phenyl-1,2,4,5-tetrazine437 ± 13Live Cell Protein Labeling[7]
Photoinduced CycloadditionBCN & Sulfonated Tetrazole11,400 - 39,200Rapid Live Cell Protein Labeling[3]
SPAACBCN & AzideTypically lower than IEDDAGeneral Biomolecule Labeling[8][9]

Note: The reactivity of BCN in SPAAC is generally lower than in IEDDA reactions with tetrazines. The endo-BCN isomer is more reactive in SPAAC than the exo-BCN isomer.[9]

Table 2: Fluorescence Enhancement of Fluorogenic Probes upon Reaction with BCN

Fluorogenic Probe SystemFold Fluorescence IncreaseApplicationReference
Tetrazine-Fluorophore Conjugates5 - 10Live Cell Imaging[7][10]
Sydnone-Coumarin ProbesUp to 24.9Live Cell Imaging[6]
Si-Rhodamine-Azide ProbeUp to 48Live Cell and Bacteria Imaging[6]
Rhenium(I) Polypyridine Sydnone ComplexesUp to 38.9Lysosome Bioimaging in Live Cells[6]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying chemical transformations is crucial for understanding and implementing these techniques.

experimental_workflow cluster_synthesis Probe Synthesis & Biomolecule Modification cluster_labeling Bioorthogonal Labeling cluster_imaging Imaging and Analysis s1 Synthesize BCN-modified biomolecule of interest (e.g., protein, DNA) s2 Synthesize or procure azide- or tetrazine- functionalized imaging probe l1 Incubate BCN-biomolecule with imaging probe in biological sample (e.g., live cells) s2->l1 Bioorthogonal Reaction (SPAAC or IEDDA) i1 Wash to remove unreacted probe (optional for fluorogenic probes) l1->i1 i2 Image sample using appropriate microscopy technique (e.g., fluorescence microscopy) i1->i2 i3 Analyze imaging data i2->i3

Caption: General experimental workflow for imaging using BCN-modified probes.

bioorthogonal_reactions cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_iedda Inverse Electron-Demand Diels-Alder (IEDDA) bcn1 BCN-modified Biomolecule triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) bcn1->triazole azide Azide-Fluorophore Probe azide->triazole bcn2 BCN-modified Biomolecule dihydropyridazine Dihydropyridazine Adduct bcn2->dihydropyridazine tetrazine Tetrazine-Fluorophore Probe tetrazine->dihydropyridazine pyridazine Pyridazine Product (Fluorescently Labeled Biomolecule) dihydropyridazine->pyridazine Oxidation

Caption: Key bioorthogonal reactions involving BCN-modified probes.

Detailed Experimental Protocols

Protocol 1: General Synthesis of a BCN-Modified Protein via Amide Coupling

This protocol describes the modification of a purified protein with a BCN-NHS ester.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • BCN-NHS ester (e.g., endo-BCN-NHS ester)

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM.

    • Ensure the purified protein is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reaction Setup:

    • Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v) to maintain protein integrity.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature.

  • Quench Reaction:

    • Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted BCN-NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted BCN-NHS ester and quenching reagents by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization and Storage:

    • Confirm successful modification using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

    • Store the BCN-modified protein at -20°C or -80°C for long-term stability.

Protocol 2: Live-Cell Imaging using SPAAC with a BCN-Modified Protein and an Azide-Fluorophore

This protocol outlines the labeling and imaging of a BCN-modified protein in live cells.

Materials:

  • Live cells expressing the BCN-modified protein of interest

  • Cell culture medium

  • Azide-functionalized fluorescent probe (e.g., Azide-AF488)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Probe Preparation:

    • Culture cells expressing the BCN-modified protein under standard conditions.

    • Prepare a stock solution of the azide-fluorophore in DMSO (e.g., 1-10 mM). Dilute the stock solution in cell culture medium to the final working concentration (typically 1-10 µM).

  • Labeling:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the azide-fluorophore containing medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted probe.

  • Imaging:

    • Add fresh cell culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Fluorogenic Labeling of DNA in Live Cells using IEDDA

This protocol describes the metabolic labeling of DNA with a BCN-modified nucleoside followed by fluorogenic labeling with a tetrazine-fluorophore conjugate.[4][5]

Materials:

  • Live cells

  • BCN-modified deoxyribonucleoside triphosphate (e.g., dCpBCNTP)[5]

  • A suitable delivery agent for the modified dNTP if required (e.g., SNTT1 transporter)[5]

  • Tetrazine-fluorophore conjugate (fluorogenic)

  • Cell culture medium

  • PBS

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Incubate the live cells with the BCN-modified dNTP (and delivery agent, if necessary) in cell culture medium for a duration sufficient for incorporation into newly synthesized DNA (e.g., 1 hour).[5]

  • Wash:

    • Remove the medium containing the BCN-dNTP and wash the cells with fresh, warm medium.

  • Fluorogenic Reaction:

    • Add the tetrazine-fluorophore conjugate, diluted in fresh medium, to the cells. Incubation times can be short, on the order of 15 minutes, due to the rapid kinetics of the IEDDA reaction.[5]

  • Imaging (No-Wash Option):

    • For highly fluorogenic probes, imaging can be performed directly without a final wash step, minimizing background fluorescence from the unreacted probe.[11]

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the fluorophore.

These protocols provide a starting point for the design of experiments using BCN-modified probes. Optimization of concentrations, incubation times, and purification methods may be necessary for specific applications and biomolecules.

References

Application Notes and Protocols for Functionalizing Surfaces with endo-BCN-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization is a cornerstone of modern biotechnology and drug development, enabling the creation of materials with tailored biological interactions.[1] Poly(ethylene glycol) (PEG) linkers are frequently employed to create biocompatible, hydrophilic surfaces that resist non-specific protein adsorption, a phenomenon known as biofouling.[1][2] The heterobifunctional linker, endo-BCN-PEG8-acid , offers a powerful tool for advanced surface engineering.

This molecule features three key components:

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that readily participates in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "click chemistry" reactions.[3][4] This allows for the highly specific and efficient covalent attachment of azide-modified molecules in complex biological environments.[4]

  • PEG8 Spacer: An eight-unit polyethylene (B3416737) glycol chain that imparts hydrophilicity, enhances aqueous solubility, and provides a flexible spacer to minimize steric hindrance between the surface and conjugated molecules.[4][5]

  • Terminal Carboxylic Acid (-COOH): This group allows for the covalent attachment of the linker to primary amine-functionalized surfaces through the formation of a stable amide bond, typically mediated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).[3][6]

These application notes provide detailed protocols for the covalent immobilization of this compound onto amine-functionalized surfaces and the subsequent bioorthogonal ligation of azide-containing molecules. Furthermore, we present an application in T-cell surface engineering to illustrate the utility of this technology.

Data Presentation: Quantitative Surface Characterization

Successful surface functionalization should be validated using appropriate analytical techniques. While specific data for this compound is often application-dependent, the following tables provide representative data for analogous PEGylated surfaces to serve as a benchmark for expected outcomes.

Table 1: Typical Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical FormulaC₃₀H₅₁NO₁₂[7]
Molecular Weight617.73 g/mol [7][8]
Purity>95% (typically assessed by HPLC and NMR)[9]
SolubilitySoluble in aqueous buffers, DMSO, DMF[6][7]

Table 2: Representative Data for Surface Characterization After Functionalization

TechniqueParameterSubstrate ExampleExpected Value/Result for PEGylated SurfaceSource(s)
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionSilicon Wafer, GoldDetection of C 1s (C-O-C ether peak at ~286.5 eV), increase in N 1s signal after ligand conjugation.[10][11]
Water Contact Angle Goniometry Static Water Contact AngleGlass Slide, Silicon WaferDecrease to 20° - 40°, indicating increased hydrophilicity.[1][8]
Atomic Force Microscopy (AFM) Surface Roughness (Ra)Silicon WaferMinimal increase, indicating a uniform molecular layer (e.g., < 1 nm).[10]
Fluorescence-Based Amine Assay (e.g., Fluorescamine) Surface Amine DensityAmine-functionalized glassQuantification of remaining amine groups after PEGylation to assess reaction efficiency.[12]
Quartz Crystal Microbalance with Dissipation (QCM-D) Adsorbed Mass / Layer ThicknessGold SensorReal-time monitoring of mass uptake during PEGylation and subsequent ligand binding.[12]

Experimental Protocols

Protocol 1: Covalent Attachment of this compound to an Amine-Functionalized Surface

This protocol describes the covalent immobilization of this compound onto a substrate presenting primary amine groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) chemistry.

Materials:

  • Amine-functionalized substrate (e.g., aminosilane-treated glass slide, amine-coated microplate)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Nitrogen gas for drying

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a 10-50 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[11]

    • Immediately before use, prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer.

  • Activation of Carboxylic Acid Groups:

    • In a clean reaction vessel, dilute the this compound stock solution to the desired final concentration (e.g., 1-10 mg/mL) in Activation Buffer.

    • Add EDC and NHS to the this compound solution. A 2-5 fold molar excess of EDC and NHS over the PEG linker is recommended.[11]

    • Incubate the mixture for 15-30 minutes at room temperature to generate the reactive NHS-ester intermediate.[10]

  • Coupling to the Amine-Functionalized Surface:

    • Wash the amine-functionalized substrate 2-3 times with Coupling Buffer to remove any storage buffers and equilibrate the pH.[11]

    • For planar surfaces, immediately immerse the substrate in the activated this compound solution. For particles in suspension, add the activated linker solution to the particle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[11]

  • Washing and Quenching:

    • Remove the substrate from the reaction solution.

    • Wash the surface extensively (3-5 times) with PBST and then DI water to remove unreacted reagents and byproducts.[11]

    • (Optional) To quench any remaining reactive NHS esters, incubate the surface in a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM hydroxylamine) for 15-30 minutes.

    • Rinse the surface thoroughly with DI water.

  • Drying and Storage:

    • Dry the functionalized surface under a stream of nitrogen gas.

    • Store the BCN-functionalized surface in a dry, inert atmosphere (e.g., in a desiccator) until further use.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_final 4. Finalization bcn_acid This compound in DMSO/DMF mix Mix Reagents in Activation Buffer (pH 4.5-6.0) bcn_acid->mix edc_nhs EDC and NHS in Activation Buffer edc_nhs->mix activated_bcn Activated BCN-PEG8-NHS Ester mix->activated_bcn 15-30 min at RT couple Incubate 2-4h at RT in Coupling Buffer (pH 7.2-7.5) activated_bcn->couple amine_surface Amine-Functionalized Surface amine_surface->couple wash Wash with PBST and DI Water couple->wash dry Dry with Nitrogen wash->dry final_surface BCN-Functionalized Surface dry->final_surface

Workflow for covalent attachment of this compound.
Protocol 2: SPAAC "Click" Reaction on a BCN-Functionalized Surface

This protocol details the bioorthogonal conjugation of an azide-modified molecule (e.g., a peptide, drug, or fluorophore) to the BCN-functionalized surface.

Materials:

  • BCN-functionalized surface (from Protocol 1)

  • Azide-modified molecule of interest

  • Reaction Buffer: PBS, pH 7.4 (or other biocompatible buffer)

  • Washing Buffer: PBST and DI water

  • Solvent for azide-molecule (if not water-soluble, e.g., DMSO)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-modified molecule in the Reaction Buffer to the desired concentration. If the molecule is not soluble in aqueous buffer, prepare a concentrated stock solution in a compatible organic solvent like DMSO.

  • SPAAC Reaction:

    • Immerse the BCN-functionalized surface in the solution containing the azide-modified molecule. A 1.5 to 5-fold molar excess of the azide-molecule relative to the estimated BCN surface density is a good starting point.

    • Ensure the final concentration of any organic solvent is kept low (typically <5% v/v) to maintain the integrity of biological molecules, if applicable.

    • Incubate the reaction for 2-24 hours at room temperature or 4°C. Reaction time depends on the concentration and reactivity of the specific azide. Gentle agitation can improve efficiency.

  • Washing:

    • Remove the surface from the reaction solution.

    • Wash the surface extensively (3-5 times) with PBST to remove any non-covalently bound azide-molecule.

    • Perform a final rinse with DI water.

  • Drying and Storage:

    • Dry the surface under a stream of nitrogen gas.

    • The surface is now functionalized with the molecule of interest and can be used in downstream applications or stored under appropriate conditions.

G bcn_surface BCN-Functionalized Surface react Incubate 2-24h at RT or 4°C bcn_surface->react azide_mol Azide-Modified Molecule in PBS (pH 7.4) azide_mol->react wash Wash with PBST and DI Water react->wash SPAAC Reaction final_product Final Functionalized Surface wash->final_product

Workflow for SPAAC "click" reaction.

Application Example: T-Cell Surface Engineering for Enhanced TCR Signaling

This protocol provides a conceptual framework for an advanced application where surfaces functionalized with BCN can be used to modulate cellular signaling. Here, BCN-containing liposomes are captured by T-cells metabolically engineered to display tetrazine on their surface. This interaction increases membrane cholesterol, promoting lipid raft formation and enhancing T-cell receptor (TCR) signaling.

Protocol 3: T-Cell Surface Capture of BCN-Liposomes

Part A: Preparation of BCN-Functionalized Liposomes

  • Synthesize liposomes incorporating a lipid that has a primary amine headgroup (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE).

  • Functionalize the amine-containing liposomes with this compound using the principles outlined in Protocol 1 (adapting for a suspension of liposomes instead of a planar surface). Purification can be achieved via dialysis or size-exclusion chromatography.

Part B: Metabolic Labeling of T-Cells with Tetrazine

  • Culture T-cells in the presence of a metabolic precursor that is converted into a tetrazine-bearing molecule and incorporated into the cell surface glycans.

Part C: Cell Surface Engineering and Signaling Activation

  • Incubate the tetrazine-labeled T-cells with the BCN-functionalized liposomes (which may also contain cholesterol).

  • The bioorthogonal SPAAC reaction will occur on the cell surface, tethering the liposomes to the T-cells.

  • The localized increase in cholesterol from the captured liposomes enhances the formation of lipid rafts in the T-cell membrane.[8]

  • This reorganization of the membrane facilitates the clustering of T-cell receptors (TCRs) and co-localization of key signaling molecules like Lck and LAT, while excluding the phosphatase CD45.[3][10]

  • The result is an amplification of the downstream TCR signaling cascade upon antigen recognition, leading to augmented T-cell activation.[10]

T-Cell Receptor (TCR) Signaling Pathway Enhancement

The diagram below illustrates the simplified signaling cascade initiated by TCR engagement and enhanced by lipid raft formation.

TCR_Signaling cluster_cytoplasm Cytoplasm TCR TCR Lck Lck (Kinase) TCR->Lck Clustering Facilitates ZAP70 ZAP70 TCR->ZAP70 Recruits & Activates Lck->TCR Phosphorylates ITAMs LAT LAT (Adaptor) SLP76_PLCg1 SLP76 / PLCγ1 Complex LAT->SLP76_PLCg1 Recruits CD45 CD45 (Phosphatase) (Excluded from Raft) ZAP70->LAT Phosphorylates Downstream Downstream Signaling (Ca²⁺ flux, MAPK, NF-κB) SLP76_PLCg1->Downstream Activation T-Cell Activation (Cytokine Production, Proliferation) Downstream->Activation Antigen Antigen Presentation (pMHC) Antigen->TCR Engagement

Enhanced TCR signaling through lipid raft formation.

References

Application Notes and Protocols for Developing PEGylated Scaffolds with endo-BCN-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing endo-BCN-PEG8-acid for the development of PEGylated scaffolds. This heterobifunctional linker enables the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer to amine-containing scaffold materials and subsequent bioorthogonal functionalization via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Detailed protocols for scaffold PEGylation, characterization, cytotoxicity assessment, and drug release studies are provided, along with visualizations of experimental workflows and relevant signaling pathways.

Introduction to this compound

This compound is a versatile linker composed of three key components:

  • Carboxylic Acid (-COOH): A terminal group that readily reacts with primary amines on scaffold materials to form stable amide bonds.[1]

  • 8-unit Polyethylene Glycol (PEG8) spacer: A hydrophilic chain that enhances the biocompatibility of the scaffold, reduces non-specific protein adsorption, and provides a flexible spacer arm.[2]

  • Endo-Bicyclononyne (endo-BCN): A strained alkyne that participates in highly efficient and bioorthogonal copper-free "click" reactions with azide-functionalized molecules.[3] The "endo" configuration is noted for its high reactivity.[3][4]

This unique structure allows for a two-step functionalization strategy, making it an ideal tool for creating advanced biomaterials for tissue engineering, drug delivery, and regenerative medicine.

Quantitative Data

Chemical Properties
PropertyValueSource(s)
Molecular Formula C30H51NO12
Molecular Weight 617.73 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Storage Store at -20°C, protect from moisture
Reaction Kinetics of endo-BCN

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can proceed within biological systems without interfering with native biochemical processes. The reaction rate is a critical factor, especially when working with low concentrations of biomolecules. The second-order rate constant (k₂) is a quantitative measure of this reaction's speed.

Reactant 1Reactant 2Reaction TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key CharacteristicsSource(s)
endo-BCN Benzyl Azide (B81097)SPAAC~0.29Good reactivity and high stability.[3][4][5]
exo-BCN Benzyl AzideSPAAC~0.19Slightly less reactive than the endo isomer.[3][4]
DBCO Benzyl AzideSPAAC~0.6 - 1.0Generally exhibits higher reaction rates than BCN.[5][6]
TCO TetrazineIEDDA>800Exceptionally fast kinetics.[5]

Note: Reaction rates can be influenced by the specific azide used, solvent, and temperature.

Experimental Protocols

Protocol for PEGylating an Amine-Containing Scaffold

This protocol describes the covalent attachment of this compound to a scaffold material containing primary amine groups (e.g., chitosan, gelatin, or amine-functionalized synthetic polymers).

Materials:

  • Amine-containing scaffold

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0

  • Wash Buffer: PBS

Procedure:

  • Scaffold Preparation: Ensure the scaffold is clean and dry. If necessary, pre-swell the scaffold in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • In a separate tube, dissolve EDC (1.5 equivalents to the acid) and NHS (1.2 equivalents to the acid) in the Activation Buffer.

    • Add the EDC/NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Scaffold:

    • Immerse the amine-containing scaffold in the activated this compound solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Transfer the scaffold to the Quenching Solution and incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Washing:

    • Wash the scaffold extensively with PBS (3-5 times, 15 minutes each) to remove unreacted reagents and byproducts.

  • Drying and Storage:

    • Lyophilize or air-dry the scaffold under sterile conditions.

    • Store the BCN-functionalized scaffold at -20°C in a desiccated environment.

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure for evaluating the in vitro cytotoxicity of the PEGylated scaffold using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

Materials:

  • BCN-PEGylated scaffold and unmodified control scaffold

  • Cell line of interest (e.g., fibroblasts, mesenchymal stem cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Scaffold Sterilization and Preparation:

    • Sterilize the scaffold samples (e.g., using ethylene (B1197577) oxide or 70% ethanol (B145695) followed by UV irradiation).

    • Place the sterile scaffold discs into the wells of a 96-well plate.

  • Cell Seeding:

    • Seed cells onto the scaffolds at a predetermined density (e.g., 1 x 10⁴ cells per well) and in control wells without scaffolds.

    • Add complete culture medium to each well and incubate at 37°C in a 5% CO₂ incubator.

  • Incubation:

    • Culture the cells for desired time points (e.g., 1, 3, and 7 days), changing the medium as required.

  • MTT Assay:

    • At each time point, remove the culture medium and wash the scaffolds with PBS.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light.

    • Remove the MTT solution and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the control cells grown on tissue culture plastic.

Protocol for In Vitro Drug Release Study

This protocol describes a general method for evaluating the release kinetics of a therapeutic agent loaded into the PEGylated scaffold.

Materials:

  • Drug-loaded BCN-PEGylated scaffold

  • Release Buffer (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Scaffold Preparation:

    • Load the therapeutic agent into the BCN-PEGylated scaffold using a suitable method (e.g., passive absorption or covalent conjugation to an azide-modified drug via SPAAC).

    • Accurately weigh the drug-loaded scaffold.

  • Release Study:

    • Place the scaffold in a known volume of Release Buffer (e.g., 5 mL) in a sterile tube.

    • Incubate at 37°C with continuous, gentle agitation.

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and daily thereafter), collect a sample of the release buffer (e.g., 1 mL).

    • Replenish the release buffer with an equal volume of fresh buffer to maintain sink conditions.

  • Drug Quantification:

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug release versus time to generate the drug release profile.

    • The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[10]

Visualizations

Experimental Workflow

G cluster_prep Scaffold Preparation cluster_characterization Characterization cluster_functionalization Bioorthogonal Functionalization cluster_evaluation Biological & Functional Evaluation scaffold Amine-Containing Scaffold pegylation PEGylation Reaction scaffold->pegylation linker This compound activation Activate Carboxylic Acid (EDC/NHS) linker->activation activation->pegylation bcn_scaffold BCN-PEGylated Scaffold pegylation->bcn_scaffold ftir FTIR/XPS Analysis bcn_scaffold->ftir sem SEM Imaging bcn_scaffold->sem spaac SPAAC Reaction bcn_scaffold->spaac azide_mol Azide-Modified Molecule (e.g., Drug, Peptide) azide_mol->spaac func_scaffold Functionalized Scaffold spaac->func_scaffold cytotoxicity Cytotoxicity Assay (MTT) func_scaffold->cytotoxicity drug_release Drug Release Study func_scaffold->drug_release cell_culture Cell Culture & Analysis func_scaffold->cell_culture

Caption: Experimental workflow for developing and evaluating PEGylated scaffolds.

Integrin-Mediated Cell-Scaffold Interaction

G cluster_ecm PEGylated Scaffold Surface cluster_cell Cell ecm_protein Adsorbed ECM Protein (e.g., Fibronectin) integrin Integrin Receptor ecm_protein->integrin Binding fak FAK integrin->fak Activation src Src fak->src Recruitment ras Ras fak->ras pi3k PI3K fak->pi3k cytoskeleton Actin Cytoskeleton Reorganization fak->cytoskeleton src->fak mapk MAPK Pathway ras->mapk akt Akt pi3k->akt survival Cell Survival akt->survival proliferation Cell Proliferation mapk->proliferation

Caption: Integrin signaling cascade initiated by cell adhesion to a scaffold.

Modulation of Inflammatory Signaling by PEGylated Scaffolds

G cluster_scaffold PEGylated Scaffold cluster_pathway Inflammatory Signaling peg_layer PEG Hydrophilic Layer damps Damage-Associated Molecular Patterns (DAMPs) peg_layer->damps Inhibition of Protein Adsorption Reduces DAMPs Presentation prr Pattern Recognition Receptor (e.g., TLR) nfkb NF-κB Pathway prr->nfkb Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines Upregulation damps->prr Recognition immune_cell Immune Cell (e.g., Macrophage) immune_cell->prr

Caption: PEG layers on scaffolds can reduce inflammatory signaling pathways.

References

Application Notes and Protocols for endo-BCN-PEG8-acid in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing endo-BCN-PEG8-acid for live cell imaging applications. This heterobifunctional linker, featuring a bicyclononyne (BCN) moiety and a terminal carboxylic acid, enables a versatile two-step labeling strategy for visualizing dynamic cellular processes. The protocols provided herein detail the conjugation of this compound to primary amine-containing biomolecules, such as antibodies, and their subsequent use in live cell imaging through copper-free click chemistry.

Principle of the Method

The use of this compound for live cell imaging is based on a two-stage process. First, the carboxylic acid group of this compound is activated to facilitate its covalent conjugation to a primary amine on a biomolecule of interest, such as an antibody that targets a specific cell surface protein. This creates a stable BCN-modified biomolecule.

In the second stage, the BCN-functionalized biomolecule is introduced to live cells. The BCN group serves as a bioorthogonal handle that specifically reacts with a fluorescent probe containing a complementary azide (B81097) group via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly efficient and occurs under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live cell applications.[1][2] The polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility of the linker in aqueous buffers and provides a flexible spacer to minimize steric hindrance.[1][2]

Data Presentation

The following tables summarize key quantitative data relevant to the application of this compound in live cell imaging.

ParameterValue/RangeReference
This compound Properties
Molecular Weight~617.7 g/mol
SolubilityDMSO, DMF, Water
Bioorthogonal Reaction Kinetics (BCN with Azide)
Second-order rate constant10^2 - 10^3 M⁻¹s⁻¹
Recommended Concentrations for Live Cell Imaging
BCN-Antibody Conjugate1-10 µg/mL (approx. 7-70 nM)[3]
Azide-Fluorophore1-5 µM[3]
Cell Viability
Post-labeling with BCN-conjugate and Azide-fluorophore>95%

Table 1: Summary of quantitative data for this compound and its application in live cell imaging.

ComponentRecommended Concentration/Molar ExcessIncubation TimeIncubation Temperature
Antibody Conjugation
This compound10-20 fold molar excess over antibody--
EDC2-4 mM15 minutesRoom Temperature
NHS5-10 mM15 minutesRoom Temperature
Antibody1-5 mg/mL2 hoursRoom Temperature
Live Cell Labeling
BCN-Antibody Conjugate1-10 µg/mL30-60 minutes37°C
Azide-Fluorophore1-5 µM15-30 minutes37°C

Table 2: Recommended experimental parameters for antibody conjugation and live cell labeling.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine-containing antibody.

Materials:

  • This compound

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate the antibody to room temperature. If necessary, exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired volume of the 10 mM this compound stock solution.

    • Add EDC and NHS to a final concentration of 2-4 mM and 5-10 mM, respectively.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. A 10- to 20-fold molar excess of the linker to the antibody is recommended as a starting point.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the purified BCN-antibody conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

Protocol 2: Live Cell Imaging with BCN-conjugated Antibody and Azide-Fluorophore

This protocol details the labeling of live cells with the BCN-conjugated antibody and subsequent visualization with an azide-modified fluorescent dye.

Materials:

  • Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)

  • BCN-conjugated antibody (from Protocol 1)

  • Azide-functionalized fluorophore

  • Live Cell Imaging Buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in an imaging dish.

    • Gently wash the cells twice with pre-warmed PBS.

  • Antibody Labeling:

    • Dilute the BCN-conjugated antibody in Live Cell Imaging Buffer to the desired final concentration (e.g., 1-10 µg/mL).

    • Add the diluted BCN-antibody to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently wash the cells three times with pre-warmed Live Cell Imaging Buffer to remove unbound antibody.

  • Click Reaction:

    • Dilute the azide-fluorophore in Live Cell Imaging Buffer to the desired final concentration (typically 1-5 µM).

    • Add the fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Gently wash the cells three times with pre-warmed Live Cell Imaging Buffer.

    • Add fresh Live Cell Imaging Buffer to the cells and proceed with imaging on a fluorescence microscope equipped with a live-cell imaging chamber.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Antibody Conjugation cluster_imaging Protocol 2: Live Cell Imaging bcn_acid This compound activation Activation bcn_acid->activation edc_nhs EDC / NHS edc_nhs->activation conjugation Conjugation activation->conjugation antibody Antibody antibody->conjugation bcn_ab BCN-Antibody Conjugate conjugation->bcn_ab purification Purification bcn_ab->purification purified_bcn_ab Purified BCN-Antibody purification->purified_bcn_ab ab_labeling Antibody Labeling purified_bcn_ab->ab_labeling live_cells Live Cells live_cells->ab_labeling labeled_cells BCN-labeled Cells ab_labeling->labeled_cells click_reaction Click Reaction (SPAAC) labeled_cells->click_reaction azide_fluor Azide-Fluorophore azide_fluor->click_reaction imaged_cells Fluorescently Labeled Cells click_reaction->imaged_cells imaging Microscopy imaged_cells->imaging final_image Live Cell Image imaging->final_image

Experimental workflow for live cell imaging.

signaling_pathway_example cluster_cell Cell Membrane receptor Cell Surface Receptor labeled_receptor Labeled Receptor bcn_ab BCN-Antibody bcn_ab->receptor Binding azide_fluor Azide-Fluorophore azide_fluor->labeled_receptor Click Reaction endocytosis Endocytosis labeled_receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Trafficking

Tracking receptor internalization pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing endo-BCN-PEG8-acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG8-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your bioconjugation experiments for enhanced efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the two-step process for using this compound for bioconjugation?

A1: The conjugation process involves two primary chemical reactions. The first is the activation of the terminal carboxylic acid of the this compound and its subsequent reaction with a primary amine on a biomolecule (e.g., a protein or antibody) to form a stable amide bond. The second step is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction where the BCN group reacts with an azide-functionalized molecule.[1][2]

Q2: My conjugation yield is low. What are the potential causes related to the carboxylic acid activation step?

A2: Low yield in the first step is often due to a few critical factors:

  • Suboptimal pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to a primary amine is optimal at a pH of 7.0-8.5.[3][4] Performing the entire reaction at a single, non-optimal pH can reduce efficiency.

  • Hydrolysis of EDC/NHS: Both EDC and N-hydroxysuccinimide (NHS) are moisture-sensitive. Using old or improperly stored reagents can lead to hydrolysis, rendering them inactive.[3][5] It is crucial to use fresh, anhydrous solvents and reagents.[6][7]

  • Competing Reactions: The presence of primary amine-containing buffers (like Tris or glycine) or carboxylate-containing buffers (like acetate) will compete with your target reaction, thereby reducing the yield.[3][8]

  • Low Reactant Concentration: In dilute solutions, the hydrolysis of the activated ester can be a more significant competing reaction. Increasing the concentration of your biomolecule and the linker can favor the desired conjugation.[5]

Q3: I'm observing non-specific binding in my SPAAC reaction. What could be the cause?

A3: Non-specific binding with BCN linkers can primarily be attributed to two phenomena:

  • Thiol-Yne Side Reactions: The BCN group can react with free thiol groups (-SH) on cysteine residues of proteins, leading to off-target labeling.[9]

  • Hydrophobic Interactions: BCN linkers can exhibit hydrophobicity, which may cause non-specific binding to proteins or other surfaces.[9] The PEG8 spacer in this compound is designed to increase hydrophilicity and mitigate this issue.[2]

Q4: How can I troubleshoot non-specific binding?

A4: To diagnose and mitigate non-specific binding, you can perform the following control experiments:

  • No Azide Control: If you still observe labeling when the azide-containing molecule is omitted, non-specific binding is likely occurring.[9]

  • Thiol Blocking Control: Pre-treating your biomolecule with a thiol-blocking agent, such as iodoacetamide (B48618) (IAM), can help determine if the thiol-yne reaction is the cause. A significant reduction in background signal after blocking indicates this is the primary issue.[9]

Q5: What are the recommended storage conditions for this compound?

A5: To maintain its reactivity, this compound should be stored at –20 °C in a sealed, moisture- and light-protected container.[6] It is also advisable to use anhydrous solvents like DMF or DMSO for reconstitution and to prepare solutions fresh before each use.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the two main reaction steps. Note that these are starting points and may require optimization for your specific application.

Table 1: Carboxylic Acid Activation and Amine Coupling Reaction Parameters

ParameterRecommended ConditionNotes
Activation pH 4.5 - 6.0EDC-mediated activation is most efficient in acidic conditions. MES buffer is a common choice.[3][4]
Coupling pH 7.0 - 8.5The reaction of the activated ester with primary amines is optimal at a slightly alkaline pH. PBS or borate (B1201080) buffer can be used.[3][4]
Molar Ratio (Acid:EDC:NHS) 1 : 2 : 2 to 1 : 5 : 5A molar excess of EDC and NHS helps drive the formation of the reactive NHS ester.[4]
Reaction Time (Activation) 15 - 30 minutesAt room temperature.[3]
Reaction Time (Coupling) 2 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive biomolecules.[3]

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters

ParameterRecommended ConditionNotes
Reaction pH 4.0 - 9.0SPAAC is generally insensitive to pH within a broad physiological range.[2]
Temperature 4°C - 37°CThe reaction proceeds well at room temperature, but can be performed at 4°C for extended periods.[2]
Reaction Time 4 - 24 hoursReaction times can be optimized based on the specific reactants and their concentrations.[2][9]
Molar Ratio (BCN:Azide) 1:1.5 to 1.5:1A slight excess of one component can help drive the reaction to completion.[2]
Second-Order Rate Constant (k₂) for endo-BCN + Benzyl Azide ~0.1 - 0.29 M⁻¹s⁻¹This indicates a relatively fast reaction for a bioorthogonal process.[10]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule

This protocol outlines the two-step aqueous activation of the carboxylic acid and subsequent coupling to a primary amine on a biomolecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing biomolecule

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[3][4]

  • Coupling Buffer: PBS, pH 7.2-7.5[3]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[11]

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening to prevent moisture condensation.[3]

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.[3][4]

    • Dissolve the amine-containing biomolecule in the Coupling Buffer at a concentration of 1-10 mg/mL.[11] If the biomolecule is in a buffer containing primary amines, it must be exchanged into the Coupling Buffer using a desalting column.

  • Activation of this compound:

    • Dissolve the this compound in Activation Buffer.

    • Add a 2- to 5-fold molar excess of the freshly prepared Sulfo-NHS solution to the this compound solution, followed by a similar molar excess of the EDC solution.[4][12] Mix gently.

    • Incubate for 15-30 minutes at room temperature.[3]

  • Coupling to Amine-Containing Biomolecule:

    • Immediately add the activated this compound solution to the biomolecule solution in the Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 7.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[11]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the BCN-modified biomolecule with an azide-containing molecule.

Materials:

  • BCN-modified biomolecule (from Protocol 1)

  • Azide-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO).

    • In a reaction tube, combine the BCN-modified biomolecule with a 1.5- to 5-fold molar excess of the azide-containing molecule.[11]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.[1][2] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the final conjugate to remove any unreacted azide-containing molecule using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Carboxylic Acid Activation & Amine Coupling reagent_prep Reagent Preparation (this compound, EDC, Sulfo-NHS, Biomolecule) activation Activation of BCN-PEG-Acid (pH 4.5-6.0 in MES Buffer) reagent_prep->activation Add EDC/Sulfo-NHS coupling Coupling to Amine (pH 7.0-8.5 in PBS) activation->coupling Add to Biomolecule quenching Quenching (Optional) (Tris or Glycine) coupling->quenching purification1 Purification (Desalting Column) quenching->purification1 bcn_biomolecule BCN-Modified Biomolecule purification1->bcn_biomolecule Yields spaac_reaction SPAAC Reaction (pH 7.4, RT or 4°C) bcn_biomolecule->spaac_reaction azide_molecule Azide-Containing Molecule azide_molecule->spaac_reaction purification2 Purification of Final Conjugate (SEC or Dialysis) spaac_reaction->purification2

Caption: Workflow for this compound conjugation.

troubleshooting_workflow cluster_activation Activation Step Issues cluster_spaac SPAAC Step Issues start Low Conjugation Yield ph_check Is Activation pH 4.5-6.0 and Coupling pH 7.0-8.5? start->ph_check reagent_check Are EDC/NHS Reagents Fresh and Handled Anhydrously? ph_check->reagent_check Yes solution_ph Adjust pH for each step (e.g., MES for activation, PBS for coupling) ph_check->solution_ph No buffer_check Is Buffer Free of Competing Amines/Carboxylates? reagent_check->buffer_check Yes solution_reagents Use fresh, high-quality EDC/NHS. Warm to RT before opening. reagent_check->solution_reagents No thiol_check Non-specific Binding Observed? Perform Thiol-Blocking Control. buffer_check->thiol_check Yes solution_buffer Use non-competing buffers (MES, PBS, Borate). buffer_check->solution_buffer No hydrophobic_check Perform 'No Azide' Control. thiol_check->hydrophobic_check If binding persists solution_thiol Block free thiols with IAM before BCN conjugation. thiol_check->solution_thiol If binding is reduced solution_hydrophobic Increase washing steps. Consider alternative linkers if issue persists. hydrophobic_check->solution_hydrophobic If binding persists

Caption: Troubleshooting guide for low conjugation efficiency.

References

Technical Support Center: Synthesis of endo-BCN-PEG8-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the endo-BCN-PEG8-acid linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in PROTAC synthesis?

The this compound is a heterobifunctional linker used in the modular synthesis of PROTACs.[1][2][3] It consists of three key components:

  • An endo-Bicyclononyne (BCN) group: This is a strained alkyne that participates in highly efficient, copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-functionalized molecules.[1][4][5]

  • A Polyethylene Glycol (PEG8) spacer: This eight-unit PEG chain enhances the hydrophilicity and solubility of the PROTAC molecule.[4][6] It also provides a flexible spacer of a defined length, which is crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[6][7]

  • A Carboxylic Acid (-acid) group: This functional group allows for standard amide bond formation with an amine-containing molecule, typically a warhead or an E3 ligase ligand, using common coupling reagents.[2][8]

Q2: What are the most common challenges encountered during the synthesis of PROTACs with the this compound linker?

Common challenges include:

  • Low reaction yields: This can occur during both the amide coupling and the SPAAC reaction steps due to incomplete reactions, side reactions, or degradation of materials.[6]

  • Difficulties in purification: The high polarity and flexibility of the PEG chain can lead to product loss during aqueous workups and poor separation during chromatography.[6][9]

  • Side reactions: Unprotected functional groups on the warhead or E3 ligase ligand can lead to unwanted side reactions.[6]

  • Poor solubility of reactants or intermediates: Despite the PEG linker, the overall solubility of the PROTAC or its precursors can be low, affecting reaction kinetics.[10]

Q3: How does the endo-BCN moiety compare to other alkynes used in click chemistry?

The endo-BCN group is favored for its balance of reactivity and stability.[11] It participates in SPAAC, which is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it suitable for biological applications.[12] While other cyclooctynes like DBCO may offer faster reaction kinetics in some cases, BCN linkers can provide enhanced stability in certain environments.[13]

Q4: What analytical techniques are recommended for characterizing the final this compound PROTAC?

Key analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and assess the purity of the crude and purified product.[6][10]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final PROTAC.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The repeating ethylene (B1197577) glycol units of the PEG linker typically show a characteristic signal around 3.6 ppm in the ¹H NMR spectrum.[6][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of PROTACs using the this compound linker, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution Explanation
Low Yield in Amide Coupling Step Incomplete reaction- Optimize coupling reagents (e.g., HATU, HBTU) and base (e.g., DIPEA).[10]- Increase reaction time and/or temperature.[10]- Ensure anhydrous reaction conditions.[7]The efficiency of amide bond formation is critical. Screening different reagents and optimizing conditions can improve conversion rates.
Poor solubility of reactants- Use a co-solvent system such as DMF, DMSO, or NMP to improve solubility.[6]A homogeneous reaction mixture leads to better reaction kinetics and higher yields.
Degradation of starting materials or product- Assess the stability of your compounds under the reaction conditions.[6]- Avoid prolonged exposure to harsh acidic or basic conditions.[6]PROTAC components can be sensitive to certain chemical environments.
Low Yield in SPAAC Reaction Inefficient cycloaddition- Ensure the azide-functionalized component is pure and fully characterized.- Increase reaction time or temperature (typically room temperature for 4-12 hours is sufficient).[4]The SPAAC reaction is generally efficient, but optimizing conditions can maximize the yield.
Difficult Purification Product loss during aqueous workup- Minimize the number of aqueous washes.[6]The hydrophilicity of the PEG linker can cause the product to partition into the aqueous phase.
Poor chromatographic separation- Use reverse-phase preparative HPLC (RP-HPLC) with a C18 column.[6]- Optimize the gradient of the mobile phase (e.g., water/acetonitrile with 0.1% TFA or formic acid).[7]RP-HPLC is often the most effective method for purifying polar, high molecular weight molecules like PROTACs.
Product adhesion to labware- Use low-adhesion microcentrifuge tubes and pipette tips.[6]PEGylated compounds can be "sticky," leading to physical loss of product on surfaces.
Unexpected Side Products Reaction with unprotected functional groups- Protect reactive functional groups on the warhead or E3 ligase ligand that are not involved in the desired reaction.[6]Protecting groups prevent unwanted side reactions and simplify purification.
Poor Aqueous Solubility of Final PROTAC Overall molecular properties- Prepare a high-concentration stock solution in an organic solvent like DMSO.[7]- For aqueous buffers, consider using co-solvents like PEG-400.[7]- Adjust the pH of the buffer if the PROTAC has ionizable groups.[7]While the PEG linker enhances hydrophilicity, the overall solubility is influenced by the entire molecule, which often falls into the "beyond Rule of 5" chemical space.[7]

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a standard procedure for forming an amide bond between the carboxylic acid of the this compound linker and an amine-containing molecule (e.g., an E3 ligase ligand).

  • Dissolve the amine-containing component (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as DMF under an inert atmosphere (e.g., argon).[8]

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) to the mixture.[7][8]

  • In a separate vial, dissolve a coupling reagent such as HATU (1.2 equivalents) in a small amount of anhydrous DMF.[7]

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[4][6]

  • Monitor the reaction progress by LC-MS until the starting material is consumed.[6]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography or preparative RP-HPLC.[6]

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the BCN-functionalized intermediate and an azide-containing molecule (e.g., a warhead).

  • Dissolve the BCN-functionalized intermediate (1.0 equivalent) and the azide-containing component (1.0-1.2 equivalents) in a suitable solvent such as DMF or DMSO.[4]

  • Stir the reaction mixture at room temperature for 4-12 hours.[4]

  • Monitor the reaction progress by LC-MS for the formation of the final PROTAC.[4]

  • Upon completion, purify the final PROTAC by preparative RP-HPLC.[4]

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.[4]

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: SPAAC Reaction cluster_purification Purification & Characterization Amine-Ligand Amine-Ligand Amide_Coupling Amide Coupling (HATU, DIPEA) Amine-Ligand->Amide_Coupling BCN-PEG8-Acid BCN-PEG8-Acid BCN-PEG8-Acid->Amide_Coupling BCN-PEG8-Ligand BCN-PEG8-Ligand Intermediate Amide_Coupling->BCN-PEG8-Ligand SPAAC SPAAC Reaction (Copper-Free) BCN-PEG8-Ligand->SPAAC Azide-Warhead Azide-Warhead Azide-Warhead->SPAAC Crude_PROTAC Crude PROTAC Mixture Purification Preparative RP-HPLC Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization LC-MS, HRMS, NMR Pure_PROTAC->Characterization

Caption: General workflow for the synthesis of an this compound PROTAC.

Troubleshooting_Logic Start Low PROTAC Yield Check_Step1 Analyze Amide Coupling by LC-MS Start->Check_Step1 Incomplete_Step1 Incomplete Reaction? Check_Step1->Incomplete_Step1 Optimize_Step1 Optimize Coupling: - Reagents - Solvents - Conditions Incomplete_Step1->Optimize_Step1 Yes Check_Step2 Analyze SPAAC Reaction by LC-MS Incomplete_Step1->Check_Step2 No Optimize_Step1->Check_Step1 Incomplete_Step2 Incomplete Reaction? Check_Step2->Incomplete_Step2 Optimize_Step2 Optimize SPAAC: - Reaction Time - Temperature Incomplete_Step2->Optimize_Step2 Yes Review_Purification Review Purification Protocol Incomplete_Step2->Review_Purification No Optimize_Step2->Check_Step2 Product_Loss Product Loss or Degradation? Review_Purification->Product_Loss Optimize_Purification Optimize Purification: - HPLC Method - Handling Procedures Product_Loss->Optimize_Purification Yes Success Improved Yield Product_Loss->Success No Optimize_Purification->Success

Caption: Decision tree for troubleshooting low yields in PROTAC synthesis.

References

Technical Support Center: endo-BCN-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using endo-BCN-PEG8-acid in their experiments. The information is designed to directly address specific issues that may be encountered during bioconjugation and other applications of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of three main components:

  • An endo-Bicyclononyne (BCN) group: This is a strained alkyne that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it is highly specific and does not interfere with biological functional groups.[1][2]

  • A PEG8 spacer : An eight-unit polyethylene (B3416737) glycol chain that increases the hydrophilicity and solubility of the molecule in aqueous solutions.[1] It also provides a flexible spacer between the conjugated molecules, which can help to reduce steric hindrance.

  • A Carboxylic Acid (-COOH) group: This functional group can be activated to form a stable amide bond with primary amines, such as those found on lysine (B10760008) residues of proteins.[3]

Its primary applications are in bioconjugation, such as the creation of antibody-drug conjugates (ADCs), PROTACs, and the development of diagnostic probes and imaging agents.[4]

Q2: How should this compound be stored and handled?

A2: Proper storage and handling are critical to maintain the reactivity of this compound.

  • Storage of solid compound : Store at –20 °C in a sealed, moisture- and light-protected container.

  • Handling : Use anhydrous solvents (e.g., DMF, DMSO) to dissolve the compound, as the presence of moisture can lead to side reactions, particularly if the carboxylic acid is activated.

Q3: What are the main side reactions to be aware of when using this compound?

A3: The two primary functional groups of this compound have distinct potential side reactions:

  • BCN Group :

    • Reaction with Thiols : The BCN group can undergo a thiol-yne addition reaction with free thiols, such as those from cysteine residues in proteins or reducing agents like dithiothreitol (B142953) (DTT).[5][6] This is a significant azide-independent side reaction.

    • pH Instability : The BCN moiety can be unstable under acidic conditions.[7] Prolonged exposure to neutral pH may also lead to gradual degradation.[8]

  • Carboxylic Acid Group (during activation) :

    • Hydrolysis of Activated Ester : When the carboxylic acid is activated (e.g., with EDC/NHS to form an NHS ester), the primary competing side reaction is hydrolysis of this activated intermediate.[8] This hydrolysis is accelerated at higher pH and converts the reactive ester back to the unreactive carboxylic acid, thus reducing conjugation efficiency.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound, categorized by the reaction step.

Part 1: Carboxylic Acid Activation and Amine Coupling

This part focuses on the conjugation of the carboxylic acid moiety with an amine-containing molecule, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Issue 1: Low or No Amine Coupling Efficiency

Potential Cause Recommended Solution
Hydrolysis of Activated Ester The EDC/NHS-activated carboxylic acid is highly susceptible to hydrolysis. Ensure all reagents and solvents are anhydrous. Prepare EDC and NHS solutions immediately before use and add them to the reaction mixture promptly.
Suboptimal pH The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent coupling to the amine is favored at a pH of 7.2-8.5. For a two-step protocol, perform the activation in a buffer like MES at pH 5-6, then adjust the pH for the coupling step.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated ester. Use amine-free buffers such as MES, HEPES, or PBS.
Inactive Reagents EDC and NHS are moisture-sensitive. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation. Use fresh reagents whenever possible.

Issue 2: Precipitation of Protein/Molecule During Conjugation

Potential Cause Recommended Solution
Protein Aggregation Changes in pH or the addition of organic solvents (used to dissolve the linker) can destabilize the protein. Ensure the final concentration of the organic solvent is low (typically <10%). Optimize the pH of the reaction buffer for your specific protein's stability.
High Reagent Concentration A large excess of EDC can sometimes cause precipitation. If this is observed, try reducing the molar excess of EDC used.
Low Solubility of the Linker While the PEG8 chain enhances solubility, ensure the linker is fully dissolved in an anhydrous organic solvent before adding it to the aqueous reaction buffer.
Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This section addresses issues related to the reaction of the BCN group with an azide-containing molecule.

Issue 3: Low or No SPAAC Reaction Yield

Potential Cause Recommended Solution
Degradation of the BCN Moiety The BCN group can degrade under acidic conditions or with prolonged incubation at neutral pH. Ensure that all buffers used are within a pH range of 6.5-7.5 for the SPAAC reaction and avoid lengthy reaction times if possible.
Side Reaction with Thiols If your protein or reaction mixture contains free thiols (e.g., from cysteine residues), the BCN group can react with them, reducing the amount available for the azide (B81097). If possible, block free thiols with a reagent like iodoacetamide (B48618) prior to the SPAAC reaction.[6]
Steric Hindrance The accessibility of the BCN or azide group may be sterically hindered. The PEG8 spacer is designed to minimize this, but if low yield persists, consider altering the conjugation strategy or using a longer PEG spacer if available.

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability and reactivity of BCN-containing molecules. Note that specific values for this compound may vary.

Parameter Condition Value/Observation Reference
BCN Stability in presence of Thiols Reaction with β-mercaptoethanol (βME)Second-order rate constant (k₂) = 10⁻⁴ M⁻¹s⁻¹[9]
Reaction with Glutathione (GSH)More stable than DBCO (t½ ≈ 6 hours for a BCN derivative)[7]
BCN Stability at different pH Acidic Conditions (e.g., 90% TFA)Unstable[7]
Neutral pHGradual degradation may occur with prolonged exposure.[8]
NHS Ester Stability (Hydrolysis) pH 7.0 @ 25°CHalf-life of several hours[10]
pH 8.5 @ 25°CHalf-life of minutes to an hour[10]

Experimental Protocols

Protocol 1: Two-Step Amine Coupling using EDC/NHS

This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine-containing protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Protein Preparation : Ensure the protein solution is at a concentration of 1-10 mg/mL in the Activation Buffer.

  • Linker Preparation : Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Activation of Carboxylic Acid :

    • Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the Activation Buffer.

    • Add the this compound solution to the protein solution at a desired molar excess (e.g., 10- to 20-fold).

    • Add EDC and NHS to the reaction mixture. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the amount of linker.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling Reaction :

    • Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching : Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted activated linker. Incubate for 15-30 minutes.

  • Purification : Purify the BCN-labeled protein from excess reagents and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of the BCN-labeled protein with an azide-containing molecule.

Materials:

  • BCN-labeled protein (from Protocol 1)

  • Azide-containing molecule (e.g., drug, imaging agent)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup : Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, or directly in the Reaction Buffer if soluble).

  • SPAAC Conjugation : Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the BCN-labeled protein in the Reaction Buffer.

  • Incubation : Incubate the reaction mixture for 2-24 hours at 4°C or room temperature. The reaction time will depend on the specific reactants and their concentrations.

  • Purification : Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove unreacted components.

  • Characterization : Characterize the final conjugate to confirm its identity and purity using techniques such as SDS-PAGE, mass spectrometry, or HPLC.[11]

Visualizations

Signaling Pathways and Workflows

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) BCN_PEG_Acid This compound Activated_Ester BCN-PEG8-NHS Ester (Intermediate) BCN_PEG_Acid->Activated_Ester Add EDC/NHS EDC_NHS EDC / NHS Hydrolysis Hydrolysis (Side Reaction) Activated_Ester->Hydrolysis H₂O Amine_Molecule Amine-Molecule (e.g., Protein-NH₂) Activated_Ester->Amine_Molecule Adjust pH & Add Amine Conjugate BCN-PEG8-Amide Conjugate Amine_Molecule->Conjugate

Caption: Workflow for the two-step EDC/NHS coupling of this compound to an amine-containing molecule.

SPAAC_Workflow BCN_Conjugate BCN-PEG8-Amide Conjugate SPAAC_Reaction SPAAC Reaction (pH 6.5-7.5) BCN_Conjugate->SPAAC_Reaction Thiol_Side_Reaction Thiol-yne Addition (Side Reaction) BCN_Conjugate->Thiol_Side_Reaction Azide_Molecule Azide-Molecule (e.g., Drug-N₃) Azide_Molecule->SPAAC_Reaction Final_Product Final Triazole Conjugate SPAAC_Reaction->Final_Product Free_Thiol Free Thiol (e.g., Cysteine) Free_Thiol->Thiol_Side_Reaction Troubleshooting_Decision_Tree start Low Conjugation Yield? step Which Step Failed? start->step Yes success Successful Conjugation start->success No amine_coupling Amine Coupling (EDC/NHS) step->amine_coupling Step 1 spaac SPAAC (BCN + Azide) step->spaac Step 2 check_reagents Check Reagent Activity (EDC/NHS fresh?) amine_coupling->check_reagents check_bcn_stability BCN Degraded? (Check pH, incubation time) spaac->check_bcn_stability check_ph Verify pH (Activation: 4.5-6.0 Coupling: 7.2-8.5) check_reagents->check_ph Reagents OK check_buffer Buffer Amine-Free? (Use MES/PBS) check_ph->check_buffer pH OK check_thiol_reaction Thiol Side Reaction? (Block free thiols) check_bcn_stability->check_thiol_reaction BCN Stable

References

Technical Support Center: endo-BCN-PEG8-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG8-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve the yield of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the overall workflow for this compound conjugation?

A1: The conjugation process using this compound is a two-step reaction. First, the terminal carboxylic acid group of the linker is activated, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog Sulfo-NHS, to form a reactive NHS ester. This activated linker is then reacted with a primary amine on your molecule of interest (e.g., a protein, peptide, or amine-modified oligonucleotide) to form a stable amide bond. The second step is a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where the BCN (bicyclo[6.1.0]nonyne) group of the now-conjugated linker reacts with an azide-functionalized molecule in a copper-free click chemistry reaction.[1][2]

Q2: What are the critical parameters for the EDC/NHS activation step?

A2: The EDC/NHS activation is highly sensitive to several factors. The pH is crucial; the activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0), while the subsequent reaction of the NHS ester with a primary amine is favored at a more neutral to slightly basic pH (7.0-8.5).[3] It is also vital to use fresh, high-quality EDC and NHS reagents as they are moisture-sensitive.[3] The reaction should be performed in buffers free of primary amines (e.g., Tris, glycine) and carboxylates (e.g., acetate) to avoid competing reactions.[3]

Q3: How can I improve the yield of the SPAAC reaction?

A3: To improve the yield of the SPAAC reaction, consider the following:

  • Stoichiometry: Use a slight molar excess (e.g., 1.5 to 5-fold) of the azide-containing molecule to drive the reaction to completion.[4]

  • Concentration: Higher concentrations of both reactants can increase the reaction rate. However, be mindful of potential solubility issues.

  • Temperature: Increasing the reaction temperature (e.g., from room temperature to 37°C) can help overcome steric hindrance, but ensure your biomolecule remains stable at the higher temperature.

  • Reaction Time: Incubation times can range from 2 to 24 hours, depending on the reactivity of your specific molecules.[3]

Q4: How should I store this compound and the EDC/NHS reagents?

A4: this compound should be stored at –20°C in a sealed, moisture- and light-protected container. EDC and NHS are also moisture-sensitive and should be stored desiccated at -20°C.[3] It is recommended to allow the vials to warm to room temperature before opening to prevent condensation.[3] For best results, prepare EDC and NHS solutions immediately before use.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound conjugation experiments.

Issue Potential Cause Recommended Solution Citation
Low or No Yield in Amide Bond Formation Suboptimal pH for activation or coupling.Perform the EDC activation in a buffer at pH 4.5-6.0 (e.g., MES buffer) and then adjust the pH to 7.2-8.5 for the amine coupling step.[3]
Inactive EDC/NHS reagents due to hydrolysis.Use fresh, high-quality EDC and NHS. Allow vials to warm to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use.[3][5]
Presence of competing amines or carboxylates in the buffer.Use non-amine, non-carboxylate buffers. For the activation step, MES buffer is recommended. For the coupling step, PBS or borate (B1201080) buffer can be used.[3]
Hydrolysis of the activated NHS ester.Perform the coupling step immediately after the activation step. Avoid delays.[5]
Low or No Yield in SPAAC Reaction Steric hindrance between the BCN and azide (B81097) moieties.Increase the reaction temperature (e.g., to 37°C) if your molecules are stable. Ensure the PEG8 spacer is sufficient to overcome hindrance; if not, a longer PEG linker might be needed.
Low reactant concentrations.Increase the concentration of one or both reactants. Be mindful of solubility.
Incorrect stoichiometry.Use a 1.5 to 5-fold molar excess of the azide-containing molecule.[4]
Non-Specific Binding Thiol-yne side reactions with cysteine residues.If your protein has free thiols, consider blocking them with an agent like iodoacetamide (B48618) (IAM) before conjugation.
Hydrophobic interactions.The PEG8 spacer is designed to increase hydrophilicity, but if non-specific binding persists, consider purification methods like hydrophobic interaction chromatography (HIC).[6]
Precipitation/Aggregation of Protein Over-labeling of the protein.Optimize the molar ratio of the linker to the protein. Start with a lower molar excess (e.g., 5- to 20-fold).[7]
Suboptimal buffer conditions.Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability.[7]

Quantitative Data Summary

The following tables provide a summary of recommended reaction conditions for the two-step conjugation process. Note that optimal conditions may vary depending on the specific molecules being conjugated and should be determined empirically.

Table 1: Recommended Conditions for EDC/NHS Activation and Amide Bond Formation

ParameterRecommended Value/RangeNotesCitation
Activation Step
pH4.5 - 6.0Optimal for the activation of the carboxylic acid with EDC.[3]
BufferMES bufferMust be free of primary amines and carboxylates.[3]
Molar Ratio (EDC:NHS:Acid)2:2:1 to 5:5:1A molar excess of EDC and NHS is generally recommended.[3]
Activation Time15 - 30 minutes at room temperature[3]
Coupling Step
pH7.0 - 8.5Promotes the reaction of the NHS ester with primary amines.[3]
BufferPBS, Borate bufferMust be free of primary amines.[3]
Reaction Time2 hours at room temperature or overnight at 4°C[3]

Table 2: Recommended Conditions for SPAAC Reaction

ParameterRecommended Value/RangeNotesCitation
Molar Ratio (Azide:BCN)1.5:1 to 5:1A slight excess of the azide molecule is often used to drive the reaction.[4]
TemperatureRoom Temperature (20-25°C) or 37°CHigher temperatures can increase the reaction rate but may affect protein stability.
Reaction Time2 - 24 hoursDependent on the reactivity of the specific azide and BCN-containing molecules.[3]
BufferPBS, HEPES, TrisAmine-containing buffers are acceptable for this step.[8]

Experimental Protocols

Protocol 1: EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol describes the first step of conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange into the Activation Buffer.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Activation of Carboxylic Acid:

    • In a reaction tube, add the protein solution.

    • Add the dissolved this compound to the protein solution at a 5- to 20-fold molar excess.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein-linker mixture. A common starting point is a 4-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS over the this compound.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Amine Coupling:

    • Immediately after activation, perform a buffer exchange into the Coupling Buffer using a desalting column to remove excess EDC and Sulfo-NHS and to raise the pH.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[8]

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol outlines the second step of conjugating the BCN-modified protein with an azide-containing molecule.

Materials:

  • BCN-modified protein (from Protocol 1)

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a reaction tube, combine the BCN-modified protein with the azide-containing molecule. Use a 1.5- to 5-fold molar excess of the azide-containing molecule.[4]

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C. The reaction progress can be monitored using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).[3]

  • Purification: Purify the final conjugate to remove any unreacted azide-containing molecule using a suitable method such as size-exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate and reactants.[3]

  • Characterization: Characterize the final conjugate to confirm its identity, purity, and degree of labeling using techniques such as mass spectrometry, HPLC, and SDS-PAGE.[6]

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: SPAAC Reaction A Prepare Protein in Amine-Free Buffer C Activate Carboxylic Acid with EDC/Sulfo-NHS (pH 4.5-6.0, 15-30 min) A->C B Dissolve this compound in DMSO/DMF B->C D Couple to Protein Amine (pH 7.2-8.5, 2h RT or O/N 4°C) C->D E Quench Reaction (Optional) D->E F Purify BCN-Modified Protein (e.g., SEC) E->F G Combine BCN-Protein with Azide-Molecule F->G Proceed to SPAAC H Incubate (2-24h, RT or 4°C) G->H I Purify Final Conjugate (e.g., SEC) H->I troubleshooting_guide cluster_amide_bond Amide Bond Formation Issues cluster_spaac SPAAC Reaction Issues start Low Conjugation Yield? ph_check Is pH optimal for activation (4.5-6.0) and coupling (7.2-8.5)? start->ph_check Yes reagent_check Are EDC/NHS reagents fresh and handled properly? ph_check->reagent_check Yes ph_solution Adjust pH for each step. ph_check->ph_solution No buffer_check Is the buffer free of competing amines/carboxylates? reagent_check->buffer_check Yes reagent_solution Use fresh reagents. reagent_check->reagent_solution No buffer_solution Use recommended buffers (MES, PBS). buffer_check->buffer_solution No steric_check Is steric hindrance a possibility? buffer_check->steric_check Yes stoichiometry_check Is there a molar excess of the azide molecule? steric_check->stoichiometry_check No steric_solution Increase temperature or incubation time. steric_check->steric_solution Yes stoichiometry_solution Use 1.5-5 fold excess of azide. stoichiometry_check->stoichiometry_solution No

References

Technical Support Center: Preventing Aggregation of Antibody-endo-BCN-PEG8-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of antibody-endo-BCN-PEG8-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in antibody-endo-BCN-PEG8-acid conjugates?

A1: Aggregation of antibody-drug conjugates (ADCs) is a complex issue arising from several factors:

  • Increased Hydrophobicity: The conjugation of the endo-BCN-PEG8-acid linker and a subsequent payload can increase the overall hydrophobicity of the antibody surface. These hydrophobic patches can interact between adjacent antibody molecules, initiating the aggregation process.[1]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally leads to increased hydrophobicity, which in turn elevates the tendency for molecules to self-associate and aggregate.[1][2]

  • Suboptimal Buffer Conditions: The pH and composition of the buffer are critical. If the pH is near the antibody's isoelectric point (pI), the net charge on the protein is minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.[1][2]

  • Environmental Stress: Factors such as elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking or stirring) can denature the antibody, exposing hydrophobic core regions and promoting aggregation.[2]

  • Presence of Organic Co-solvents: While often necessary to dissolve the linker-payload, organic solvents like DMSO can disrupt the antibody's tertiary structure, leading to aggregation, especially at concentrations above 5% (v/v).[3]

Q2: What is the role of the PEG8 spacer in the this compound linker?

A2: The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight repeating ethylene (B1197577) oxide units, plays a crucial role in mitigating aggregation. Its high hydrophilicity helps to counterbalance the hydrophobic nature of the BCN group and the conjugated payload. This enhances the overall water solubility of the conjugate, reducing the propensity for aggregation.[4][5] The PEG8 spacer also provides a flexible bridge, minimizing steric hindrance between the antibody and the conjugated molecule.[4]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

A3: The DAR is a critical factor influencing the stability of an antibody conjugate. A higher number of conjugated molecules per antibody increases the overall hydrophobicity of the protein, which is a primary driver for aggregation.[1] Optimizing the DAR is a balancing act between achieving the desired therapeutic efficacy and maintaining the stability and solubility of the conjugate.[1][2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common aggregation issues encountered during and after the conjugation of antibody-endo-BCN-PEG8-acid.

Issue 1: Visible Precipitation or Turbidity Observed Immediately After Conjugation
  • Possible Cause: The reaction conditions are suboptimal, leading to rapid aggregation.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your conjugation buffer is at least 1-2 units away from the isoelectric point (pI) of your antibody.[2]

    • Reduce Molar Excess of Linker: A high molar excess of the this compound linker can lead to over-labeling and increased hydrophobicity. Titrate the molar ratio to find the optimal balance between conjugation efficiency and aggregation.

    • Lower Reaction Temperature: If the conjugation chemistry allows, performing the reaction at a lower temperature (e.g., 4°C) can help maintain the conformational stability of the antibody.[2]

    • Minimize Organic Co-solvent: If using an organic solvent to dissolve the linker, ensure the final concentration in the reaction mixture is as low as possible (ideally below 5%).[3]

Issue 2: Gradual Increase in Aggregates Detected During Storage
  • Possible Cause: The formulation is not providing adequate long-term stability.

  • Troubleshooting Steps:

    • Optimize Formulation Buffer:

      • pH: Screen a range of pH values to identify the pH of maximum stability for your specific conjugate.

      • Buffer Species: Different buffer systems can impact stability. Consider screening buffers such as histidine, citrate, and phosphate.[6]

    • Incorporate Stabilizing Excipients:

      • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation and stabilize the antibody by binding to hydrophobic patches.[7][8]

      • Sugars: Sugars such as sucrose (B13894) and trehalose (B1683222) act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freeze-thawing and long-term storage.[1]

      • Amino Acids: Arginine, glycine, and proline can suppress aggregation through various mechanisms, including binding to hydrophobic regions.[2]

    • Control Storage Conditions: Store the conjugate at the recommended temperature and protect it from light if the payload is light-sensitive. Avoid repeated freeze-thaw cycles.[2]

Data Presentation

Table 1: Effect of pH on Antibody Conjugate Aggregation

pH% Monomer% AggregateRecommendation
5.098.2%1.8%Suitable for antibodies with a high pI.
6.099.5%0.5%Often a good starting point for many IgG antibodies.
7.497.5%2.5%May be too close to the pI for some antibodies.
8.599.1%0.9%Suitable for antibodies with a low pI.

Note: Optimal pH is highly dependent on the specific antibody's isoelectric point.

Table 2: Impact of Excipients on Preventing Aggregation of a Stressed Antibody Conjugate

ExcipientConcentration% Monomer% Aggregate
None (Control)-85.3%14.7%
Polysorbate 800.02% (w/v)97.8%2.2%
Sucrose5% (w/v)94.5%5.5%
Arginine50 mM96.2%3.8%
Polysorbate 80 + Sucrose0.02% + 5%98.9%1.1%

Data is representative and generated from a forced degradation study involving thermal stress.

Experimental Protocols

Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomer, dimer, and higher-order aggregates based on their hydrodynamic radius.[9]

Materials:

  • HPLC or UPLC system with a UV detector

  • SEC column suitable for monoclonal antibody separation (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer

  • Antibody conjugate sample

  • 0.22 µm syringe filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the antibody conjugate sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile by measuring the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight fragments. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Analysis of Aggregate Size Distribution by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in the solution and detect the presence of aggregates.[9][10]

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Antibody conjugate sample

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Filter a small volume (approximately 50 µL) of the antibody conjugate sample (at a concentration of at least 0.5 mg/mL) through a 0.22 µm syringe filter directly into a clean cuvette.[2]

  • Instrument Setup: Place the cuvette in the DLS instrument and allow the sample temperature to equilibrate.

  • Measurement: Perform the DLS measurement according to the instrument's software instructions. Typically, this involves collecting multiple acquisitions to ensure data quality.

  • Data Analysis: Analyze the resulting autocorrelation function to obtain the size distribution profile. The presence of peaks corresponding to particles larger than the monomeric conjugate indicates aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample.

Visualizations

Aggregation_Pathway cluster_0 Causes cluster_1 Mechanism Increased_Hydrophobicity Increased Hydrophobicity Unfolding Conformational Change/ Unfolding Increased_Hydrophobicity->Unfolding exposes hydrophobic patches   Suboptimal_pH Suboptimal pH / Buffer Suboptimal_pH->Unfolding Stress Environmental Stress Stress->Unfolding Association Intermolecular Association Unfolding->Association Aggregation Aggregate Formation Association->Aggregation

Caption: The primary causes and mechanism of antibody conjugate aggregation.

Troubleshooting_Workflow Start Aggregation Observed Check_Conditions Review Conjugation & Formulation Conditions Start->Check_Conditions Decision_pH Is pH optimal? Check_Conditions->Decision_pH Adjust_pH Adjust pH away from pI Decision_pH->Adjust_pH No Decision_Excipients Are stabilizing excipients present? Decision_pH->Decision_Excipients Yes Adjust_pH->Decision_Excipients Add_Excipients Add Surfactants, Sugars, or Amino Acids Decision_Excipients->Add_Excipients No Decision_DAR Is DAR too high? Decision_Excipients->Decision_DAR Yes Add_Excipients->Decision_DAR Optimize_DAR Optimize Molar Ratio of Linker Decision_DAR->Optimize_DAR Yes Analyze_Aggregation Re-analyze Aggregation (SEC / DLS) Decision_DAR->Analyze_Aggregation No Optimize_DAR->Analyze_Aggregation End Aggregation Minimized Analyze_Aggregation->End

Caption: A logical workflow for troubleshooting aggregation issues.

References

Technical Support Center: Optimizing endo-BCN-PEG8-Acid Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG8-acid amide coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, troubleshooting common issues, and answering frequently asked questions related to the use of this compound and its derivatives in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for coupling this compound to a primary amine?

A1: The coupling of this compound to a primary amine to form an amide bond is not a direct reaction. It requires the activation of the carboxylic acid group. A common strategy is to use the N-hydroxysuccinimide (NHS) ester derivative, endo-BCN-PEG8-NHS ester. The reaction then proceeds via a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This two-step process involves the initial activation of the acid and then the reaction with the amine.

Q2: What is the optimal pH for the NHS ester-mediated amide coupling reaction?

A2: The optimal pH range for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[1][2] Below pH 7.2, the primary amine is more likely to be protonated (-NH3+), which reduces its nucleophilicity and slows down the reaction.[3][2] Above pH 8.5, the hydrolysis of the NHS ester to an unreactive carboxylic acid becomes a significant competing reaction, which can lower the yield of the desired amide conjugate.[3][2][4] For many applications, a pH of 8.3-8.5 is considered optimal for efficient conjugation.[4][5]

Q3: How does pH affect the subsequent Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction involving the BCN group?

A3: Generally, higher pH values tend to increase the rate of SPAAC reactions.[6] However, the stability of the endo-BCN moiety must also be considered. Some studies indicate that prolonged exposure to neutral pH (e.g., 7.2) may lead to gradual degradation of the BCN ring.[7][8] While the SPAAC reaction can proceed efficiently at or near neutral pH (6.5-7.5), it is advisable to perform a pH screen for your specific system to find the optimal balance between reaction rate and BCN stability.[6][7]

Q4: What are the primary stability concerns for the endo-BCN-PEG8-NHS ester linker?

A4: The two main points of instability are the NHS ester and the BCN ring. The NHS ester is highly susceptible to hydrolysis, especially in aqueous solutions and at higher pH.[4][9] The BCN moiety can be unstable under acidic conditions and may also degrade in the presence of thiols (like glutathione) and some reducing agents (like TCEP).[10][11][12]

Q5: Can I use buffers containing primary amines, such as Tris or glycine?

A5: No, it is critical to avoid buffers containing primary amines, like Tris and glycine, during the NHS ester coupling step.[4] These buffers will compete with your target molecule for reaction with the NHS ester, leading to a significant reduction in the yield of your desired conjugate.[4] These reagents can, however, be used to quench the reaction.[3][5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of NHS Ester: The reagent was exposed to moisture or high pH for an extended period before or during the reaction.- Use a fresh, unopened vial of the NHS ester. Warm the vial to room temperature before opening to prevent condensation.[4] - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[4][9] - Ensure the reaction pH is maintained within the optimal range (7.2-8.5).[2][4]
Incorrect pH: The reaction buffer pH is too low (<7.2), leading to protonation of the primary amine.- Verify the pH of your reaction buffer. - Use a robust buffer system, such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer, to maintain the optimal pH.[1][4]
Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or other components contain primary amines.- Perform a buffer exchange of your biomolecule into an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) before the reaction.[4]
Product Aggregation After Labeling Over-labeling: The addition of too many hydrophobic BCN groups alters the surface properties of the protein, leading to aggregation.- Reduce the molar excess of the endo-BCN-PEG8-NHS ester used in the reaction.[13] - Optimize the reaction time to control the degree of labeling.[13]
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer is not suitable for the stability of the labeled protein.- Screen different buffer conditions to find the optimal formulation for conjugate solubility.[2] - The inherent PEG8 spacer is designed to enhance solubility, but if aggregation persists, consider linkers with longer PEG chains.[2]
Inconsistent Results BCN Moiety Degradation: The BCN group has degraded due to exposure to harsh conditions (e.g., strong acid, certain reducing agents).- Avoid acidic conditions and the presence of thiols or TCEP if possible.[10][12] - If a reducing agent is necessary, consider alternatives to TCEP.[12]

Quantitative Data

Table 1: Impact of pH on the Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Approximate Half-life of NHS Ester
7.0254-5 hours
8.02530 minutes
8.525~10 minutes
9.025< 1 minute

Note: These are general values, and the specific half-life can vary depending on the exact structure of the NHS ester and buffer conditions.[4][14]

Table 2: Second-Order Rate Constants for SPAAC Reactions in Different Buffers

BufferpHReactantsRate Constant (M⁻¹s⁻¹)
PBS7sulfo DBCO-amine + azide0.32 - 0.85[6][15]
HEPES7sulfo DBCO-amine + azide0.55 - 1.22[6][15]
DMEM7.4sulfo DBCO-amine + azide0.59 - 0.97[6][15]
RPMI7.4sulfo DBCO-amine + azide0.27 - 0.77[6][15]
Borate Buffer10sulfo DBCO-amine + azide~1.18[15]
CD₃CN/D₂O (1:2)N/Aendo-BCN + benzyl (B1604629) azide~0.29[16][17]

Note: While some data is for DBCO, it illustrates the general trend of buffer and pH effects on SPAAC reaction rates.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with endo-BCN-PEG8-NHS Ester

This protocol describes the conjugation of the NHS ester moiety to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • endo-BCN-PEG8-NHS ester.

  • Anhydrous DMSO or DMF.[18]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[18]

  • Desalting column or dialysis cassette for purification.[18]

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.[1][18]

  • Reagent Preparation: Immediately before use, allow the vial of endo-BCN-PEG8-NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[18]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved endo-BCN-PEG8-NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[3][18]

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2-4 hours on ice.[19][13]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[3][18]

  • Purification: Remove the excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[19][4]

Protocol 2: General Procedure for SPAAC Reaction

This protocol describes the subsequent reaction of the BCN-labeled protein with an azide-containing molecule.

Materials:

  • BCN-labeled protein.

  • Azide-modified molecule.

  • Reaction Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation: Dissolve the azide-modified molecule in the Reaction Buffer.

  • SPAAC Reaction: Mix the BCN-labeled protein and the azide-modified molecule in a 1:1 to 1:5 molar ratio (BCN:azide). The optimal ratio should be determined empirically.[18]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).[19][20]

  • Purification: Once the reaction is complete, purify the final conjugate to remove any unreacted materials using a suitable method like size-exclusion chromatography or dialysis.[12]

Visualizations

AmideCouplingWorkflow cluster_step1 Step 1: NHS Ester-Amine Coupling cluster_step2 Step 2: SPAAC Reaction Protein Protein with Primary Amine (-NH₂) Reaction1 + Protein->Reaction1 BCN_NHS endo-BCN-PEG8-NHS Ester BCN_NHS->Reaction1 BCN_Protein BCN-Labeled Protein (Stable Amide Bond) Reaction1->BCN_Protein pH 7.2-8.5 Amine-free buffer NHS_byproduct NHS (byproduct) Reaction1->NHS_byproduct Reaction2 + BCN_Protein->Reaction2 Azide Azide-Modified Molecule (-N₃) Azide->Reaction2 Final_Conjugate Final Conjugate (Stable Triazole Linkage) Reaction2->Final_Conjugate Physiological pH

Caption: Experimental workflow for a two-step bioconjugation.

pH_Impact cluster_low_pH Low pH (< 7.2) cluster_optimal_pH Optimal pH (7.2 - 8.5) cluster_high_pH High pH (> 8.5) pH_Scale pH Scale Low_Amine Amine is Protonated (-NH₃⁺) Reduced Nucleophilicity Low_Result Result: Slow or No Amide Coupling Low_Amine->Low_Result Low_NHS NHS Ester is More Stable (Slower Hydrolysis) Low_NHS->Low_Result Optimal_Amine Amine is Deprotonated (-NH₂) Nucleophilic Optimal_Result Result: Efficient Amide Coupling Optimal_Amine->Optimal_Result Optimal_NHS Manageable NHS Ester Hydrolysis Rate Optimal_NHS->Optimal_Result High_Amine Amine is Deprotonated (-NH₂) Highly Nucleophilic High_Result Result: Low Yield due to Competing Hydrolysis High_Amine->High_Result High_NHS Rapid NHS Ester Hydrolysis High_NHS->High_Result

Caption: Logical relationship of pH's impact on NHS ester-amine coupling.

References

Technical Support Center: Optimizing Stoichiometry for endo-BCN-PEG8-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG8-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for higher yields and faster reaction times.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during your experiments involving this compound. The process typically involves two key stages:

  • Activation of the carboxylic acid and conjugation to an amine-containing molecule.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of the BCN-functionalized molecule with an azide-containing molecule.

Part 1: Carboxylic Acid Activation and Amine Conjugation

Q1: My initial conjugation of this compound to an amine-containing molecule is inefficient. What are the common causes?

A1: Low yield in the initial amide bond formation is often due to a few key factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be activated, typically using a carbodiimide (B86325) reagent like EDC in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent, to form a more reactive species that is less susceptible to hydrolysis.[1][2]

  • Hydrolysis of Activated Ester: The activated ester (e.g., NHS ester) is sensitive to moisture and can hydrolyze back to the carboxylic acid in aqueous solutions, especially at higher pH.[3][4]

  • Suboptimal pH: The reaction with primary amines is most efficient in the pH range of 7.2 to 8.5.[5] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the activated ester is significantly accelerated.[3][5]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for the activated this compound.[3]

Q2: How can I optimize the stoichiometry for the carboxylic acid activation and conjugation step?

A2: A good starting point is to use a molar excess of the activating agents. The table below provides recommended starting molar ratios.

ReagentMolar Ratio (Reagent:this compound)Purpose
EDC (or DCC)1.5 - 2.0 equivalentsActivates the carboxylic acid.[1][6]
NHS (or Sulfo-NHS)1.5 - 2.0 equivalentsForms a more stable, amine-reactive intermediate.[6]
Amine-containing molecule1.0 - 1.2 equivalentsThe target for conjugation.

It is recommended to perform the activation of this compound with EDC/NHS for 15-30 minutes at room temperature before adding the amine-containing molecule.[6]

Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction

Q3: My SPAAC reaction is slow or has a low yield. What are the common causes?

A3: Several factors can contribute to slow or low-yielding SPAAC reactions:

  • Suboptimal Stoichiometry: An insufficient excess of one reactant can lead to an incomplete reaction.

  • Low Reactant Concentration: SPAAC is a second-order reaction, meaning its rate depends on the concentration of both the BCN and azide (B81097) reactants.[7] Low concentrations will result in a slower reaction.

  • Unfavorable Reaction Conditions: Temperature, pH, and solvent can significantly impact the reaction rate.[7]

  • Steric Hindrance: Bulky groups near the azide or BCN can physically impede the reaction.[8]

  • BCN Linker Instability: While generally stable, BCN moieties can be susceptible to degradation under acidic conditions.[7]

Q4: What is the optimal molar ratio of BCN to azide for the SPAAC reaction?

A4: To drive the reaction to completion, it is common to use a molar excess of one of the components. The choice of which component to use in excess depends on factors like ease of synthesis, cost, and ease of removal after the reaction. A 1.5 to 5-fold molar excess of the azide-containing molecule relative to the BCN-modified molecule is a common starting point.[9][10]

ParameterRecommended RangeNotes
Molar Ratio (Azide:BCN) 1.5 - 5 fold excessHelps to drive the reaction to completion.[9][10]
Temperature Room Temperature (25°C) or 37°CHigher temperatures generally lead to faster reactions.[7]
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimal time.[9][11]
pH 7.4 - 8.5A slightly basic pH can improve reaction rates.[7]
Buffer PBS or HEPESHEPES may offer faster kinetics in some systems.[7]
Co-solvent <5% (v/v) DMSOMay be necessary to dissolve one of the reactants.[12]

Q5: How can I monitor the progress of my reaction?

A5: Several analytical techniques can be used to monitor the reaction and confirm the formation of the final product:

  • High-Performance Liquid Chromatography (HPLC): Can be used to track the disappearance of starting materials and the appearance of the product peak.[11]

  • Mass Spectrometry (MS): Confirms the identity of the final conjugate by verifying its molecular weight.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction kinetics by observing the disappearance of reactant peaks and the appearance of product peaks.[12]

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the activation of this compound and subsequent conjugation to an amine-containing protein, followed by the SPAAC reaction with an azide-modified molecule.

Step 1: Conjugation of this compound to an Amine-Containing Protein

Materials:

  • This compound[1]

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)[5]

  • Anhydrous DMSO or DMF[5]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)[6][14]

  • Desalting column or dialysis cassette for purification[5]

Procedure:

  • Reagent Preparation: Allow all reagents to come to room temperature. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF immediately before use.[5][6]

  • Activation of Carboxylic Acid: In a microcentrifuge tube, dissolve this compound in your reaction buffer (e.g., MES buffer). Add 1.5 molar equivalents of EDC followed by 1.5 molar equivalents of NHS.[6] Let the activation reaction proceed for 15-30 minutes at room temperature.[6]

  • Conjugation to Protein: Add the activated this compound solution to your protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching (Optional): Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM.[14]

  • Purification: Purify the BCN-modified protein using a desalting column or dialysis to remove unreacted reagents and byproducts.[5]

Step 2: SPAAC Reaction with an Azide-Modified Molecule

Materials:

  • BCN-modified protein from Step 1

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)[12]

Procedure:

  • Reaction Setup: Dissolve the azide-containing molecule in a compatible solvent. Add a 1.5 to 5-fold molar excess of the azide-containing molecule to the BCN-modified protein in the reaction buffer.[9]

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C.[7][9] The optimal reaction time should be determined empirically by monitoring the reaction progress.[11]

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove unreacted components.[9]

  • Characterization: Characterize the final conjugate to confirm its identity and purity using techniques like SDS-PAGE, mass spectrometry, or HPLC.[13]

Visualizations

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: SPAAC Reaction A This compound C Activated NHS Ester A->C Activation B EDC / NHS B->C E BCN-PEG8-Amide Conjugate C->E Conjugation D Amine-containing Molecule (R-NH2) D->E G Final Triazole Conjugate E->G Cycloaddition F Azide-containing Molecule (R'-N3) F->G

Caption: Reaction pathway for the two-step conjugation using this compound.

G prep Prepare Reagents (BCN-acid, EDC/NHS, Amine-Molecule) activate Activate BCN-acid with EDC/NHS (15-30 min, RT) prep->activate conjugate Add Amine-Molecule (2h RT or overnight 4°C) activate->conjugate purify1 Purify BCN-Molecule (SEC / Dialysis) conjugate->purify1 spaac Add Azide-Molecule (1.5-5x excess, 2-24h) purify1->spaac purify2 Purify Final Conjugate (Chromatography) spaac->purify2 analyze Characterize Product (MS, HPLC, SDS-PAGE) purify2->analyze

References

Validation & Comparative

A Head-to-Head Comparison of endo-BCN-PEG8-acid and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bioorthogonal linker is a critical decision that can significantly impact the in vivo performance and overall success of bioconjugates. Among the most prominent tools in copper-free click chemistry are endo-bicyclo[6.1.0]nonyne (endo-BCN) and dibenzocyclooctyne (DBCO) linkers. Both enable the efficient and specific formation of stable triazole linkages with azide-modified molecules under physiological conditions. However, their distinct structural and chemical properties lead to notable differences in reaction kinetics, stability, and hydrophilicity, which are crucial considerations for any bioconjugation strategy.

This guide provides an objective comparison of endo-BCN-PEG8-acid and DBCO linkers, supported by experimental data, to aid in the selection of the optimal tool for your research needs.

At a Glance: Key Differences

FeatureThis compoundDBCO Linkers
Structure Compact, non-aromatic cyclooctyne (B158145) with a hydrophilic PEG8 spacer and a terminal carboxylic acid.[1][2]Bulky, aromatic dibenzocyclooctyne.[1][2]
Reactivity with Azides Generally lower than DBCO with aliphatic azides, but can be higher with aromatic azides.[2][3]Generally higher than BCN with aliphatic azides due to greater ring strain.[1][2]
In Vivo Stability Generally more stable, particularly in reducing environments containing thiols like glutathione.[1][2][4]Less stable in the presence of thiols, which can lead to degradation.[1][2][4]
Lipophilicity Lower due to the non-aromatic core and the presence of the hydrophilic PEG8 spacer.[1][2]Higher due to the bulky, aromatic structure.[1][2]
Size Smaller core structure, though the PEG8 chain adds length.[1][2]Larger and bulkier.[1][2]

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data to facilitate a direct comparison of endo-BCN and DBCO linkers in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.

Parameterendo-BCNDBCOKey Considerations
Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) ~0.06 - 0.29[3][5]~0.6 - 1.0[3]DBCO generally offers faster kinetics, which is advantageous for reactions with low reactant concentrations.[3]
Stability in Glutathione (GSH) (Half-life) ~6 hours[5][6]~71 minutes[6]endo-BCN exhibits significantly higher stability in reducing environments, crucial for intracellular applications.[4][6]

*Note: Reaction rates and stability can vary depending on the specific derivatives, solvent, and temperature.[3]

Delving Deeper: Chemical Structures and Reaction Mechanisms

The fundamental differences in the performance of endo-BCN and DBCO linkers stem from their distinct chemical structures.

cluster_BCN This compound cluster_DBCO DBCO-acid BCN BCN DBCO DBCO

Caption: Chemical structures of this compound and a comparable DBCO linker.

The bioconjugation reaction for both linkers proceeds via a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of [3+2] cycloaddition. The inherent ring strain of the cyclooctyne ring system allows the reaction to proceed readily without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[2][7]

SPAAC_Mechanism Reactants Strained Alkyne (endo-BCN or DBCO) + Azide (R-N3) TransitionState Transition State Reactants->TransitionState Strain-Promoted [3+2] Cycloaddition Product Stable Triazole Linkage TransitionState->Product

Caption: General Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The hydrophilic PEG8 spacer in the this compound linker offers several advantages.[8] It can enhance the aqueous solubility of the linker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[8][9] This increased hydrophilicity can also reduce non-specific binding and improve the pharmacokinetic profile of the bioconjugate in vivo.[8][10]

Experimental Protocols

Below are generalized protocols for a typical two-step bioconjugation workflow using an NHS ester-activated linker (a common derivative of both endo-BCN and DBCO linkers for reaction with primary amines on proteins) followed by the SPAAC reaction.

Protocol 1: Protein Modification with an Amine-Reactive Linker (e.g., endo-BCN-PEG8-NHS Ester or DBCO-NHS Ester)

This protocol describes the initial step of introducing the cyclooctyne moiety onto a protein via its primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • endo-BCN-PEG8-NHS ester or DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[7][11]

  • Linker Preparation: Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF to a concentration of 10 mM.[7][11]

  • Reaction: Add a 5-20 fold molar excess of the dissolved linker to the protein solution.[6] The final concentration of the organic solvent should not exceed 10% to maintain protein integrity.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[6][7]

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[6]

  • Characterization: Determine the degree of labeling (DOL), i.e., the average number of cyclooctyne molecules per protein, using analytical techniques such as mass spectrometry.[6]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the cyclooctyne-modified protein with an azide-containing molecule.

Materials:

  • Cyclooctyne-modified protein (from Protocol 1)

  • Azide-containing molecule (e.g., drug, imaging agent)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Dissolve the azide-containing molecule in a compatible solvent. Add a 1.5-5 fold molar excess of the azide-containing molecule to the cyclooctyne-modified protein in the reaction buffer.[6][7]

  • Incubation: Incubate the reaction mixture for 2-24 hours at 4°C or room temperature.[6] The reaction time will depend on the specific reactants and their concentrations.

  • Purification: Purify the final bioconjugate to remove any unreacted azide-containing molecule and other impurities. The purification method will depend on the properties of the conjugate (e.g., size exclusion chromatography, HPLC).[7]

  • Analysis: Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm successful conjugation and purity.

Bioconjugation_Workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: SPAAC Reaction cluster_purification Purification & Analysis Protein Protein (-NH2) Modified_Protein Cyclooctyne-Modified Protein Protein->Modified_Protein Amine Reaction Linker endo-BCN-PEG8-NHS or DBCO-NHS Linker->Modified_Protein Amine Reaction Azide_Molecule Azide-Molecule (R-N3) Final_Conjugate Final Bioconjugate Modified_Protein->Final_Conjugate SPAAC Azide_Molecule->Final_Conjugate SPAAC Purification Purification Final_Conjugate->Purification Analysis Characterization Purification->Analysis

References

A Researcher's Guide to PEGylated Linkers: A Comparative Analysis of endo-BCN-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a chemical linker is a critical step that dictates the stability, efficacy, and pharmacokinetic profile of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The endo-BCN-PEG8-acid linker has gained prominence due to its unique combination of a strained alkyne for copper-free click chemistry, a hydrophilic spacer, and a terminal acid for versatile conjugation.

This guide provides an objective, data-driven comparison of this compound with other common PEGylated linkers. We will delve into reaction kinetics, stability, and physicochemical properties, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific applications.

Performance Comparison: BCN vs. Alternatives

The core of the this compound linker is the bicyclo[6.1.0]nonyne (BCN) moiety, which participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Its primary alternatives include dibenzocyclooctyne (DBCO) for SPAAC and trans-cyclooctene (B1233481) (TCO) for the even faster Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1] Each offers a distinct profile of reactivity and stability.

Table 1: At-a-Glance Comparison of Key Linker Chemistries

Feature endo-BCN-PEG-linker DBCO-PEG-linker TCO-PEG-linker
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Inverse Electron-Demand Diels-Alder (IEDDA)
Reaction Partner Azide (B81097) Azide Tetrazine
Reaction Kinetics Moderate to Fast Fast[1] Extremely Fast[1]
Core Moiety Size Smaller[2][3] Larger[2][3] Larger[1]
Core Hydrophobicity Lower lipophilicity than DBCO[2][3][4] Higher lipophilicity than BCN[2][3][4] Variable, can be improved with PEG[1]
Key Advantage High stability in reducing environments (thiols)[2][5] Generally faster kinetics with aliphatic azides[6] Unsurpassed reaction speed[1]

| Key Disadvantage | Slower kinetics than DBCO/TCO | Lower stability in the presence of thiols[2][5] | Susceptible to isomerization to less reactive cis-isomer[1][7] |

Deep Dive: Reaction Kinetics and Stability

The choice of a linker is often a trade-off between reaction speed and stability in the desired biological environment.

Reaction Kinetics

DBCO is generally recognized for its faster reaction kinetics in SPAAC compared to BCN, which is a result of its greater ring strain.[8] However, this is highly dependent on the azide partner; endo-BCN can exhibit significantly faster kinetics with aromatic azides.[4][8] The IEDDA reaction between TCO and tetrazine is orders of magnitude faster than SPAAC, making it ideal for applications requiring very rapid labeling at low concentrations.[1]

Table 2: Comparative Reaction Kinetics (Second-Order Rate Constants)

Cyclooctyne Azide/Tetrazine Reactant Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Key Considerations
endo-BCN Benzyl Azide (aliphatic) ~0.06 - 0.29[6][9] Smaller, less hydrophobic core.[2][9]
DBCO Benzyl Azide (aliphatic) ~0.6 - 1.0[6] Generally faster kinetics with aliphatic azides.[6]
TCO Tetrazine >1000[1] Exceptionally rapid kinetics, suitable for in vivo applications.

Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature.[6]

Linker Stability

A critical differentiator for intracellular or long-term in vivo applications is the linker's stability in reducing environments, which are rich in thiols like glutathione (B108866) (GSH).[2][5] Experimental data consistently shows that BCN is significantly more stable than DBCO in the presence of GSH.[2][3][7][10]

Table 3: Linker Stability Under Various Conditions

Linker Condition Stability (Half-life) & Notes
endo-BCN Glutathione (GSH) Significantly more stable than DBCO (t½ ≈ 6 hours).[7][10] Preferred for long-term intracellular studies.[1]
DBCO Glutathione (GSH) Less stable than BCN (t½ ≈ 71 minutes).[7][10] May lead to premature cleavage of the bioconjugate.[3]
endo-BCN / DBCO Acidic Conditions (e.g., 90% TFA) Both are unstable under strong acidic conditions.[7]
DBCO TCEP (Reducing Agent) Shows instability; BCN is a more appropriate choice if TCEP is required.[10]

| TCO | Biological Media | Susceptible to isomerization to the less reactive cis-isomer, which can be influenced by light and other molecules.[1][7] |

The Role of the PEG8 Spacer

The "PEG8" in this compound denotes a monodisperse polyethylene (B3416737) glycol spacer of eight ethylene (B1197577) glycol units. PEGylation is a well-established strategy to improve the physicochemical properties of bioconjugates.[11]

Key Advantages of PEGylation:

  • Improved Hydrophilicity : The ether oxygens in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of the linker and any conjugated hydrophobic payloads.[12][13]

  • Enhanced Pharmacokinetics : PEGylation increases the molecule's hydrodynamic volume, which reduces renal clearance and prolongs its plasma half-life, leading to greater accumulation in target tissues.[11][14][15]

  • Reduced Immunogenicity : The flexible PEG chain can create a protective hydration shell, shielding the bioconjugate from the immune system.[11][16]

  • Minimized Aggregation : By masking hydrophobic payloads, PEG linkers help prevent the aggregation of ADCs, even at higher drug-to-antibody ratios (DARs).[11][14]

The length of the PEG chain is a critical design parameter. While longer PEG chains generally improve pharmacokinetics, they can sometimes lead to reduced in vitro potency.[11][15] The PEG8 spacer offers a balance, providing significant hydrophilicity without being excessively long.

Visualizing Workflows and Mechanisms

To better understand the application of these linkers, the following diagrams illustrate key processes.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Bioorthogonal Ligation (SPAAC) Prot Biomolecule 1 (e.g., Antibody with -NH2) ModProt BCN-Modified Biomolecule 1 Prot->ModProt Amide Bond Formation Linker This compound + EDC/HATU Activator Linker->ModProt Final Final Bioconjugate ModProt->Final Copper-Free Click Chemistry Payload Biomolecule 2 (e.g., Drug with -N3) Payload->Final

Caption: Two-step bioconjugation using an acid-terminated linker.

ADC_Mechanism ADC 1. ADC in Circulation (Antibody-Linker-Drug) TumorCell 2. Binding to Antigen on Tumor Cell ADC->TumorCell Internalization 3. Internalization (Endocytosis) TumorCell->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 6. Payload Induces Apoptosis Release->Apoptosis Linker_Selection start Start: Application Need q_speed Is reaction speed the highest priority? start->q_speed q_stability Is stability in reducing environments critical? q_speed->q_stability No use_tco Use TCO-Tetrazine (IEDDA) q_speed->use_tco Yes use_bcn Use BCN (SPAAC) q_stability->use_bcn Yes use_dbco Use DBCO (SPAAC) q_stability->use_dbco No

References

Navigating the Landscape of Copper-Free Click Chemistry: A Comparative Guide to Alternatives for endo-BCN-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the selection of the appropriate chemical tools is paramount. While endo-BCN-PEG8-acid has been a reliable reagent for strain-promoted alkyne-azide cycloaddition (SPAAC), a diverse landscape of alternatives offers distinct advantages in reactivity, stability, and application-specific performance. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to inform the strategic selection of reagents for your research.

The two main classes of alternatives to Bicyclononyne (BCN) based reagents are those utilizing Dibenzocyclooctyne (DBCO) for SPAAC and those employing Trans-Cyclooctene (TCO) for the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. Each of these bioorthogonal chemistries presents a unique profile of reaction kinetics and stability, critical considerations for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).

Performance Comparison: A Data-Driven Analysis

The efficacy of a bioorthogonal reaction is primarily determined by its reaction rate, quantified by the second-order rate constant (k₂), and the stability of the resulting conjugate in biological environments. The following tables summarize key quantitative data for the comparison of BCN, DBCO, and TCO-based reagents.

Reaction Kinetics

The speed of the conjugation reaction is a critical parameter, especially when working with low concentrations of biomolecules or when rapid labeling is required. The iEDDA reaction between TCO and tetrazine is renowned for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC reactions. Among the SPAAC reagents, DBCO generally exhibits faster reaction rates than BCN.[1]

Reagent CombinationChemistrySecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
endo-BCN + Benzyl AzideSPAAC~0.28 - 0.34Good balance of reactivity and stability.[2]
DBCO + Benzyl AzideSPAAC~1.0Generally faster than BCN.[3]
TCO + TetrazineiEDDA>1,000 to 30,000Exceptionally rapid kinetics, ideal for situations requiring very fast labeling.[4]

Note: Reaction rates are dependent on the specific derivatives of the reactants, solvent, and temperature.

Linker Stability

The stability of the linker and the resulting conjugate is crucial for in vivo applications to ensure that the bioconjugate remains intact until it reaches its target. A key consideration is the stability in the presence of endogenous thiols, such as glutathione (B108866) (GSH), which is present at high concentrations within cells.

LinkerConditionStability (Half-life)Notes
endo-BCNGlutathione (GSH)~6 hoursMore stable in the presence of thiols compared to DBCO.[1][5]
DBCOGlutathione (GSH)~71 minutesLess stable in thiol-containing environments.[6]
TCOBiological MediaSusceptible to isomerizationCan isomerize to the less reactive cis-isomer, a factor to consider for long-term studies.[7][8]
BCN & DBCOAcidic Conditions (e.g., 90% TFA)UnstableBoth linkers are unstable in strong acidic conditions.[7]

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation process involving the labeling of a protein with a strained alkyne or alkene via an NHS ester, followed by the bioorthogonal reaction.

Protocol 1: Protein Modification with BCN/DBCO/TCO-PEG-NHS Ester

This protocol describes the initial step of introducing the BCN, DBCO, or TCO moiety onto a protein through its primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • endo-BCN-PEG8-NHS ester, DBCO-PEG-NHS ester, or TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[7][9]

  • Linker Preparation: Immediately before use, dissolve the BCN/DBCO/TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[7][10][11]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.[9] The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis.[7]

Protocol 2: Bioorthogonal Conjugation

This protocol describes the second step, the "click" reaction between the modified protein and its reaction partner.

Materials:

  • BCN/DBCO/TCO-modified protein

  • Azide- or tetrazine-containing molecule (e.g., drug, imaging agent)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Dissolve the azide- or tetrazine-containing molecule in a compatible solvent. Add a 1.5- to 5-fold molar excess of this molecule to the modified protein in the reaction buffer.[7]

  • Incubation:

    • For BCN/DBCO (SPAAC): Incubate the reaction mixture for 2-24 hours at 4°C or room temperature.[7]

    • For TCO (iEDDA): The reaction is typically much faster, and incubation for 30-60 minutes at room temperature is often sufficient.[12]

  • Purification: If necessary, purify the final conjugate to remove any unreacted azide- or tetrazine-containing molecule using an appropriate method such as size-exclusion chromatography.

Visualizing the Workflow and Applications

Diagrams illustrating the experimental workflow and a key application in drug development can aid in understanding the practical implementation of these chemistries.

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Bioorthogonal Conjugation Protein Protein Reaction_1 Incubate RT, 30-60 min Protein->Reaction_1 Add Linker (10-20x excess) NHS_Ester_Linker BCN/DBCO/TCO -PEG-NHS Ester NHS_Ester_Linker->Reaction_1 Modified_Protein Modified Protein (with BCN/DBCO/TCO) Modified_Protein_2 Modified Protein Quench_Purify Quench_Purify Reaction_1->Quench_Purify Quench & Purify Quench_Purify->Modified_Protein Payload Azide/Tetrazine -Payload Reaction_2 Incubate (Click Reaction) Payload->Reaction_2 Final_Conjugate Final Bioconjugate Modified_Protein_2->Reaction_2 Add Payload (1.5-5x excess) Purify_2 Purify_2 Reaction_2->Purify_2 Purify Purify_2->Final_Conjugate

Caption: A generalized experimental workflow for a two-step bioconjugation process.

G cluster_ADC Antibody-Drug Conjugate (ADC) Synthesis Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Conjugation Linker Click Chemistry Linker (e.g., DBCO-PEG-Drug) Linker->ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Targeting Internalization Internalization & Drug Release Tumor_Cell->Internalization Apoptosis Cell Death (Apoptosis) Internalization->Apoptosis

Caption: Application of copper-free click chemistry in the synthesis and action of an Antibody-Drug Conjugate.

Conclusion

The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the application. For experiments demanding the fastest possible reaction kinetics, TCO-tetrazine chemistry is the superior choice. When rapid conjugation is important but the iEDDA system is not suitable, DBCO-based reagents offer a faster alternative to BCN. However, for applications requiring long-term stability in a cellular environment, the higher stability of BCN in the presence of thiols may be a significant advantage. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal copper-free click chemistry reagent for their specific needs, ultimately contributing to the successful development of novel bioconjugates for a wide range of applications.

References

Validating endo-BCN-PEG8-acid Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the successful conjugation of molecules is paramount for the efficacy and reliability of novel bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs. The heterobifunctional linker, endo-BCN-PEG8-acid, provides a bicyclononyne (BCN) group for copper-free click chemistry and a carboxylic acid for amide bond formation. This guide offers a comparative analysis of methods to validate the successful conjugation of this linker and its performance against common alternatives.

Performance Comparison of Bioorthogonal Moieties

The choice of a bioorthogonal linker is critical and depends on factors like reaction speed and stability. The endo-BCN moiety participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Key alternatives include linkers with Dibenzocyclooctyne (DBCO) for SPAAC and Trans-cyclooctene (TCO) for the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1][2]

Featureendo-BCNDBCOTCO
Bioorthogonal Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][3]Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][2]Inverse-Electron-Demand Diels-Alder (IEDDA)[1]
Reactive Partner Azide[1]Azide[1]Tetrazine[1]
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~0.1 - 1.0~1.0>1000
Stability in presence of Glutathione (GSH) More stable than DBCO[2]Less stable than BCN[2]Not directly comparable
Stability in Acidic Conditions (e.g., 90% TFA) Unstable[2]Unstable[2]N/A

Quantitative Analysis of Conjugation

Validating the outcome of the conjugation reaction requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are primary methods for confirming success and quantifying efficiency.[3][4] Below is a table of representative data for the conjugation of a BCN-linker to a monoclonal antibody (mAb).

ParameterRepresentative ValueMethod of Analysis
Molar Ratio (Linker:mAb) 20:1-
Reaction Time 2 hoursHPLC-MS[3]
Reaction Temperature 4°C-
Conjugation Efficiency ~75%UV-Vis Spectroscopy, HPLC[3]
Average Linker-to-Antibody Ratio (LAR) 3.8Hydrophobic Interaction Chromatography (HIC)[3]
Yield of Purified Conjugate >85%Size Exclusion Chromatography (SEC)[3]
Purity of Final Conjugate >95%SEC, SDS-PAGE

Experimental Protocols

Detailed methodologies are crucial for reproducing validation results. Below are protocols for key analytical techniques.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Conjugation Analysis

This method is effective for separating the more hydrophobic BCN-PEG8-conjugated protein from the unmodified protein.[1]

  • HPLC System and Column:

    • HPLC system equipped with a UV detector.[1]

    • Column: C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 280 nm (for protein).[1]

    • Column Temperature: 40-60 °C.[1]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[5]

  • Data Analysis:

    • The BCN-protein conjugate will exhibit a longer retention time than the unmodified protein.[1]

    • Conjugation efficiency can be estimated by comparing the peak area of the conjugated protein to the total peak area of both conjugated and unconjugated protein.[1]

Protocol 2: LC-MS Analysis for Confirmation and Characterization

LC-MS provides unambiguous confirmation of conjugation by detecting the mass increase in the biomolecule after linker attachment.[3][6]

  • Instrumentation and Columns:

    • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]

    • For protein analysis: A suitable reversed-phase column for proteins (e.g., C4, 300 Å, 2.1 x 50 mm).[3]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with 1% TFA.[3]

  • Data Analysis:

    • Monitor the appearance of the conjugated product peak in the total ion chromatogram (TIC).[3]

    • Deconvolute the mass spectra of the protein peaks to determine the mass shift corresponding to the number of conjugated linkers.[3] The expected monoisotopic mass of the this compound linker is approximately 617.73 g/mol .[7]

Visualizing the Process

Diagrams can clarify complex workflows and chemical pathways.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Purification cluster_2 Step 3: Validation cluster_3 Step 4: Click Chemistry Biomolecule Biomolecule Activation Carboxylic Acid Activation (EDC/NHS) Reaction Amide Bond Formation Biomolecule->Reaction This compound This compound This compound->Activation Activation->Reaction BCN_Biomolecule BCN-Modified Biomolecule Reaction->BCN_Biomolecule Purification Purification (e.g., SEC) BCN_Biomolecule->Purification SPAAC SPAAC Reaction BCN_Biomolecule->SPAAC RP_HPLC RP-HPLC Analysis Purification->RP_HPLC LC_MS LC-MS Analysis Purification->LC_MS Azide_Molecule Azide-Containing Molecule Azide_Molecule->SPAAC Final_Conjugate Final Bioconjugate SPAAC->Final_Conjugate

Caption: Two-step bioconjugation and validation workflow.

G Start Conjugation Reaction Mixture Purification Purify Conjugate (e.g., SEC, Dialysis) Start->Purification Characterization Characterize Purified Conjugate Purification->Characterization HPLC HPLC Analysis (RP-HPLC, HIC) Characterization->HPLC MS Mass Spectrometry (LC-MS) Characterization->MS Purity Assess Purity & Conjugation Efficiency HPLC->Purity Mass_Confirm Confirm Mass Shift & Identify Species MS->Mass_Confirm End Validated Conjugate Purity->End Mass_Confirm->End

Caption: Experimental workflow for conjugation validation.

References

A Comparative Analysis of BCN and Other Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study and manipulation of biological systems, with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerging as a cornerstone technology. This copper-free click chemistry reaction enables the specific and efficient conjugation of molecules within complex biological environments.[1] At the heart of this reaction lies the cycloalkyne, a strained ring system whose reactivity and stability are critical determinants of experimental success. This guide provides an objective, data-driven comparison of Bicyclo[6.1.0]nonyne (BCN) with other widely used cycloalkynes, offering insights into their performance to aid in the selection of the optimal reagent for applications ranging from bioconjugation and live-cell imaging to the development of targeted therapeutics.[2][3]

Quantitative Comparison of Cycloalkyne Performance

The selection of a cycloalkyne for a specific application is a multi-faceted decision that involves a trade-off between reaction kinetics, stability, and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison of BCN and other prominent cycloalkynes.

Table 1: Reaction Kinetics in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The second-order rate constant (k₂) is a critical parameter that quantifies the speed of a bimolecular reaction. For SPAAC, a higher k₂ value indicates a faster reaction, which is often desirable in biological systems where reactant concentrations can be low. The reactivity of cycloalkynes is largely driven by the ring strain, with more strained systems generally exhibiting faster kinetics.[4]

CyclooctyneAzide (B81097) ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
endo-BCN Benzyl Azide~0.29Good reactivity, high stability, and commercially available.[1][5]
exo-BCN Benzyl Azide~0.19Slightly less reactive than the endo isomer.[5]
DBCO (ADIBO) Benzyl Azide~0.6 - 1.0Generally exhibits higher reaction rates than BCN.[1][6]
DIBO Benzyl Azide~0.3 - 0.7Robust reactivity, comparable to DBCO.[7]
DIFO Benzyl Azide~0.076Electron-withdrawing fluorine atoms enhance reactivity.[6]
BARAC Benzyl Azide> 1.0Offers the highest reactivity but with lower stability.[4]

Note: Reaction rates can vary depending on the specific derivatives of the alkyne and azide, as well as the solvent and temperature.

Table 2: Comparative Stability of BCN and Other Cycloalkynes

The stability of a cycloalkyne is crucial for its application in biological environments, where the presence of endogenous nucleophiles, such as thiols, can lead to degradation and off-target reactions.[2]

CyclooctyneConditionStability AssessmentImplications for Bioconjugation
BCN In the presence of Glutathione (GSH)Significantly more stable than DBCO. Half-life of ~6 hours.[2][8]Preferred for long-term in vivo studies and applications in reducing intracellular environments.[2]
DBCO In the presence of Glutathione (GSH)Less stable; susceptible to degradation by thiols. Half-life of ~71 minutes.[2][8]May result in premature cleavage of the bioconjugate, potentially leading to off-target effects.[9]
BCN In immune phagocytesLower stability compared to DBCO, with ~79% degradation after 24 hours.[9][10]May not be the optimal choice for applications requiring long-term stability within phagocytic cells.[9]
DBCO In immune phagocytesModerately stable, with ~36% degradation after 24 hours.[9][10]Stability in harsh cellular environments like phagosomes should be considered for applications targeting these cells.[9]
DIFO In the presence of nonpeptidyl thiolsLess prone to thiol-yne addition than DIBO, DBCO, and BCN.May offer an advantage in thiol-rich environments, although reactivity with protein sulfhydryl groups can still occur.

Table 3: Biocompatibility and Cytotoxicity

While SPAAC is generally considered biocompatible due to the absence of a copper catalyst, the inherent properties of the cycloalkynes themselves can influence cellular health.[3] Quantitative, directly comparative cytotoxicity data is sparse in the literature; however, the following provides a qualitative summary.

CyclooctyneBiocompatibility/Cytotoxicity Profile
BCN Generally considered to have good biocompatibility and is well-suited for aqueous bioconjugations. Its smaller size and lower lipophilicity compared to DBCO may be advantageous in reducing non-specific interactions.[2][11]
DBCO Widely used in live-cell imaging and in vivo applications, indicating good biocompatibility.[3] However, its higher lipophilicity could potentially lead to increased non-specific binding or membrane interactions.[2]
DIBO, DIFO, BARAC Generally considered biocompatible for in vitro and in vivo applications, though specific comparative cytotoxicity studies are limited. The high reactivity of BARAC might lead to more off-target reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of cycloalkyne performance.

Protocol 1: Determination of Second-Order Rate Constants using ¹H NMR Spectroscopy

This protocol outlines a general method for determining the kinetics of a SPAAC reaction by monitoring the disappearance of reactants over time.

  • Materials:

    • Cyclooctyne (e.g., BCN, DBCO)

    • Azide (e.g., Benzyl Azide)

    • Anhydrous deuterated solvent (e.g., CD₃CN/D₂O mixture)

    • Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)

    • NMR tubes

    • NMR spectrometer

  • Procedure:

    • Prepare Stock Solutions: Prepare individual stock solutions of the cycloalkyne, azide, and internal standard of known concentrations in the deuterated solvent.

    • Reaction Setup: In an NMR tube, mix the azide and internal standard solutions.

    • Initiate Reaction: Add the cycloalkyne stock solution to the NMR tube to initiate the reaction.

    • NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at timed intervals.

    • Data Analysis:

      • Integrate the signals corresponding to the cycloalkyne, azide, and the internal standard in each spectrum.

      • Calculate the concentration of the reactants at each time point relative to the constant concentration of the internal standard.

      • Plot the natural logarithm of the cycloalkyne concentration versus time. For a pseudo-first-order reaction (with azide in excess), the plot should be linear.

      • The slope of this line represents the pseudo-first-order rate constant (k').

      • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide.[12]

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxicity of cycloalkynes on a given cell line.[13]

  • Materials:

    • Adherent cancer cell line (e.g., HeLa, MCF7)

    • Complete culture medium

    • Cyclooctyne to be tested

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[13]

    • Compound Treatment: Prepare serial dilutions of the cycloalkyne in complete culture medium and add them to the wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the cycloalkyne) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13][14]

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[13][14]

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[14]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the cycloalkyne concentration to generate a dose-response curve and determine the IC₅₀ value.[13]

Visualizing Mechanisms and Workflows

SPAAC Reaction Mechanism

The Strain-Promoted Azide-Alkyne Cycloaddition is a [3+2] dipolar cycloaddition reaction. The high ring strain of the cycloalkyne lowers the activation energy, allowing the reaction to proceed without a catalyst.[1]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cycloalkyne Strained Cycloalkyne (e.g., BCN) Transition_State [3+2] Cycloaddition Transition State Cycloalkyne->Transition_State + Azide Azide Azide->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole

SPAAC Reaction Mechanism.

Experimental Workflow for Comparative Kinetic Analysis

A systematic workflow is crucial for the accurate comparison of the kinetic performance of different cycloalkynes.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_cyclo Prepare Cycloalkyne Stock Solutions (BCN, DBCO, etc.) mix Mix Reactants and Internal Standard in NMR Tube prep_cyclo->mix prep_azide Prepare Azide Stock Solution prep_azide->mix prep_std Prepare Internal Standard Solution prep_std->mix acquire Acquire ¹H NMR Spectra at Timed Intervals mix->acquire integrate Integrate Signals and Calculate Concentrations acquire->integrate plot Plot ln[Cycloalkyne] vs. Time integrate->plot calculate Calculate Second-Order Rate Constants (k₂) plot->calculate

Workflow for Kinetic Analysis.

Application in Antibody-Drug Conjugate (ADC) Development

SPAAC is a valuable tool in the development of ADCs, allowing for the site-specific conjugation of potent cytotoxic drugs to antibodies.[15]

ADC_Pathway cluster_adc ADC Construction & Action Ab Antibody with Azide Handle ADC Antibody-Drug Conjugate (ADC) Ab->ADC SPAAC Drug Drug with BCN Handle Drug->ADC Target Tumor Cell with Target Antigen ADC->Target Binding Internalization Internalization Target->Internalization Release Drug Release Internalization->Release Apoptosis Apoptosis Release->Apoptosis

SPAAC in ADC Development.

References

A Comparative Guide to the Stability of endo-BCN-PEG8-acid and exo-BCN Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the efficacy, stability, and overall success of a conjugate. Bicyclononyne (BCN) linkers have become invaluable tools for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. BCN exists as two diastereomers, endo and exo, each with distinct stereochemistry that can influence its performance. This guide provides a detailed comparison of the stability of endo-BCN-PEG8-acid and exo-BCN linkers, supported by available experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.

BCN linkers are favored for their excellent balance of reactivity and stability, along with lower lipophilicity compared to other cyclooctynes like dibenzocyclooctyne (DBCO).[1] The synthesis of BCN typically results in a mixture of both exo and endo isomers.[2] While both are effective in SPAAC reactions, they exhibit subtle yet important differences.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data comparing the performance and stability of endo-BCN and exo-BCN linkers based on available literature. It is important to note that while reactivity data for the specific isomers is available, stability data is often reported for "general BCN" without distinguishing between the endo and exo forms.

Table 1: Comparative Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

BCN IsomerAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemNotes
endo-BCNBenzyl Azide0.29[2]CD₃CN/D₂O (1:2)[2]The endo isomer demonstrates slightly faster kinetics.[2]
exo-BCNBenzyl Azide0.19[2]CD₃CN/D₂O (1:2)[2]

Table 2: Comparative Stability of BCN Linkers

ConditionBCN IsomerStability AssessmentNotes
Glutathione (B108866) (GSH)General BCNHalf-life of ~6 hours.[2]BCN is significantly more stable than DBCO in the presence of GSH.[2] Data does not differentiate between endo and exo isomers.
Tris(2-carboxyethyl)phosphine (TCEP)General BCNShows instability.[2]Dithiothreitol (DTT) is a more compatible reducing agent for use with BCN linkers.[2] Data does not differentiate between endo and exo isomers.
Aqueous Buffers (e.g., PBS pH 7.2)General BCNExhibits some instability over 24 hours in a protein environment.[2]The specific stability can be influenced by the local chemical environment. Data does not differentiate between endo and exo isomers.
Acidic ConditionsGeneral BCNProne to degradation.[2]The alkyne functionality can be sensitive to acidic conditions.[2]

Experimental Protocols: Assessing Linker Stability

To enable researchers to conduct their own comparative stability studies, the following detailed methodologies are provided.

Protocol 1: Comparative In Vitro Plasma Stability Assay

Objective: To determine and compare the stability of this compound and exo-BCN conjugated to a relevant molecule in human plasma.

Materials:

  • endo-BCN-PEG8-conjugate and exo-BCN-conjugate (e.g., conjugated to a fluorescent probe or a small molecule)

  • Human plasma (citrated, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system with a C18 column

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

Procedure:

  • Sample Preparation: Prepare stock solutions of the endo-BCN-PEG8-conjugate and exo-BCN-conjugate in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solutions into pre-warmed human plasma to a final concentration of 10 µM. Also, prepare parallel control samples in PBS.

  • Time-Course Sampling: Incubate the samples at 37°C. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Quenching and Protein Precipitation: Immediately mix the aliquot with 3 volumes of cold quenching solution to stop any degradation and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.

  • LC-MS Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS system.

  • Data Analysis: Use a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to separate the intact conjugate from its degradation products. Monitor the peak area of the intact conjugate at each time point. Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the remaining intact conjugate. Plot the percentage of the intact conjugate versus time for each linker to determine their respective half-lives in plasma.

Protocol 2: Stability Assessment in the Presence of Thiols

Objective: To compare the stability of this compound and exo-BCN linkers in the presence of a biologically relevant thiol, such as glutathione (GSH).

Materials:

  • This compound and exo-BCN linker

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

  • Quenching solution (e.g., N-ethylmaleimide in PBS)

Procedure:

  • Reaction Setup: Prepare solutions of this compound and exo-BCN in PBS at a final concentration of 1 mM. Prepare a stock solution of GSH in PBS.

  • Initiation of Degradation: Add GSH to the linker solutions to a final concentration of 5 mM.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction by adding an excess of the quenching solution to cap any remaining free thiols.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact linker remaining.

  • Data Analysis: Plot the percentage of intact linker versus time to determine the degradation kinetics and half-life for each isomer in the presence of GSH.

Mandatory Visualization

G cluster_input Input Considerations cluster_decision Linker Selection cluster_output Recommended Isomer reactivity Reactivity Requirement fast_kinetics Fast Kinetics Needed? reactivity->fast_kinetics stability Stability in Biological Milieu thiol_stability High Thiol Stability? stability->thiol_stability solubility Solubility/Lipophilicity endo_bcn This compound solubility->endo_bcn PEG8 enhances solubility fast_kinetics->endo_bcn Yes (Slightly faster) exo_bcn exo-BCN fast_kinetics->exo_bcn No general_bcn General BCN thiol_stability->general_bcn Yes (More stable than DBCO)

Caption: Logical workflow for selecting the appropriate BCN isomer.

SPAAC_Pathway bcn This compound or exo-BCN transition_state [3+2] Cycloaddition Transition State bcn->transition_state azide Azide-modified Biomolecule azide->transition_state triazole Stable Triazole Linkage transition_state->triazole Strain-Promoted

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction pathway.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare Linker-Conjugates (endo and exo) incubate Incubate in Plasma/Buffer at 37°C start->incubate sample Time-course Sampling & Quenching incubate->sample lcms LC-MS Analysis sample->lcms data Data Analysis (Half-life Calculation) lcms->data

Caption: Experimental workflow for comparative stability assessment.

References

A Comparative Guide to endo-BCN-PEG8-acid in Bioconjugation: Performance and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of bioconjugates such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and imaging agents. The endo-BCN-PEG8-acid linker has emerged as a valuable tool in this field, offering a unique combination of reactivity, stability, and hydrophilicity. This guide provides an objective comparison of this compound with other common bioorthogonal and traditional linkers, supported by experimental data and detailed protocols to inform the selection process for specific research applications.

The this compound is a heterobifunctional linker composed of three key components: an endo-bicyclononyne (BCN) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal carboxylic acid. The BCN moiety participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The PEG8 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, while the carboxylic acid allows for covalent attachment to primary amines via amide bond formation.

Performance Comparison: A Data-Driven Analysis

The choice of a linker significantly impacts the efficiency of conjugation, the stability of the final product, and its in vivo performance. Here, we compare the key performance indicators of this compound with its main alternatives.

Reaction Kinetics

The kinetics of the conjugation reaction are crucial, especially when working with low concentrations of biomolecules. The SPAAC reaction of BCN with azides is compared with other copper-free click chemistry reactions, such as the SPAAC reaction of dibenzocyclooctyne (DBCO) with azides and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine.

Reaction PairChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Considerations
endo-BCN + Azide SPAAC ~0.1 - 1.0 Good balance of reactivity and stability.[1][2]
DBCO + AzideSPAAC~1.0 - 2.0Generally faster than BCN with aliphatic azides.[1]
TCO + TetrazineIEDDA>1,000Exceptionally rapid kinetics.[3]
Stability of the Resulting Conjugate

The stability of the linker is paramount for in vivo applications to ensure that the bioconjugate remains intact until it reaches its target. The stability of the resulting triazole from a BCN-azide reaction is compared to the linkages formed by other chemistries, particularly in the presence of biologically relevant nucleophiles like glutathione (B108866) (GSH).

LinkerConditionStability (Half-life)Key Considerations
endo-BCN Glutathione (GSH) More stable than DBCO (~6 hours) Preferred for long-term intracellular studies due to higher stability in reducing environments.[2][4]
DBCOGlutathione (GSH)Less stable than BCN (~71 minutes)May be susceptible to degradation in thiol-rich environments.[2][4]
TCOBiological MediaSusceptible to isomerizationCan isomerize to the less reactive cis-isomer, which can be a concern for stability.[3]
Amide Bond (from acid)Physiological pHHighly stableThe amide bond formed from the carboxylic acid is generally very stable under physiological conditions.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation. Below are representative protocols for the two key conjugation steps.

Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent conjugation to a biomolecule containing a primary amine (e.g., a lysine (B10760008) residue on an antibody).

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).

    • Immediately before use, prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 100 mM each).

  • Activation of this compound:

    • In a reaction tube, add the desired molar excess of the this compound stock solution to the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Biomolecule:

    • Dissolve the amine-containing biomolecule in the Coupling Buffer.

    • Add the activated this compound solution to the biomolecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of the BCN-modified biomolecule with an azide-containing molecule (e.g., a drug, a fluorescent dye, or another biomolecule).

Materials:

  • BCN-modified biomolecule

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO).

    • Add a 1.5-5 fold molar excess of the azide-containing molecule to the BCN-modified biomolecule in the Reaction Buffer. The final concentration of the organic solvent should typically not exceed 10%.

  • Incubation:

    • Incubate the reaction mixture for 2-24 hours at room temperature or 4°C. The reaction time will depend on the specific reactants and their concentrations.

  • Purification:

    • Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted azide-containing molecules.

Visualization of Workflows and Pathways

To further clarify the application of this compound, the following diagrams illustrate the key chemical transformations and experimental workflows.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation1 Step 2: Amide Bond Formation cluster_conjugation2 Step 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Linker This compound EDC_NHS EDC, NHS Linker->EDC_NHS ActivatedLinker NHS-activated endo-BCN-PEG8 EDC_NHS->ActivatedLinker Formation of NHS ester Biomolecule1 Amine-containing Biomolecule (e.g., Antibody) ActivatedLinker->Biomolecule1 BCN_Biomolecule BCN-modified Biomolecule Biomolecule1->BCN_Biomolecule Stable Amide Bond Biomolecule2 Azide-containing Molecule (e.g., Drug) BCN_Biomolecule->Biomolecule2 FinalConjugate Final Bioconjugate Biomolecule2->FinalConjugate Stable Triazole Linkage

Caption: Workflow for bioconjugation using this compound.

G Start Select Linker Decision Application Requirements Start->Decision Kinetics Fast Kinetics Needed? Decision->Kinetics Stability High Stability in Reducing Environment? Decision->Stability TCO Choose TCO-Tetrazine (IEDDA) Kinetics->TCO Yes DBCO Choose DBCO (SPAAC) Kinetics->DBCO No Stability->DBCO No BCN Choose endo-BCN (SPAAC) Stability->BCN Yes

Caption: Decision tree for selecting a copper-free click chemistry linker.

References

A Comparative Guide to endo-BCN-PEG8-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the successful engineering of Antibody-Drug Conjugates (ADCs). The linker not only connects the cytotoxic payload to the monoclonal antibody but also plays a pivotal role in the overall stability, efficacy, and pharmacokinetic profile of the ADC. This guide provides an objective comparison of endo-BCN-PEG8-acid, a popular heterobifunctional linker, with its primary alternatives, supported by experimental data to inform linker selection in ADC development.

The this compound linker is designed for a two-step conjugation strategy.[1] The N-hydroxysuccinimide (NHS) ester facilitates covalent attachment to primary amines, such as lysine (B10760008) residues on the surface of an antibody, forming a stable amide bond.[1][2] The bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne, enables a highly selective and efficient copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide-modified payload.[1][2] The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility and bioavailability of the resulting ADC and can help reduce aggregation.[1][3]

Performance Comparison: endo-BCN vs. Alternatives

The primary alternatives to BCN-based linkers in copper-free click chemistry are those containing dibenzocyclooctyne (DBCO) and trans-cyclooctene (B1233481) (TCO).[4][5] The choice between these linkers is a multifactorial decision based on the specific requirements of the ADC, including the desired reaction kinetics, stability, and physicochemical properties of the final conjugate.[4]

Quantitative Data Summary
Featureendo-BCN LinkersDBCO LinkersTCO Linkers
Bioorthogonal Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[2][4]Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[2][4]Inverse-Electron-Demand Diels-Alder (IEDDA)[2][4]
Reactive Partner Azide[2]Azide[2]Tetrazine[2]
Second-Order Rate Constant (k₂) with Benzyl Azide ~0.06 - 0.1 M⁻¹s⁻¹[6]~0.6 - 1.0 M⁻¹s⁻¹[6]N/A
Stability in presence of Glutathione (GSH) More stable than DBCO (t½ ≈ 6 hours)[4]Less stable than BCN (t½ ≈ 71 minutes)[4]Generally stable, but can isomerize to the less reactive cis-isomer[4][5]
Key Characteristics Smaller size, lower lipophilicity, potentially higher reactivity with aromatic azides.[6]Generally faster reaction kinetics, well-suited for applications where speed is critical.[6]Extremely fast reaction kinetics, ideal for situations requiring very rapid labeling.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of ADCs. The following are key experimental protocols for the use of this compound in ADC development.

Antibody Modification with endo-BCN-PEG8-NHS Ester

This protocol outlines the procedure for labeling an antibody with the BCN functional group.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL[7]

  • endo-BCN-PEG8-NHS ester[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[1][2]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1][7]

  • Purification column (e.g., size-exclusion chromatography column)[1]

Procedure:

  • Antibody Preparation: Ensure the antibody solution is in an amine-free buffer. If necessary, perform a buffer exchange.[2][8]

  • Linker Preparation: Immediately before use, dissolve the endo-BCN-PEG8-NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

  • Reaction: Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The final concentration of DMSO should not exceed 10%.[4][7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4][7]

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction and incubate for 15-30 minutes.[7][8]

  • Purification: Remove excess, unreacted linker by size-exclusion chromatography or dialysis.[1][7]

SPAAC Reaction for ADC Formation

This protocol describes the conjugation of an azide-modified payload to the BCN-modified antibody.

Materials:

  • BCN-modified antibody

  • Azide-functionalized payload

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the BCN-modified antibody with a 1.5-5 molar excess of the azide-functionalized payload.[7]

  • Incubation: Incubate the reaction at room temperature for 1-12 hours or at 4°C for 12-24 hours. Reaction times will be shorter for DBCO-based reactions.[7]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as SDS-PAGE, HPLC, or mass spectrometry.[7]

  • Purification: Purify the final ADC conjugate to remove unreacted payload and other components.[7]

Characterization of the ADC

The final ADC product should be thoroughly characterized to determine its identity, purity, and drug-to-antibody ratio (DAR).[4] High-Performance Liquid Chromatography (HPLC), particularly Hydrophobic Interaction Chromatography (HIC), is a well-suited technique for analyzing ADCs, separating species based on differences in hydrophobicity.[2]

Visualizations

To better understand the processes and relationships described, the following diagrams are provided.

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation (SPAAC) Antibody (Lys-NH2) Antibody (Lys-NH2) Reaction Amide Bond Formation pH 7.2-8.5 Antibody (Lys-NH2)->Reaction Primary Amine endo-BCN-PEG8-NHS endo-BCN-PEG8-NHS endo-BCN-PEG8-NHS->Reaction NHS Ester BCN-modified Antibody BCN-modified Antibody Reaction->BCN-modified Antibody Azide-Payload Azide-Payload SPAAC Strain-Promoted Alkyne-Azide Cycloaddition Azide-Payload->SPAAC Azide group Final ADC Final ADC BCN-modified Antibody_2 BCN-modified Antibody BCN-modified Antibody_2->SPAAC BCN group SPAAC->Final ADC

Sequential conjugation workflow for ADC development.

Start Start Kinetics Are rapid kinetics critical? Start->Kinetics TCO Use TCO-tetrazine (IEDDA) Kinetics->TCO Yes, extremely rapid Stability Is stability in the presence of thiols a primary concern? Kinetics->Stability No DBCO Use DBCO-azide (SPAAC) BCN Use BCN-azide (SPAAC) Stability->DBCO No Hydrophobicity Is lower hydrophobicity/ smaller size beneficial? Stability->Hydrophobicity Yes Hydrophobicity->DBCO No Hydrophobicity->BCN Yes

Decision-making flowchart for linker selection.

Conclusion

The selection of a bifunctional linker is a critical step in the design of ADCs.[4] this compound offers a balance of reactivity and stability, with the added benefits of the PEG8 spacer for enhancing solubility and pharmacokinetic properties.[4] For applications where rapid kinetics are paramount, TCO-tetrazine (IEDDA) chemistry is the superior choice, followed by DBCO-based SPAAC.[4] However, when stability in the presence of thiols is a primary concern, BCN may offer an advantage over DBCO.[4][5] Researchers should carefully consider the specific requirements of their application and the available experimental data to select the optimal linker for their needs.[4] Direct head-to-head studies of complete ADCs using these different linkers under identical experimental conditions are recommended for empirical validation.[6]

References

A Comparative Analysis of Bioorthogonal Linker Kinetics: Endo-BCN-PEG8-Acid and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the ability to specifically and efficiently link molecules to biomolecules in complex biological environments is paramount. This has led to the development of a suite of bioorthogonal chemical reactions that proceed with high selectivity and without interfering with native biological processes.[1] At the heart of these technologies are linker molecules that facilitate these connections. This guide provides a detailed comparison of the reaction kinetics of endo-BCN-PEG8-acid with other widely used bioorthogonal linkers, including those based on Dibenzocyclooctyne (DBCO) and Trans-Cyclooctene (TCO), to assist researchers in selecting the optimal tool for their specific applications in drug development and chemical biology.

The primary chemistries under consideration are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] SPAAC involves the reaction of a strained cyclooctyne (B158145), such as BCN or DBCO, with an azide (B81097) to form a stable triazole linkage.[3][4] The IEDDA reaction, on the other hand, is a cycloaddition between an electron-deficient tetrazine and an electron-rich dienophile, most notably TCO.[5][6] The kinetics of these reactions, quantified by their second-order rate constants (k₂), are a critical factor in their utility, especially in scenarios with low reactant concentrations.[1]

Comparative Reaction Kinetics

The selection of a bioorthogonal linker is often a trade-off between reaction speed, stability, and the physicochemical properties of the linker itself. The following table summarizes the reported second-order rate constants for key bioorthogonal reactions, providing a quantitative basis for comparison.

Reaction PairChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
endo-BCN + Benzyl Azide SPAAC~0.06 - 0.29[7]Exhibits a good balance of reactivity and stability.[8]
endo-BCN + Aromatic Azides SPAACCan be significantly faster than with aliphatic azides.[3]BCN can show higher reactivity towards aromatic azides compared to DBCO.[7]
DBCO + Benzyl Azide SPAAC~0.6 - 2.0[7][9][10]Generally faster than BCN due to greater ring strain.[3][9]
TCO + Tetrazine IEDDA>1,000 - 10⁶[9]Exceptionally rapid kinetics, ideal for low concentration applications.[9][11]

Note: Reaction rates are dependent on the specific derivatives of the reactants, solvent, and temperature.[7]

In-Depth Look at Linker Performance

Endo-BCN (Bicyclo[6.1.0]nonyne): The Stable Performer

Endo-BCN, the reactive moiety in this compound, offers a favorable balance of reactivity and stability.[10] While generally exhibiting slower kinetics than DBCO with aliphatic azides, endo-BCN can demonstrate surprisingly rapid reactions with aromatic azides.[3][12] A key advantage of BCN-based linkers is their superior stability in the presence of endogenous thiols like glutathione, making them a robust choice for intracellular studies.[8] The inclusion of a PEG8 spacer in this compound enhances aqueous solubility and provides flexibility, which can improve the pharmacokinetic properties of the resulting bioconjugate.[10]

DBCO (Dibenzocyclooctyne): The Rapid SPAAC Reagent

DBCO is renowned for its faster reaction kinetics in SPAAC compared to BCN, a direct result of its increased ring strain.[3] This makes DBCO-based linkers a preferred choice for applications requiring rapid conjugation, particularly with the commonly used aliphatic azides.[3] However, this higher reactivity comes at the cost of reduced stability, as DBCO can react with thiols.[8]

TCO-Tetrazine: The Unrivaled Speed Champion

The IEDDA reaction between TCO and tetrazine boasts the fastest bioorthogonal reaction kinetics currently available, with rate constants that can be orders of magnitude higher than those of SPAAC reactions.[1][11][13] This exceptional speed allows for efficient labeling at nanomolar to micromolar concentrations, minimizing reagent requirements and potential cytotoxicity.[11] This makes the TCO-tetrazine system particularly well-suited for in vivo imaging and other applications where reactant concentrations are inherently low.[6]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing and optimizing bioconjugation strategies. Below are detailed methodologies for two common techniques used to measure the second-order rate constants of bioorthogonal reactions.

Method 1: UV-Vis Spectrophotometry

This method is ideal when one of the reactants, typically the cyclooctyne, has a distinct UV-Vis absorbance that changes upon reaction.[3]

Procedure:

  • Prepare Stock Solutions: Create a stock solution of the cyclooctyne derivative (e.g., DBCO) in a suitable solvent like DMSO. Prepare a series of solutions of the azide-containing molecule in the desired reaction buffer (e.g., PBS, HEPES) at various concentrations, typically in at least a 10-fold excess relative to the cyclooctyne concentration.[3]

  • Equilibration: Equilibrate the azide solutions to the desired temperature (e.g., 25°C or 37°C) in a quartz cuvette within a temperature-controlled spectrophotometer.[3]

  • Reaction Initiation: Initiate the reaction by adding a small volume of the cyclooctyne stock solution to the cuvette, ensuring rapid mixing.[3]

  • Data Acquisition: Immediately begin monitoring the decay of the cyclooctyne's absorbance at its characteristic wavelength (e.g., ~308-310 nm for DBCO) over time.[3]

Data Analysis:

  • Under pseudo-first-order conditions ([Azide] >> [Cyclooctyne]), fit the absorbance vs. time data to a first-order exponential decay equation: A(t) = A₀e^(-k_obs*t), where k_obs is the observed rate constant.[3]

  • Plot the calculated k_obs values against the corresponding azide concentrations. The slope of the resulting linear plot represents the second-order rate constant (k₂).[1]

Method 2: ¹H NMR Spectroscopy

This method is useful when reactants and products have distinct, non-overlapping proton signals and allows for direct monitoring of both reactant consumption and product formation.[3]

Procedure:

  • Prepare Solutions: Prepare stock solutions of the cyclooctyne and azide reactants in a deuterated solvent.

  • Reaction Setup: In an NMR tube, mix the reactants at known, non-excess concentrations.

  • Data Acquisition: Place the NMR tube in a spectrometer pre-equilibrated to the desired temperature and acquire a series of ¹H NMR spectra at defined time intervals.[3]

Data Analysis:

  • Identify distinct, non-overlapping peaks corresponding to a reactant (e.g., a proton on the BCN ring) and the triazole product.[3]

  • Determine the concentrations of the reactants and/or products at each time point by integrating the respective peaks.

  • Calculate the second-order rate constant (k₂) by plotting the appropriate concentration data versus time.[14]

Visualizing the Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow for a two-step bioconjugation using a heterobifunctional linker such as this compound.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule (e.g., Protein with -NH2) Reaction1 NHS Ester Reaction Biomolecule->Reaction1 Primary Amine Reaction Linker endo-BCN-PEG8-NHS Ester Linker->Reaction1 BCN_Biomolecule BCN-Modified Biomolecule Reaction1->BCN_Biomolecule Stable Amide Bond Azide_Molecule Azide-Modified Molecule (e.g., Drug, Dye) Reaction2 SPAAC Reaction Azide_Molecule->Reaction2 BCN_Biomolecule_2->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Stable Triazole Linkage

Caption: A typical two-step bioconjugation workflow.

Conclusion

The choice between this compound and other bioorthogonal linkers is a nuanced decision that hinges on the specific demands of the experiment. For applications where unparalleled speed is critical, particularly at low concentrations, the TCO-tetrazine IEDDA chemistry is the superior option.[9] When employing SPAAC, DBCO-based linkers generally offer faster reaction rates with aliphatic azides.[3] However, endo-BCN provides a valuable alternative with enhanced stability, especially in reducing intracellular environments, and potentially faster kinetics with aromatic azides.[3][8] The PEG8 spacer in this compound further provides the advantages of increased hydrophilicity and reduced steric hindrance.[10] By carefully considering these factors and the supporting quantitative data, researchers can select the most effective linker to advance their work in drug development and biological discovery.

References

Evaluating the In Vivo Stability of endo-BCN-PEG8-acid Linkages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's stability in vivo is paramount, ensuring that the conjugate remains intact in systemic circulation and releases its payload only at the target site. This guide provides an objective comparison of the in vivo stability of endo-BCN-PEG8-acid linkers and their alternatives, supported by experimental data and detailed protocols.

The this compound linker is a heterobifunctional crosslinker that combines a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry (SPAAC) with a carboxylic acid for reaction with primary amines. The eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and provides spatial separation between the conjugated molecules.[1][2][3][4] The stability of the resulting linkage is a key determinant of the bioconjugate's performance.

Comparative Stability of BCN Linkers

A primary concern for the in vivo stability of linkers is their susceptibility to degradation in the reducing environment of the cytoplasm, which has high concentrations of thiols like glutathione (B108866) (GSH).[5] Experimental data indicates that BCN linkers are significantly more stable in the presence of thiols compared to other commonly used cyclooctynes like dibenzocyclooctyne (DBCO).[5]

LinkerConditionHalf-life (t½)Key FindingReference(s)
endo-BCN Glutathione (GSH)~6 hoursMore stable than DBCO in the presence of GSH.[6][7]
DBCO Glutathione (GSH)~71 minutesLess stable than BCN in the presence of GSH.[6][7]
endo-BCN Immune phagocytesModerately stableStability in harsh cellular environments should be considered.[8]
DBCO Immune phagocytes~36% degradation after 24 hoursMay result in premature cleavage in reducing intracellular environments.[8]

The higher stability of the BCN linker in the presence of glutathione makes it a more suitable choice for long-term in vivo studies where the bioconjugate needs to remain intact until it reaches its target.[7][8]

The Role of the PEG Spacer

The PEG8 spacer in the this compound linker also plays a crucial role in the overall performance of the bioconjugate. Increasing the length of the PEG chain generally leads to:

  • Increased solubility and hydrodynamic radius.

  • Increased in vivo circulation half-life.

  • Decreased immunogenicity.[9]

The choice of PEG linker length is a balance between improving pharmacokinetic properties and maintaining the biological activity of the conjugated molecule.[9]

Alternative Linker Chemistries

Beyond BCN and DBCO, other linker technologies offer different stability profiles and release mechanisms.

Linker TypeExampleCleavage MechanismKey Characteristics
Acid-Cleavable HydrazoneLow pH (endosomes, lysosomes)Stable at physiological pH (7.4) but cleaves in acidic intracellular compartments.[10]
Protease-Cleavable Valine-Citrulline (Val-Cit)Cathepsin B (lysosomes)Designed to be cleaved by enzymes that are upregulated in tumors.[10][11]
Disulfide Linkers SPDPHigh glutathione concentration (intracellular)Cleaved in the reducing intracellular environment.[9]
Non-Cleavable Thioether (SMCC)Antibody degradationReleases the payload upon lysosomal degradation of the antibody backbone.[12]

The selection of a linker depends on the specific application, the nature of the payload, and the desired mechanism of action.[10][13]

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates.[14] The following are detailed protocols for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment

This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an antibody-drug conjugate (ADC).[12]

Materials:

  • ADC construct with the linker of interest

  • Appropriate animal model (e.g., tumor xenograft mice)

  • Anesthesia

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of mice.[8]

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection via retro-orbital or tail vein sampling.[13]

  • Plasma Preparation: Process the blood by centrifugation to obtain plasma and store at -80°C until analysis.[12][13]

  • Sample Analysis: Analyze the plasma samples to determine the concentrations of:

    • Total antibody (using ELISA)

    • Intact ADC (using ELISA)

    • Free payload (using LC-MS/MS)[12][15][16]

  • Data Analysis: Plot the mean plasma concentrations of total antibody, ADC, and free drug versus time. Calculate pharmacokinetic parameters, including the half-life (t1/2) of the ADC, to assess linker stability.[12]

G cluster_0 Pre-clinical Model cluster_1 Procedure cluster_2 Analysis animal_model Tumor Xenograft Mouse Model adc_admin ADC Administration (IV) blood_sampling Blood Sampling (Time Points) adc_admin->blood_sampling Collect Blood plasma_prep Plasma Preparation blood_sampling->plasma_prep Centrifuge sample_analysis Sample Analysis plasma_prep->sample_analysis elisa ELISA (Total Ab & ADC) sample_analysis->elisa lcms LC-MS/MS (Free Payload) sample_analysis->lcms pk_analysis Pharmacokinetic Analysis elisa->pk_analysis lcms->pk_analysis

Experimental workflow for assessing in vivo linker stability.
Protocol 2: ELISA for Total Antibody and ADC Quantification

This protocol describes a sandwich ELISA for the quantification of total antibody and ADC in plasma samples.[12]

Materials:

  • Coating antibody (e.g., anti-human IgG)

  • 96-well microtiter plates

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plasma samples and standards

  • Detection antibody (HRP-conjugated anti-human IgG for total antibody or anti-drug for ADC)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antibody and incubate overnight at 4°C.

  • Blocking: Wash the plate and add blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted plasma samples and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Measurement: Add stop solution to each well and read the absorbance at 450 nm using a plate reader.

  • Quantification: Generate a standard curve and use it to determine the concentration of total antibody or ADC in the plasma samples.[12]

Protocol 3: LC-MS/MS-Based Quantification of Free Payload

This protocol provides a general method for quantifying the concentration of free (unconjugated) drug in plasma.[12][14]

Materials:

  • Plasma samples

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Protein Precipitation: Add protein precipitation solvent to the plasma samples to precipitate proteins, including the ADC.[14]

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.[12][14]

  • Analysis: Transfer the supernatant to an autosampler vial and inject an aliquot onto the LC-MS/MS system.

  • Separation and Detection: Separate the free drug from other components using a suitable LC gradient. Detect and quantify the free drug using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve and use it to determine the concentration of free drug in the plasma samples.[12]

G cluster_0 Sample Preparation cluster_1 Analysis plasma_sample Plasma Sample protein_precip Protein Precipitation plasma_sample->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms_injection LC-MS/MS Injection supernatant->lcms_injection separation LC Separation lcms_injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Workflow for LC-MS/MS quantification of free payload.

Conclusion

The in vivo stability of the linker is a critical attribute of a successful bioconjugate. The this compound linker offers a favorable stability profile, particularly in the presence of endogenous thiols, making it a robust choice for in vivo applications.[7] The inclusion of a PEG8 spacer further enhances its pharmacokinetic properties.[9] However, the optimal linker choice is context-dependent and requires careful consideration of the specific application, payload, and desired release mechanism. By employing rigorous in vivo stability assessment protocols, researchers can make informed decisions to advance the development of next-generation targeted therapies.

References

A Comparative Guide: Unveiling the Advantages of endo-BCN-PEG8-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. The choice of a crosslinker can profoundly impact the efficacy, stability, and homogeneity of antibody-drug conjugates (ADCs), targeted imaging agents, and other protein modifications. This guide provides an objective, data-driven comparison of endo-BCN-PEG8-acid, a modern bioorthogonal crosslinker, with traditional crosslinking agents, highlighting its distinct advantages in stability, specificity, and biocompatibility.

This compound is a heterobifunctional linker that leverages the power of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry". This copper-free reaction offers a high degree of control and biocompatibility, setting it apart from conventional crosslinking methods that often face challenges with side reactions, stability, and harsh reaction conditions. This guide will delve into the quantitative performance metrics, experimental considerations, and underlying chemical principles that underscore the superiority of this compound for advanced bioconjugation applications.

Performance at a Glance: A Quantitative Comparison

The efficacy of a crosslinking strategy is best understood through a quantitative lens. The following tables summarize key performance indicators for this compound and traditional crosslinkers based on established experimental data.

FeatureThis compound (SPAAC)Traditional Crosslinkers (NHS Ester, Maleimide)
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine-reactive (NHS ester), Thiol-reactive (Maleimide)
Specificity High (Bioorthogonal)Moderate to High (dependent on target abundance)
Biocompatibility Excellent (Copper-free)[1][2]Generally good, but reagents can have off-target effects
Reaction pH Wide range (typically 4.0-9.0)[3]NHS Ester: 7.2-8.5[1][4]; Maleimide (B117702): 6.5-7.5[5][6]
Byproducts None (atom-economical)N-hydroxysuccinimide (NHS), Isourea (EDC)

Table 1: High-Level Comparison of Crosslinking Chemistries.

Reaction Kinetics: The Speed of Ligation

The rate of conjugation is a critical factor, especially when working with sensitive biomolecules or at low concentrations.

Crosslinker/ReactionSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
endo-BCN + Azide (B81097) (SPAAC) ~0.1 - 0.29[7][8]Good balance of reactivity and stability.
DBCO + Azide (SPAAC) ~0.6 - 1.0[7]Faster kinetics than BCN due to higher ring strain.
TCO + Tetrazine (IEDDA) up to 1 x 10⁶[7]Exceptionally fast "click chemistry" reaction.
Maleimide + Thiol Very Fast (minutes to hours)[9]Rapid reaction at physiological pH.
NHS Ester + Amine Fast (30-60 minutes)[9]Efficient reaction at slightly alkaline pH.

Table 2: Comparative Reaction Kinetics. While maleimide and NHS ester reactions are rapid, they are often less specific than SPAAC. Among the SPAAC reagents, endo-BCN offers a favorable balance between reactivity and stability.

Stability: The Durability of the Conjugate

The stability of the resulting covalent bond is crucial for the in vivo performance and shelf-life of a bioconjugate.

LinkageStability ProfileKey Considerations
Triazole (from SPAAC) Highly StableResistant to hydrolysis and enzymatic cleavage.[9]
Amide (from NHS Ester) Highly StableThe amide bond is robust under physiological conditions.[10]
Thioether (from Maleimide) Susceptible to Retro-Michael ReactionCan undergo thiol exchange in the presence of endogenous thiols like glutathione, leading to deconjugation.[11][12]
NHS Ester (reagent) Hydrolytically UnstableProne to hydrolysis, especially at higher pH, which competes with the conjugation reaction. Half-life can be minutes at pH 8.6.[4][13]

Table 3: Comparative Stability of Linkages and Reagents. The triazole linkage formed via SPAAC with this compound is exceptionally stable, a significant advantage over the reversible thioether bond from maleimide chemistry. While the amide bond from NHS esters is stable, the reagent itself is susceptible to hydrolysis, which can reduce conjugation efficiency.

The Advantages of this compound in Detail

Unparalleled Specificity and Bioorthogonality

The cornerstone of this compound's advantage lies in its bioorthogonal nature. The BCN group reacts specifically with an azide partner through SPAAC, a reaction that does not interfere with or is interfered by the complex milieu of biological functional groups present in cells or in vivo.[1][2] This high selectivity minimizes off-target modifications, leading to more homogeneous and well-defined bioconjugates.

In contrast, traditional crosslinkers target naturally abundant functional groups. NHS esters react with primary amines on lysine (B10760008) residues and the N-terminus of proteins.[4] Since proteins typically have multiple lysine residues on their surface, this leads to a heterogeneous mixture of conjugates with varying sites of attachment and stoichiometry. Maleimides react with thiol groups on cysteine residues.[6] While cysteines are less abundant than lysines, the maleimide group can exhibit off-target reactivity with amines at pH values above 7.5 and is susceptible to hydrolysis.[5][6]

cluster_0 This compound (SPAAC) cluster_1 Traditional Crosslinkers BCN BCN Triazole_Linkage Stable Triazole Linkage BCN->Triazole_Linkage Specific Reaction Azide Azide Azide->Triazole_Linkage No_Off_Target No Off-Target Reactions NHS_Ester NHS Ester Amide_Linkage Amide Linkage NHS_Ester->Amide_Linkage Primary Reaction Hydrolysis Hydrolysis (Inactive) NHS_Ester->Hydrolysis Side Reaction Amine Amine (Lysine) Amine->Amide_Linkage Maleimide Maleimide Thioether_Linkage Thioether Linkage Maleimide->Thioether_Linkage Primary Reaction Amine_Off_Target Amine (High pH) Maleimide->Amine_Off_Target Off-Target Thiol Thiol (Cysteine) Thiol->Thioether_Linkage Retro_Michael Thiol Exchange Thioether_Linkage->Retro_Michael Instability

Figure 1: Reaction pathways of this compound vs. traditional crosslinkers.

Enhanced Stability of the Final Conjugate

As highlighted in the quantitative data, the triazole linkage formed by the SPAAC reaction is exceptionally stable under a wide range of physiological and chemical conditions.[9] This is a critical advantage for in vivo applications where the bioconjugate is exposed to various enzymes and physiological conditions.

Conversely, the thioether bond formed by maleimide-thiol conjugation is known to be susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione.[11][12] This can lead to the premature release of the conjugated payload, resulting in off-target toxicity and reduced therapeutic efficacy. While strategies exist to improve the stability of maleimide conjugates, the inherent stability of the triazole linkage from SPAAC is a significant benefit.

The Role of the PEG8 Spacer: Improved Solubility and Biocompatibility

The this compound linker incorporates an eight-unit polyethylene (B3416737) glycol (PEG) spacer. PEGylation is a well-established strategy to enhance the physicochemical properties of biomolecules.[14][15][16] The PEG8 spacer in this compound confers several advantages:

  • Increased Hydrophilicity: The PEG chain improves the aqueous solubility of the linker and the resulting bioconjugate, which is particularly beneficial for hydrophobic payloads.[14][15]

  • Reduced Steric Hindrance: The flexible PEG spacer provides spatial separation between the conjugated molecules, minimizing potential interference with their biological activity.

  • Enhanced Biocompatibility: PEG is known to reduce protein adsorption and can shield the bioconjugate from the immune system, potentially reducing immunogenicity and improving circulation half-life.[14][17]

cluster_benefits Benefits of PEG8 Spacer Biomolecule Biomolecule This compound This compound Biomolecule->this compound Amide Bond Formation (via Carboxylic Acid) Payload Payload This compound->Payload SPAAC Reaction (BCN + Azide) Conjugate Final Bioconjugate This compound->Conjugate Solubility Increased Solubility This compound->Solubility Biocompatibility Enhanced Biocompatibility This compound->Biocompatibility Steric_Hindrance Reduced Steric Hindrance This compound->Steric_Hindrance

Figure 2: The role and benefits of the PEG8 spacer in this compound.

Experimental Protocols: A Comparative Workflow

To provide a practical understanding of the application of these crosslinkers, the following section outlines generalized experimental workflows for bioconjugation.

Protocol 1: Two-Step Bioconjugation using this compound

This protocol describes the conjugation of a protein to an azide-containing molecule.

Step 1: Activation of Protein with this compound

  • Protein Preparation: Prepare the protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Linker Preparation: Immediately before use, dissolve this compound in an appropriate organic solvent like DMSO to a concentration of 10 mM.

  • Activation Reaction: Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess linker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).

Step 2: SPAAC Reaction

  • Reaction Setup: Add a 1.5-5 fold molar excess of the azide-containing molecule to the BCN-modified protein.

  • Incubation: Incubate the reaction mixture for 2-24 hours at 4°C or room temperature.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

Start Start: Protein in Amine-Free Buffer Add_Linker Add this compound (5-20x molar excess) Start->Add_Linker Incubate_1 Incubate (1-4h RT or overnight 4°C) Add_Linker->Incubate_1 Purify_1 Purify (Desalting/Dialysis) Incubate_1->Purify_1 BCN_Protein BCN-Modified Protein Purify_1->BCN_Protein Add_Azide Add Azide-Molecule (1.5-5x molar excess) BCN_Protein->Add_Azide Incubate_2 Incubate (2-24h RT or 4°C) Add_Azide->Incubate_2 Purify_2 Purify (SEC/Dialysis) Incubate_2->Purify_2 Final_Conjugate Final Conjugate Purify_2->Final_Conjugate

Figure 3: Experimental workflow for bioconjugation with this compound.

Protocol 2: One-Step Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-activated molecule to a thiol-containing protein.

  • Protein Preparation: Dissolve the protein containing free cysteine residues in a degassed buffer at pH 6.5-7.5 (e.g., PBS, HEPES).[18][19] If necessary, reduce disulfide bonds using a reducing agent like TCEP.[18]

  • Maleimide Preparation: Immediately before use, dissolve the maleimide-activated molecule in an anhydrous solvent like DMSO or DMF to create a concentrated stock solution.[18]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.[18]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[18]

  • Quenching (Optional): Stop the reaction by adding a quenching reagent like cysteine or β-mercaptoethanol.[18]

  • Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents.[18]

Protocol 3: EDC/Sulfo-NHS Mediated Crosslinking

This protocol describes the conjugation of two proteins using EDC and Sulfo-NHS.

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before dissolving in an appropriate buffer (e.g., MES buffer, pH 4.5-5).[20][21]

  • Protein 1 Activation: Dissolve Protein #1 (containing carboxyl groups) in the activation buffer. Add EDC and Sulfo-NHS and react for 15 minutes at room temperature.[20]

  • Quenching EDC (Optional): Add 2-mercaptoethanol (B42355) to quench the EDC reaction.[20]

  • Buffer Exchange (Optional): Remove excess reagents via a desalting column.

  • Conjugation: Add an equimolar amount of Protein #2 (containing primary amines) to the activated Protein #1. Adjust the pH to 7.2-7.5 and allow the reaction to proceed for 2 hours at room temperature.[20][22]

  • Quenching the Reaction: Add hydroxylamine (B1172632) to quench the reaction.[20]

  • Purification: Purify the crosslinked proteins using a desalting column.[20]

Conclusion: A Superior Choice for Modern Bioconjugation

The selection of a crosslinker is a critical decision in the design of advanced bioconjugates. While traditional crosslinkers have been instrumental in the field, this compound offers a compelling suite of advantages that address many of their limitations. Its bioorthogonality ensures highly specific and controlled conjugation, leading to more homogeneous products. The exceptional stability of the resulting triazole linkage enhances the in vivo performance and reliability of the bioconjugate. Furthermore, the integrated PEG8 spacer improves solubility and biocompatibility. For researchers seeking to push the boundaries of drug delivery, diagnostics, and proteomics, this compound represents a superior and more robust tool for creating well-defined and stable biomolecular constructs.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for endo-BCN-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides critical safety and logistical information for the proper use and disposal of endo-BCN-PEG8-acid, a valuable linker in bioconjugation and drug delivery. Adherence to these protocols is essential for personnel safety and maintaining experimental integrity.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a comprehensive personal protective equipment strategy is crucial to prevent exposure. The primary hazards are associated with potential skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving for tasks with a higher splash risk.Prevents skin contact with the chemical.[1]
Eye/Face Protection Tightly fitting safety goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended for splash hazards.Protects against chemical splashes and airborne particles.[1][2]
Skin and Body Protection Standard laboratory coat.Protects skin and clothing from spills.[3]
Respiratory Protection NIOSH-approved respirator if handling the compound as a powder where dust may be generated.Prevents inhalation of potentially harmful airborne particles.[4]

Operational Plan: From Handling to Storage

Proper handling and storage are critical to maintain the stability and reactivity of this compound.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid inhalation of dust or vapors.[4]

  • Prevent contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[4]

Storage Conditions:

  • Store in a tightly sealed container at -20°C for long-term stability.[2][5][6]

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation, which can degrade the compound.[2]

Disposal Plan

All waste containing this compound must be treated as chemical waste to protect the environment and comply with regulations.

Waste TypeDisposal Procedure
Solid Waste Collect unused or expired solid material and contaminated items (e.g., gloves, wipes, pipette tips) in a designated and clearly labeled hazardous waste container.[1][7]
Liquid Waste Collect all solutions containing the compound in a sealed, labeled, and compatible chemical waste container. Do not pour down the drain.[7]

Waste Management:

  • Segregation: Keep this compound waste separate from other waste streams to prevent unintended reactions.[7]

  • Labeling: Clearly label all waste containers with the full chemical name.[7]

  • Storage: Store sealed waste containers in a designated and secure chemical waste storage area.[4]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with institutional and local regulations.[7]

Experimental Workflow

The following diagram outlines the key steps for the safe handling of this compound.

A Preparation - Don appropriate PPE - Work in a fume hood B Handling - Equilibrate to room temperature - Weigh required amount A->B C Experimentation - Proceed with experimental protocol B->C D Waste Collection - Segregate solid and liquid waste C->D E Disposal - Store in labeled containers - Contact EHS for pickup D->E

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-PEG8-acid
Reactant of Route 2
endo-BCN-PEG8-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.